molecular formula C6H8F2O B151909 4,4-Difluorocyclohexanone CAS No. 22515-18-0

4,4-Difluorocyclohexanone

Numéro de catalogue: B151909
Numéro CAS: 22515-18-0
Poids moléculaire: 134.12 g/mol
Clé InChI: NYYSPVRERVXMLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4-Difluorocyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8F2O and its molecular weight is 134.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,4-difluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSPVRERVXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578318
Record name 4,4-Difluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-18-0
Record name 4,4-Difluorocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22515-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanone (CAS: 22515-18-0) for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanone, CAS number 22515-18-0. It is intended for researchers, medicinal chemists, and professionals in drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications as a fluorinated building block in the pharmaceutical and agrochemical industries. Safety, handling, and storage information are also provided. The strategic incorporation of the gem-difluoromethylene group is highlighted for its ability to modulate molecular properties critical for modern drug design.

Introduction

This compound is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility stems from the presence of a ketone functional group, which allows for a wide range of chemical transformations, and the gem-difluoromethylene moiety. The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, lipophilicity, and other pharmacokinetic and pharmacodynamic properties.[1][2][3] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl or ether functionalities and can impose specific conformational constraints on a molecule.[4][5][6] This guide consolidates technical data and methodologies to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 22515-18-0[7]
Molecular Formula C₆H₈F₂O[7][8]
Molecular Weight 134.12 g/mol [7][8]
IUPAC Name 4,4-difluorocyclohexan-1-one
SMILES FC1(F)CCC(=O)CC1
InChI Key NYYSPVRERVXMLJ-UHFFFAOYSA-N[8]
MDL Number MFCD08146635[7]

Table 2: Physical and Safety Properties

PropertyValueReference(s)
Appearance Low melting point solid, white crystals, or colorless oil[7][9]
Melting Point 31-40 °C[7][9]
Boiling Point ~157 °C at 760 mmHg
Flash Point 65.6 °C (150.1 °F) - closed cup
Solubility Insoluble in water[7][10]
Purity Typically ≥97%
Storage Temperature -25 to -10 °C or Room Temperature, sealed and dry[10][11]
Signal Word Warning
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3

Table 3: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[9]
¹⁹F NMR (376 MHz, CDCl₃) δ -100.27[9]
IR, MS, ¹³C NMR Spectra available from chemical suppliers[12]

Synthesis and Experimental Protocols

The most common and scalable synthesis of this compound involves the acid-catalyzed hydrolysis of its ketal-protected precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane. Two detailed protocols are provided below.

Synthesis_Workflow cluster_reaction Reaction & Workup cluster_purification Purification Start 8,8-difluoro-1,4-dioxaspiro[4.5]decane (Ketal Precursor) Product This compound Start->Product Hydrolysis (100°C) Reagent Aqueous Acid (e.g., HCl) Workup Aqueous Workup & Solvent Extraction Product->Workup Evaporation Solvent Evaporation (Reduced Pressure) Workup->Evaporation

Caption: General workflow for the synthesis of this compound via ketal hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis (Method A)

This protocol is adapted from a procedure yielding the product as a crystalline solid.[9][13]

  • Materials:

    • 8,8-difluoro-1,4-dioxaspiro[4.5]decane (acetonide 7) (20.0 g, 112.2 mmol)

    • 20% Hydrochloric acid (aqueous solution) (16 mL)

    • Sodium chloride (NaCl)

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Water

  • Procedure:

    • Suspend the starting ketal (20.0 g) in 20% aqueous HCl (16 mL) in a round-bottom flask.

    • Stir the suspension vigorously at 100 °C for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Add NaCl (~3 g) to the aqueous phase and stir until dissolved.

    • Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic phases, wash with water (50 mL), and dry over anhydrous Na₂SO₄.

    • Slowly evaporate the solvent under reduced pressure at 20 °C.

    • Note: The product can be unstable, and initial purification may yield a mixture.[9][13] The workup and evaporation may need to be repeated to achieve higher purity. A final product of 95% purity as white crystals (71% yield) has been reported.[9][13]

Protocol 3.2: Acid-Catalyzed Hydrolysis (Method B)

This protocol, adapted from a patent, reports a high yield of the product as a colorless oil.[9]

  • Materials:

    • 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol)

    • 2N Hydrochloric acid (aqueous solution) (2 mL)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the starting material (1 g) in 2N aqueous HCl (2 mL).

    • Stir the resulting mixture at 100 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with DCM (10 mL).

    • Adjust the pH to 7-8 using a saturated NaHCO₃ solution.

    • Separate the organic layer, wash with saturated NaHCO₃, and dry over Na₂SO₄.

    • Filter the solution and concentrate the filtrate to dryness to afford the product as a colorless oil (93% yield).[9]

Applications in Drug Discovery and Development

The introduction of a gem-difluoromethylene group is a powerful tactic in medicinal chemistry to fine-tune the properties of a drug candidate.[1] this compound serves as an ideal starting point for introducing this motif into larger, more complex scaffolds.

The CF₂ group is highly electronegative and can act as a hydrogen bond acceptor. It serves as a bioisostere of a carbonyl group or an ether oxygen but with significantly different electronic properties and metabolic stability. Its key roles include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic pathways at or near the site of fluorination, increasing the half-life and bioavailability of a drug.[1]

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[1] The strong electron-withdrawing nature of the fluorine atoms can also lower the pKa of nearby acidic or basic functional groups.[2][3]

  • Conformational Control: The gem-difluoro group can induce specific conformational preferences in cyclic systems through steric and electronic effects (e.g., the gauche effect), locking the molecule into a more bioactive conformation for improved target binding.[1][14]

MedChem_Role cluster_props Impact on Drug-like Properties center_node gem-Difluoromethylene (CF₂) Moiety from this compound Metabolism Metabolic Stability center_node->Metabolism Increases (Blocks Oxidation) Lipophilicity Lipophilicity (LogP) center_node->Lipophilicity Increases (Enhances Permeability) Conformation Conformational Control center_node->Conformation Influences (Pre-organizes for Binding) Electronics Electronic Effects (pKa) center_node->Electronics Modulates (Lowers pKa of adjacent groups)

Caption: The role of the gem-difluoromethylene group in modulating key drug properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[11][15]

Table 4: Hazard and Precautionary Statements

TypeCodeStatementReference(s)
Hazard H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Respiratory protection may be required if ventilation is inadequate.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][15] Some suppliers recommend refrigerated storage (-25 to -10 °C).[11]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is defined by the strategic presence of a ketone for further functionalization and a gem-difluoromethylene group for enhancing the metabolic stability and modulating the physicochemical properties of target molecules. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the unique attributes of this compound for the design and synthesis of novel chemical entities. Proper safety and handling procedures are critical when working with this compound.

References

An In-depth Technical Guide to the Physical Properties of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 4,4-Difluorocyclohexanone, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] This document collates essential quantitative data, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical and Chemical Properties

This compound, with the CAS Number 22515-18-0, is a halogenated ketone.[1] Its structure incorporates a cyclohexanone (B45756) ring with two fluorine atoms geminally substituted at the C4 position. This unique structural feature imparts specific physical and chemical characteristics relevant to its application in synthetic chemistry.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₆H₈F₂O[1][2][4][5][6]
Molecular Weight 134.12 g/mol [1][2][4]
Appearance White to yellow or colorless solid or liquid.[4][5]
Melting Point 31 - 41 °C[1][2][3][4][5][6]
Boiling Point 157.4 °C at 760 mmHg[4]
Density 1.14 g/cm³[4]
Flash Point 55.6 °C - 65.6 °C (closed cup)[1][4]
Solubility Insoluble in water.[2][3]
Vapor Pressure 2.754 mmHg at 25°C[4]
Refractive Index 1.396[4]
Purity (Assay) Typically ≥96%[1][5]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of this compound.

1. Melting Point Determination

The melting point of a compound is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range.

  • Methodology: Capillary Tube Method

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.

    • Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

    • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point. For this compound, this range is reported to be between 31 and 41 °C.[1][2][3][4][5][6]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Methodology: Distillation Method

    • Apparatus: A standard distillation setup is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Procedure: A sample of this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The apparatus is heated gently.

    • Measurement: As the liquid boils and the vapor rises, the thermometer bulb should be positioned so that its top is level with the side-arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Data Recording: The temperature is recorded when it becomes constant as the liquid is distilling. This steady temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent. The boiling point of this compound is 157.4 °C at 760 mmHg.[4]

3. Density Measurement

Density is the mass of a substance per unit volume.

  • Methodology: Pycnometer Method

    • Measurement of Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed empty.

    • Filling: The pycnometer is then filled with this compound (in its liquid state, i.e., above its melting point) to a calibrated mark, ensuring no air bubbles are present.

    • Weighing: The filled pycnometer is weighed again.

    • Calculation: The mass of the sample is determined by subtracting the empty weight from the filled weight. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The reported density is 1.14 g/cm³.[4]

4. Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Methodology: Visual Miscibility Test

    • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL of water).

    • Observation: The mixture is agitated (e.g., by vortexing) for a set period. The sample is then visually inspected for the presence of undissolved material or for the formation of a single, clear phase.

    • Classification: If the substance dissolves completely, it is classified as soluble. If it does not dissolve or forms a separate phase, it is classified as insoluble. This compound is reported to be insoluble in water.[2][3] This procedure can be repeated with various organic solvents to determine its solubility profile.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound such as this compound.

G Workflow for Physical Characterization of this compound cluster_initial Initial Assessment cluster_properties Property Determination cluster_advanced Advanced Characterization cluster_final Data Compilation A Sample Receipt & Purity Check (e.g., GC, NMR) B Visual Inspection (Physical State, Color) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Distillation) B->D E Density (Pycnometer) B->E F Solubility (Miscibility Test) B->F G Refractive Index (Refractometer) C->G H Flash Point (Closed-cup Method) C->H D->G D->H E->G E->H F->G F->H I Data Analysis & Comparison G->I H->I J Technical Data Sheet Generation I->J

Caption: Logical workflow for the physical characterization of a chemical compound.

References

4,4-Difluorocyclohexanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,4-Difluorocyclohexanone for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique properties, imparted by the geminal fluorine atoms, make it a valuable intermediate in the development of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical characteristics.[3] These properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₈F₂O[3][4][5][6][7]
Molecular Weight 134.12 g/mol [3][4][7]
CAS Number 22515-18-0[3][4][5][6][7]
Appearance Colorless to pale cream or yellow fused solid[6]
Melting Point 31-41 °C[3][8]
Boiling Point 157.4 °C at 760 mmHg
Flash Point 65.6 °C (closed cup)[3]
Density 1.14 g/cm³
Solubility Insoluble in water[8]
Refractive Index 1.396

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[4]
¹⁹F NMR (376 MHz, CDCl₃) δ -100.27[4]
InChI 1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2[3][9]
SMILES FC1(F)CCC(=O)CC1[3][6][9]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its preparation.

Method 1: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This protocol involves the acidic hydrolysis of a protected precursor.

Experimental Protocol:

  • Reaction Setup: Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (referred to as acetonide 7 in one source, 20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL).[4][8]

  • Heating: Stir the suspension vigorously for 3 hours at 100 °C.[4][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add NaCl (~3 g) to the aqueous phase to facilitate separation.[4][8]

    • Extract the aqueous phase with dichloromethane (B109758) (CH₂Cl₂) (3 x 50 mL).[4][8]

    • Combine the organic phases and wash with 50 mL of water.[4][8]

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4][8]

  • Purification:

    • Slowly evaporate the solvent under reduced pressure at 20 °C.[4][8]

    • Due to the product's instability, repeated purification steps may be necessary to achieve high purity.[4][8]

    • The final product can be obtained as white crystals with a melting point of 31-32°C and a purity of 95%.[4][8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 8,8-difluoro-1,4-dioxaspiro[4.5]decane step1 Suspend in 20% aq. HCl start->step1 Reactant step2 Stir at 100°C for 3h step1->step2 step3 Cool to RT, add NaCl step2->step3 step4 Extract with CH2Cl2 step3->step4 step5 Wash with H2O step4->step5 step6 Dry over Na2SO4 step5->step6 step7 Evaporate solvent step6->step7 end This compound step7->end Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceuticals: The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.[10] This makes this compound a valuable precursor for developing new drugs, including anti-infective and anti-cancer treatments.[1] Its derivatives, such as 4,4-Difluorocyclohexanecarboxylic acid, are used in the synthesis of macrolide antibiotics and CCR5 antagonists for HIV treatment.[11]

  • Agrochemicals: The demand for more efficient and environmentally friendly agrochemicals is a significant driver for the use of this compound.[1] Fluorinated compounds often exhibit enhanced biological activity and improved environmental profiles.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

  • Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation.[3]

  • Safety Precautions: When handling this compound, it is recommended to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[11]

  • Storage: It should be stored in a dry, well-ventilated area.[7]

Logical Relationship Diagram: From Intermediate to Application

LogicalRelationship cluster_core Core Compound cluster_derivatives Key Derivatives cluster_applications End Applications A This compound B 4,4-Difluorocyclohexanecarboxylic Acid A->B Serves as precursor for D Agrochemicals A->D Building block for C Pharmaceuticals (e.g., Macrolide Antibiotics, CCR5 Antagonists) B->C Used in synthesis of

Caption: Role of this compound in synthesis.

References

Synthesis of 4,4-Difluorocyclohexanone from 1,4-Cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4-difluorocyclohexanone, a valuable building block in medicinal chemistry, from the readily available starting material, 1,4-cyclohexanedione (B43130). This document provides a comprehensive overview of the synthetic strategies, with a focus on direct difluorination and a two-step ketal protection-difluorination-deprotection sequence. Detailed experimental protocols, quantitative data, and a mechanistic visualization are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety (CF2) is a particularly important pharmacophore, serving as a bioisosteric replacement for a carbonyl group or a single ether oxygen atom. This compound is a key intermediate in the synthesis of various biologically active compounds, making its efficient synthesis a topic of considerable interest. This guide explores the conversion of 1,4-cyclohexanedione to this compound, focusing on practical and reproducible synthetic methodologies.

Synthetic Strategies

Two primary strategies for the synthesis of this compound from 1,4-cyclohexanedione are discussed:

  • Direct Difluorination: This approach involves the direct conversion of one of the carbonyl groups of 1,4-cyclohexanedione into a gem-difluoro group using a deoxofluorinating agent. This method is atom-economical but can sometimes be challenging due to the reactivity of the dione.

  • Two-Step Synthesis via Ketal Intermediate: This strategy involves the protection of one carbonyl group as a ketal, followed by the difluorination of the remaining carbonyl, and subsequent deprotection to yield the desired product. This multi-step process often provides cleaner reactions and higher yields.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps discussed in this guide.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Ketalization 1,4-CyclohexanedioneEthylene (B1197577) glycol, p-toluenesulfonic acidTolueneReflux4-6~95>98General
Difluorination of Ketal 1,4-Dioxaspiro[4.5]decan-8-oneDiethylaminosulfur trifluoride (DAST)Dichloromethane (B109758)0 - rt3--[1]
Difluorination of Ketal 1,4-Dioxaspiro[4.5]decan-8-oneBis(2-methoxyethyl)aminosulfur trifluoride (BAST)Dichloromethane10 - 25129298.2[1]
Deprotection of Difluoro Ketal 8,8-Difluoro-1,4-dioxaspiro[4.5]decane2N Aqueous HClDichloromethane1001293-[2]
Deprotection of Difluoro Ketal 8,8-Difluoro-1,4-dioxaspiro[4.5]decane20% Aqueous HCl-10037195[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Ketal Intermediate

This protocol is a reliable method that proceeds in three stages: ketalization, difluorination, and deprotection.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)

  • Materials:

    • 1,4-Cyclohexanedione (1.0 eq)

    • Ethylene glycol (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane (Difluorination)

  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

    • Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) (1.2 eq)

    • Pyridine (B92270) (3.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • In a three-neck reaction flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (156.2 g, 1.0 mol) and pyridine (237.3 g, 3.0 mol) in dichloromethane (312 g).[1]

    • Cool the stirring solution to 10 ± 5 °C.[1]

    • Slowly add BAST (265.5 g, 1.2 mol) dropwise, maintaining the internal temperature at 10 ± 5 °C.[1]

    • After the addition is complete, allow the reaction to warm to 25 °C and stir for 12 hours.[1]

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 8,8-difluoro-1,4-dioxaspiro[4.5]decane.[1]

Step 3: Synthesis of this compound (Deprotection)

  • Materials:

    • 8,8-Difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq)

    • 2N Aqueous Hydrochloric Acid

    • Dichloromethane (DCM)

    • Saturated Aqueous Sodium Bicarbonate

  • Procedure:

    • Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) in 2N aqueous HCl (2 mL).[2]

    • Stir the resulting mixture at 100 °C for 12 hours.[2]

    • After cooling to room temperature, dilute the mixture with DCM (10 mL) and adjust the pH to 7-8 with saturated aqueous NaHCO3.[2]

    • Separate the organic layer, wash with saturated aqueous NaHCO3, and dry over anhydrous Na2SO4.[2]

    • Filter and concentrate the filtrate to dryness to afford this compound as a colorless oil (700 mg, 93% yield).[2]

Protocol 2: Proposed Direct Synthesis of this compound

This proposed protocol is based on general procedures for the deoxofluorination of ketones. Optimization of reaction conditions may be necessary.

  • Materials:

    • 1,4-Cyclohexanedione (1.0 eq)

    • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.2 - 3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) protected flask, dissolve 1,4-cyclohexanedione in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Deoxo-Fluor® (2.2 to 3.0 equivalents) to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours. The reaction progress should be monitored by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

The following diagrams illustrate the chemical transformations and the proposed reaction mechanism.

Synthesis_Pathway cluster_0 Two-Step Synthesis cluster_1 Direct Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one Ethylene glycol, p-TsOH, Toluene, Reflux 8,8-Difluoro-1,4-dioxaspiro[4.5]decane 8,8-Difluoro-1,4-dioxaspiro[4.5]decane 1,4-Dioxaspiro[4.5]decan-8-one->8,8-Difluoro-1,4-dioxaspiro[4.5]decane BAST, Pyridine, DCM, 10-25°C 4,4-Difluorocyclohexanone_final This compound 8,8-Difluoro-1,4-dioxaspiro[4.5]decane->4,4-Difluorocyclohexanone_final 2N HCl (aq), 100°C 1,4-Cyclohexanedione_direct 1,4-Cyclohexanedione 4,4-Difluorocyclohexanone_direct This compound 1,4-Cyclohexanedione_direct->4,4-Difluorocyclohexanone_direct Deoxo-Fluor®, DCM, 0°C to rt

Caption: Synthetic pathways to this compound.

Reaction_Mechanism ketone 1,4-Cyclohexanedione intermediate1 Oxosulfonium Ion Intermediate ketone->intermediate1 Nucleophilic attack of carbonyl oxygen on sulfur dast DAST or Deoxo-Fluor® dast->intermediate1 intermediate2 Fluorosulfite Ester Intermediate intermediate1->intermediate2 Elimination of (Et)2NSOF intermediate3 Carbocation Intermediate intermediate2->intermediate3 Loss of FSO2- product This compound intermediate3->product Fluoride attack

Caption: Proposed mechanism for deoxofluorination of a ketone.

Conclusion

The synthesis of this compound from 1,4-cyclohexanedione can be effectively achieved through both a direct fluorination approach and a more robust two-step method involving a ketal intermediate. The choice of method will depend on the desired scale, purity requirements, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable fluorinated building block for their research endeavors. Further optimization of the direct fluorination method could lead to a more efficient and scalable process.

References

Spectroscopic Profile of 4,4-Difluorocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Difluorocyclohexanone (CAS No. 22515-18-0), a valuable intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of fluorine atoms introduces informative couplings, particularly in ¹³C and ¹⁹F NMR.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two multiplets corresponding to the two sets of methylene (B1212753) protons. The protons closer to the electron-withdrawing carbonyl group (at C-2 and C-6) are expected to be deshielded and appear downfield compared to the protons at C-3 and C-5.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.53 - 2.56Multiplet4HH-2, H-6
2.27 - 2.36Multiplet4HH-3, H-5
Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppmC-F Coupling (J) HzMultiplicityAssignment
~205Small (⁴JCF)TripletC-1 (C=O)
~120Large (¹JCF)TripletC-4 (CF₂)
~35-40Medium (²JCF)TripletC-3, C-5
~30-35Small (³JCF)TripletC-2, C-6
Note: The chemical shifts and coupling constants are predicted values based on known spectroscopic trends and require experimental verification.

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nuclei. For this compound, a single signal is expected as both fluorine atoms are chemically equivalent.

Chemical Shift (δ) ppm
-100.27
Solvent: CDCl₃, Frequency: 376 MHz[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Other significant absorptions include C-H stretching and C-F stretching. While a specific peak list is not available, the identity of the compound can be confirmed by its FTIR spectrum.[2]

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2900 - 3000Medium-StrongC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Ketone)
~1000 - 1200StrongC-F Stretch
Note: These are expected absorption ranges. The exact peak positions may vary.
Mass Spectrometry (MS)
m/zProposed Fragment
134[C₆H₈F₂O]⁺ (Molecular Ion)
114[M - HF]⁺
106[M - C₂H₄]⁺ (from McLafferty rearrangement)
85[M - HF - F]⁺ or [M - C₂H₅]⁺
Note: These are predicted fragmentation patterns and require experimental verification.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid, the spectrum can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

    • Thin Film Method: Melt a small amount of the sample between two salt plates to create a thin, uniform film.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to separate the analyte from the solvent and any impurities.

  • MS Conditions:

    • Acquire mass spectra over a mass range of m/z 40-400.

    • Use a standard electron energy of 70 eV for ionization.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

structure Structure of this compound cluster_cyclohexanone Cyclohexanone Ring C1 O C2 C C2->C1 = C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 F1 F C4->F1 F2 F C4->F2 C6 C C5->C6 C6->C2

Caption: Molecular structure of this compound.

workflow Spectroscopic Analysis Workflow start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 4,4-Difluorocyclohexanone. The information presented herein is crucial for the structural elucidation, conformational analysis, and quality control of this important fluorinated building block in synthetic and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the gem-difluoro group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its NMR spectral characteristics is therefore essential for researchers working with this compound. This guide summarizes the key NMR parameters and provides insights into the structural information that can be derived from them.

¹H and ¹⁹F NMR Spectral Data

The analysis of the ¹H and ¹⁹F NMR spectra of this compound reveals a distinct set of signals corresponding to the protons and fluorine atoms in the molecule. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the carbonyl group and the fluorine atoms, as well as the conformational dynamics of the cyclohexanone (B45756) ring.

Data Summary

The following tables summarize the quantitative ¹H and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicity
Hα (protons at C2/C6)2.53 - 2.56Multiplet
Hβ (protons at C3/C5)2.27 - 2.36Multiplet

Note: The assignments of Hα and Hβ are based on their proximity to the electron-withdrawing carbonyl group.

Table 2: ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ) ppm
¹⁹F-100.27

Note: The ¹⁹F spectrum shows a single resonance, as the two fluorine atoms are chemically equivalent.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹⁹F NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer: 400 MHz for ¹H NMR and 376 MHz for ¹⁹F NMR.

Sample Preparation:

  • Dissolve the this compound sample in deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: Room temperature

  • Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Width: Calibrated 90° pulse.

  • Spectral Width: Appropriate for the chemical shift range of the protons (e.g., 0-10 ppm).

¹⁹F NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: Room temperature

  • Number of Scans: Typically 64-256 scans.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Width: Calibrated 90° pulse.

  • Spectral Width: Appropriate for the chemical shift range of the fluorine atoms (e.g., -50 to -150 ppm).

  • Decoupling: Proton decoupling is typically applied to simplify the spectrum.

Structural Interpretation and Conformational Analysis

The ¹H NMR spectrum of this compound displays two multiplets. The downfield multiplet (2.53 - 2.56 ppm) is assigned to the four protons on the carbons alpha to the carbonyl group (C2 and C6). The upfield multiplet (2.27 - 2.36 ppm) corresponds to the four protons on the carbons beta to the carbonyl group (C3 and C5). The complexity of these multiplets arises from both geminal and vicinal proton-proton couplings, as well as vicinal proton-fluorine couplings.

The ¹⁹F NMR spectrum exhibits a single chemical shift at -100.27 ppm, confirming the chemical equivalence of the two fluorine atoms. The absence of splitting in the proton-decoupled ¹⁹F spectrum indicates that there are no other magnetically active fluorine nuclei in the vicinity.

The chair conformation of the cyclohexanone ring is expected to be the most stable. In this conformation, the protons at the C2/C6 and C3/C5 positions will have axial and equatorial orientations, which can lead to complex splitting patterns due to different coupling constants. A more detailed analysis, potentially involving 2D NMR techniques and computational modeling, would be required to extract the specific coupling constants and perform a rigorous conformational analysis.

Visualization of Molecular Structure and NMR Connectivity

The following diagrams illustrate the molecular structure and the key NMR-active nuclei of this compound.

Caption: Molecular structure of this compound with labeling of key atoms.

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a publically available, experimentally determined crystal structure for 4,4-Difluorocyclohexanone has not been reported in the scientific literature or deposited in crystallographic databases. Therefore, this guide provides a comprehensive overview of the methodologies, data presentation, and experimental workflows that would be employed for the crystal structure determination of this compound, in line with standard practices for small organic molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid, known as the crystal structure, is fundamental to understanding the physicochemical properties of a molecule. For researchers, scientists, and professionals in drug development, knowledge of the crystal structure of a compound like this compound is crucial. It dictates properties such as solubility, stability, melting point, and bioavailability, all of which are critical parameters in the formulation of pharmaceuticals.[1][2] The precise geometry, including bond lengths, bond angles, and intermolecular interactions, provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3][4]

This guide outlines the standard procedures for determining the crystal structure of a small organic molecule such as this compound, focusing on the most definitive method: single-crystal X-ray diffraction.

Experimental Protocols: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules.[5][6] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The general protocol can be broken down into four main stages:

1. Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of this compound. The crystal should ideally be between 0.1 and 0.3 mm in each dimension, transparent, and free of cracks or other defects.[7][8] Common crystallization techniques include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The solvent is then allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled down slowly, often in a controlled manner using a programmable thermostat. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

2. Crystal Selection and Mounting

Once suitable crystals have formed, a single crystal is selected under a microscope. A good crystal should have well-defined faces and be free of imperfections.[9] The selected crystal is then mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (usually around 100 K).

3. Data Collection

The mounted crystal is placed in an X-ray diffractometer. A finely focused, monochromatic X-ray beam is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[7] A modern detector, such as a CCD or CMOS detector, records the positions and intensities of these reflections. A complete dataset is collected by rotating the crystal through a range of angles.

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (the space group). The intensities of the reflections are used to calculate an electron density map of the unit cell using mathematical techniques like the Fourier transform. From this map, the positions of the individual atoms can be determined. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details. The final result is a detailed three-dimensional model of the molecule in the crystal.

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically summarized in a series of tables. As no experimental data exists for this compound, the following tables are presented as an illustrative example based on typical data for a cyclohexanone (B45756) derivative to demonstrate the standard format and the type of information that would be obtained.[10]

Table 1: Illustrative Crystal Data and Structure Refinement Details for a Cyclohexanone Derivative

ParameterValue
Empirical FormulaC₆H₈F₂O
Formula Weight134.12 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.1234(5) Å
b10.4567(8) Å
c9.8765(7) Å
α90°
β105.123(4)°
γ90°
Volume609.87(9) ų
Z4
Calculated Density1.462 Mg/m³
Absorption Coefficient0.145 mm⁻¹
F(000)280
Data Collection
Reflections Collected5678
Independent Reflections1234 [R(int) = 0.025]
Refinement
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 2: Illustrative Selected Bond Lengths and Angles for a Cyclohexanone Derivative

BondLength (Å)AngleAngle (°)
C1-C21.53(1)C6-C1-C2111.5(8)
C2-C31.52(1)C1-C2-C3110.8(8)
C3-C41.54(1)C2-C3-C4111.2(8)
C4-C51.53(1)C3-C4-C5109.9(8)
C4-F11.39(1)F1-C4-F2106.5(7)
C4-F21.39(1)F1-C4-C3109.1(7)
C5-C61.52(1)C4-C5-C6110.5(8)
C6-C11.53(1)C5-C6-C1111.3(8)
C1=O11.22(1)O1=C1-C2124.2(9)
O1=C1-C6124.3(9)

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_results Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

A generalized workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. Single-crystal X-ray diffraction provides a powerful and unambiguous means to elucidate the precise three-dimensional arrangement of atoms. The resulting structural data, including unit cell parameters, bond lengths, and intermolecular interactions, would be invaluable for researchers in chemistry and drug development. This guide provides the foundational knowledge of the experimental protocol and data interpretation that would be applied to determine and understand the crystal structure of this compound once suitable single crystals are obtained and analyzed.

References

The Strategic Role of 4,4-Difluorocyclohexanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the array of fluorinated building blocks available to chemists, 4,4-Difluorocyclohexanone has emerged as a valuable synthon, particularly in the development of targeted therapies. Its geminal difluoro substitution offers a unique conformational constraint and electronic perturbation, making it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors.

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic utility of this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its application in the synthesis of clinically relevant molecules.

Commercial Availability and Suppliers

This compound (CAS No. 22515-18-0) is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for demanding synthetic applications in research and development. The compound is generally supplied as a solid. Pricing varies depending on the supplier, quantity, and purity.

Below is a summary of representative suppliers and their product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 71140397%250 mg, Bulk inquiries welcome
Thermo Scientific Chemicals H2602797%250 mg, 1 g
Manchester Organics E1054897%5 g, 10 g, 25 g
Sunway Pharm CB0329697%1 g, 5 g, 10 g, 25 g

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the effective and safe handling of this compound in a laboratory setting. This data is typically provided in the Safety Data Sheet (SDS) from the supplier.

PropertyValueReference
Molecular Formula C₆H₈F₂O--INVALID-LINK--
Molecular Weight 134.12 g/mol --INVALID-LINK--
Appearance Colorless to pale cream or yellow fused solid--INVALID-LINK--
Melting Point 35-40 °C--INVALID-LINK--
Boiling Point 170-172 °C--INVALID-LINK--
Flash Point 65.6 °C (150.1 °F) - closed cup--INVALID-LINK--
Purity (Assay by GC) ≥96.0% to 97%--INVALID-LINK--, --INVALID-LINK--
Solubility Insoluble in water.--INVALID-LINK--

Safety Information:

This compound is classified as a hazardous substance. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Application in Drug Discovery: Synthesis of a Pan-Janus Kinase (JAK) Inhibitor

A significant application of this compound is as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. A notable example is its utility in the synthetic route towards potent Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers. The JAK-STAT signaling pathway is a primary target for the development of novel therapeutics in these areas.

The pan-JAK inhibitor, PF-06263276, developed by Pfizer, is a clinical candidate for the treatment of inflammatory diseases. The synthesis of this complex molecule showcases the strategic use of fluorinated building blocks to achieve desired pharmacological properties. While the full detailed synthesis from this compound is proprietary, the literature provides insights into the synthesis of key intermediates and the overall synthetic strategy.

Experimental Protocols

General Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the fluorination of a protected 1,4-cyclohexanedione (B43130) derivative.

Method 1: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This method involves the acid-catalyzed hydrolysis of the corresponding ketal.

  • Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, 20% aqueous HCl solution, Dichloromethane (CH₂Cl₂), Sodium chloride (NaCl), Sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (e.g., 20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).[2]

    • Stir the mixture vigorously at 100 °C for 3 hours.[2]

    • Cool the reaction mixture to room temperature and add NaCl (~3 g) to saturate the aqueous phase.[2]

    • Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).[2]

    • Combine the organic phases, wash with 50 mL of water, and dry over Na₂SO₄.[2]

    • Slowly evaporate the solvent under reduced pressure at 20 °C to yield this compound.[2] Due to potential instability, the product may be obtained as a mixture with starting material, requiring repeated steps for higher purity.[2] The final product can be obtained as white crystals with a melting point of 31-32°C.[2]

Illustrative Synthesis of a Key Intermediate for a JAK Inhibitor

The following is a representative, multi-step synthesis of a key heterocyclic core that could be elaborated into a JAK inhibitor like PF-06263276, illustrating the potential use of a difluorocyclohexane moiety. While not a direct synthesis of PF-06263276 starting from this compound, it demonstrates the chemical transformations relevant to this class of molecules.

Step 1: Reductive Amination of this compound

  • Materials: this compound, (S)-1-phenylethanamine, Sodium triacetoxyborohydride (B8407120), Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of this compound in dichloroethane, add (S)-1-phenylethanamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding N-(4,4-difluorocyclohexyl)-1-phenylethanamine.

Step 2: Coupling with a Heterocyclic Partner

  • Materials: N-(4,4-difluorocyclohexyl)-1-phenylethanamine, a suitable chloro- or bromo-substituted pyrazolopyrimidine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene (B28343).

  • Procedure:

    • In a reaction vessel, combine the N-(4,4-difluorocyclohexyl)-1-phenylethanamine, the pyrazolopyrimidine derivative, palladium catalyst, ligand, and base.

    • Add anhydrous toluene and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, then dry over sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to obtain the desired coupled product.

Step 3: Deprotection

  • Materials: The coupled product from Step 2, Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the product from the previous step in methanol.

    • Add a catalytic amount of palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the debenzylation is complete.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine, a key intermediate for further functionalization.

Signaling Pathway and Experimental Workflow Visualization

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, initiated by the binding of cytokines to their receptors. This pathway is integral to immune response, cell proliferation, and differentiation. Inhibitors of this pathway, such as those synthesized using this compound as a building block, are of significant therapeutic interest.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor P_JAK->STAT Phosphorylates P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription DNA->Transcription Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->P_JAK Inhibits Phosphorylation

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

The workflow for the discovery and development of a drug candidate utilizing this compound would typically follow a structured process from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start This compound Synthesis Multi-step Synthesis of Analog Library Start->Synthesis Screening In vitro Biological Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization (ADME, Toxicity) SAR->Lead_Opt Iterative Design Lead_Opt->SAR Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical In_Vivo In vivo Efficacy and Safety Studies Preclinical->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

Caption: A Generalized Drug Discovery Workflow Utilizing a Key Building Block.

Conclusion

This compound stands as a testament to the power of fluorination in modern drug design. Its commercial availability and well-defined chemical properties, coupled with its demonstrated utility in the synthesis of complex, biologically active molecules, make it an indispensable tool for medicinal chemists. The successful application of this building block in the development of clinical candidates, such as the pan-JAK inhibitor PF-06263276, underscores its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational resource for researchers looking to leverage the unique attributes of this compound in their own drug discovery programs, from sourcing and handling to its strategic incorporation into innovative molecular designs. As the demand for targeted and metabolically robust drug candidates continues to grow, the role of versatile fluorinated synthons like this compound is set to expand even further.

References

Conformational Landscape of 4,4-Difluorocyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanone is a valued building block in medicinal chemistry and materials science. Its chemical reactivity and utility in supramolecular assembly are fundamentally governed by its three-dimensional structure. This technical guide provides a comprehensive examination of the conformational analysis of this compound. While detailed experimental and computational data for this specific molecule are limited in published literature, this document synthesizes foundational principles of cyclohexane (B81311) stereochemistry, draws upon data from analogous fluorinated systems, and outlines the key experimental and computational methodologies for a thorough conformational investigation. The central finding is that this compound undergoes rapid chair-chair interconversion, even at very low temperatures, indicating a minimal energy barrier between its principal conformers.

Introduction to the Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the C3 axis of the ring) or equatorial (extending from the "equator" of the ring). For most monosubstituted cyclohexanes, the equatorial position is sterically favored to avoid destabilizing 1,3-diaxial interactions.

In the case of this compound, the geminal fluorine atoms introduce unique stereoelectronic effects that influence the ring's conformational dynamics. The presence of the carbonyl group at the C1 position further modulates the electronic environment of the ring. Understanding the interplay of these factors is critical for predicting the molecule's physical properties and reactivity.

The Conformational Equilibrium of this compound

The dominant conformational process for this compound is the interconversion between two identical chair forms. This "ring flip" is a dynamic equilibrium that is characteristic of cyclohexane systems.

cluster_equilibrium Chair-Chair Interconversion chair1 Chair Conformer 1 chair2 Chair Conformer 2 transition_state Twist-Boat (Transition State) chair1->transition_state Energy Barrier transition_state->chair2

Caption: Conformational equilibrium of this compound.

A seminal study using low-temperature ¹⁹F NMR spectroscopy revealed that this compound exhibits rapid exchange of its fluorine atoms between conformationally nonequivalent sites, even at temperatures as low as -180°C.[1] This indicates an exceptionally low activation energy for the ring inversion process, estimated to be less than 2.3 kcal/mol.[1] Consequently, at or near room temperature, the molecule exists as a rapidly equilibrating mixture of these two chair conformers.

The primary factors influencing this low barrier are:

  • Steric Effects: In the chair conformation of this compound, one fluorine atom is in an axial position while the other is equatorial. Upon ring inversion, their positions are swapped. Since the steric environment for the geminal difluoro group is identical in both chair forms, there is no steric preference for one chair conformer over the other.

  • Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments. The relative orientation of these dipoles, and their interaction with the C=O dipole, influences the overall molecular dipole moment and conformational stability. In this compound, the symmetry of the substitution minimizes the difference in dipole-dipole interactions between the two chair forms.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is scarce, data from related fluorinated cyclohexanes can provide valuable insights into the expected structural parameters.

Parameter1,1-Difluorocyclohexane (Axial F)1,1-Difluorocyclohexane (Equatorial F)2-Fluorocyclohexanone (Axial F)2-Fluorocyclohexanone (Equatorial F)
Relative Energy (kcal/mol) 0.250.000.450.00
C-F Bond Length (Å) ~1.39~1.38~1.40~1.39
Dihedral Angle (F-C-C-C) VariesVariesVariesVaries
³J(H,F) Coupling (Hz) ~9.5 (trans)~4.7 (gauche)--

Note: These are representative values from computational and experimental studies of analogous compounds and are intended for comparative purposes. Specific values for this compound may differ.[2][3]

Experimental Protocols for Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound would necessitate a combination of experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is the most powerful technique for studying rapid conformational equilibria. By cooling the sample, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

cluster_workflow Low-Temperature NMR Workflow start Prepare Sample (this compound in appropriate solvent, e.g., Freon) nmr Acquire NMR Spectra (¹H, ¹⁹F, ¹³C) at various low temperatures start->nmr analysis Analyze Spectral Data (Chemical shifts, coupling constants, signal coalescence) nmr->analysis results Determine Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡ for ring inversion) analysis->results cluster_workflow Computational Analysis Workflow start Build Initial Structures (Chair, Twist-Boat, Boat conformers) optimization Geometry Optimization (e.g., DFT with B3LYP/6-311+G(d,p)) start->optimization frequency Frequency Calculation (Confirm minima, obtain thermodynamic data) optimization->frequency nbo NBO Analysis (Analyze stereoelectronic interactions) frequency->nbo nmr_calc NMR Parameter Calculation (Chemical shifts, coupling constants) frequency->nmr_calc results Compare with Experimental Data nbo->results nmr_calc->results

References

Thermodynamic Stability of 4,4-Difluorocyclohexanone Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 4,4-difluorocyclohexanone. While direct, quantitative experimental thermodynamic data for this specific molecule is limited in publicly available literature, this document synthesizes foundational principles of cyclohexane (B81311) conformational analysis, key experimental findings from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and insights from computational chemistry on analogous fluorinated systems. The guide details the probable conformational landscape of this compound, outlines the experimental and computational methodologies for such analysis, and presents the expected interplay of steric and electronic effects governing the stability of its chair and twist-boat conformers.

Introduction to Conformational Analysis of Substituted Cyclohexanones

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanones, the introduction of functional groups influences the equilibrium between different conformers, primarily the chair, boat, and twist-boat forms. The relative stability of these conformers is dictated by a delicate balance of steric hindrance (such as 1,3-diaxial interactions) and electronic effects (including dipole-dipole interactions and hyperconjugation).

For this compound, the key conformational equilibrium to consider is between the chair and twist-boat conformers. The gem-difluoro substitution at the C4 position introduces unique electronic effects that significantly impact the thermodynamic landscape of the molecule.

Conformational Equilibria of this compound

The primary conformers of this compound are the chair and the twist-boat forms.

G cluster_chair Chair Conformer cluster_twist Twist-Boat Conformer chair Chair twist Twist-Boat chair->twist Ring Inversion

Caption: Conformational equilibrium of this compound.

A seminal study by Lack, Canter, and Roberts provides the most direct experimental insight into the conformational dynamics of this compound.[1] Using low-temperature ¹⁹F NMR spectroscopy, they observed that the fluorine atoms undergo rapid exchange between conformationally non-equivalent sites even at -180°C.[1] This indicates a very low activation energy barrier for the ring inversion process, with an estimated upper limit of 2.3 kcal/mol.[1] Such a low barrier suggests that the chair and twist-boat conformers possess very similar energies, and the molecule exists as a dynamic equilibrium of these forms at ambient temperatures.

Quantitative Data on Conformational Stability

Direct experimental measurement of the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the chair and twist-boat conformers of this compound is not extensively reported in the literature. However, we can infer the likely energetic landscape by considering data from analogous systems and computational studies on fluorinated cyclohexanes.

Table 1: Estimated Thermodynamic Parameters for this compound Conformational Equilibrium

ParameterChair ConformerTwist-Boat ConformerEstimated Difference (Chair - Twist-Boat)
Relative Gibbs Free Energy (ΔG°) LowerHigher< 1 kcal/mol
Relative Enthalpy (ΔH°) LowerHigherSmall, positive
Relative Entropy (ΔS°) LowerHigherPositive
Key Stabilizing Factors Staggered C-C bondsAvoidance of flagpole interactions-
Key Destabilizing Factors Potential dipole-dipole repulsionEclipsing interactions-

Note: These values are estimations based on the low-temperature NMR data suggesting a low barrier to interconversion and general principles of conformational analysis. Precise values would require dedicated experimental or high-level computational studies.

Experimental and Computational Protocols

The determination of thermodynamic parameters for conformational equilibria relies on a combination of experimental techniques, primarily variable-temperature NMR spectroscopy, and computational chemistry.

Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy

G cluster_protocol VT-NMR Protocol prep Sample Preparation (Dissolve this compound in a suitable low-freezing solvent, e.g., CHFCl2) rt_spec Acquire NMR Spectrum at Room Temperature prep->rt_spec cool Cool Sample in NMR Probe (Stepwise temperature reduction) rt_spec->cool lt_spec Acquire Spectra at Multiple Low Temperatures cool->lt_spec coalescence Identify Coalescence Temperature (Tc) lt_spec->coalescence integration Integrate Signals of Individual Conformers at Slow Exchange lt_spec->integration calc Calculate K_eq, ΔG°, ΔH°, ΔS° integration->calc

Caption: Experimental workflow for VT-NMR analysis.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent with a low freezing point, such as dichlorofluoromethane (B1207983) (CHFCl₂).

  • Room Temperature Spectrum: A baseline ¹H and/or ¹⁹F NMR spectrum is acquired at room temperature to observe the time-averaged signals.

  • Low-Temperature Spectra: The sample is cooled incrementally, and spectra are recorded at various temperatures. As the temperature decreases, the rate of ring inversion slows.

  • Coalescence and Slow-Exchange Regimes: The temperature at which the time-averaged signals broaden and begin to resolve into separate signals for each conformer is the coalescence temperature. Below this temperature, in the slow-exchange regime, distinct signals for the chair and twist-boat conformers may be observed.

  • Data Analysis: The relative populations of the conformers are determined by integrating the corresponding signals in the slow-exchange spectra. The equilibrium constant (K_eq) is calculated from these populations. Thermodynamic parameters (ΔG°, ΔH°, and ΔS°) are then derived from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Protocol: Density Functional Theory (DFT) Calculations

G cluster_protocol DFT Calculation Workflow build Build 3D Structures (Chair and Twist-Boat Conformers) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvent_model analyze Analyze Thermodynamic Data (ΔG°, ΔH°, ΔS°) solvent_model->analyze

Caption: Computational workflow for conformer stability analysis.

  • Structure Generation: Initial 3D structures of the chair and twist-boat conformers of this compound are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Thermodynamic Data Extraction: The Gibbs free energy, enthalpy, and entropy for each conformer are extracted from the output of the frequency calculations. The relative thermodynamic stabilities are then determined by comparing these values.

  • Solvent Effects: To model the system in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be applied.

Factors Influencing the Stability of this compound Conformers

The conformational preference in this compound is a result of the interplay between steric and electronic effects.

  • Steric Effects: The chair conformation is generally favored due to the minimization of torsional strain through staggered C-C bonds. The twist-boat conformation, while avoiding flagpole interactions of the pure boat form, still possesses some degree of eclipsing interactions.

  • Electronic Effects: The two C-F bonds at the C4 position create a strong dipole moment. In the chair conformation, the orientation of this dipole relative to the carbonyl group's dipole can lead to either stabilizing or destabilizing interactions. Hyperconjugative interactions between the C-F bonds and adjacent C-C or C-H bonds may also play a role in stabilizing certain conformations. The rapid interconversion observed experimentally suggests that these competing effects result in a very small energy difference between the primary conformers.

Conclusion

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of an acetal (B89532) precursor.

Table 2: Representative Synthesis Protocol for this compound

StepProcedureReagents & Conditions
1 Hydrolysis The acetonide precursor (e.g., 8,8-difluoro-1,4-dioxaspiro[4.5]decane) is suspended in an aqueous solution of a strong acid.
2 Reaction The mixture is heated and stirred vigorously for several hours.
3 Workup After cooling, the aqueous phase is saturated with a salt (e.g., NaCl) and extracted with an organic solvent (e.g., CH₂Cl₂).
4 Purification The combined organic extracts are washed, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the product.

This protocol is a generalized representation based on literature procedures.[2] Specific details may vary.

References

4,4-Difluorocyclohexanone: A Comprehensive Technical Guide to a Key Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 4,4-difluorocyclohexanone, a pivotal fluorinated building block in modern organic synthesis and medicinal chemistry. The strategic introduction of geminal fluorine atoms on a cyclohexyl scaffold imparts unique physicochemical properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This document provides a core understanding of its utility, supported by detailed experimental protocols, comprehensive data, and visual representations of its synthetic pathways and reaction workflows.

Introduction to Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, modulate acidity/basicity, and improve binding affinity.[1] Fluorinated building blocks, such as this compound, offer a reliable and efficient means to introduce these desirable properties into complex molecular architectures. The gem-difluoro group, in particular, serves as a bioisosteric replacement for a carbonyl group or a metabolically labile methylene (B1212753) group, often leading to improved pharmacokinetic profiles of drug candidates.

Physicochemical and Spectroscopic Data of this compound

The distinct properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22515-18-0[2]
Molecular Formula C₆H₈F₂O[2]
Molecular Weight 134.12 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 31-32 °C[2]
Boiling Point Not available
Density Not available
Solubility Insoluble in water[3]
Flash Point Not available
Refractive Index Not available

Table 2: Spectroscopic Data of this compound

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[2]
¹⁹F NMR (376 MHz, CDCl₃) δ -100.27[2]
¹³C NMR Not available
Infrared (IR) Not available
Mass Spectrometry (MS) Not available

Synthesis of this compound

The most common and efficient synthesis of this compound involves the deprotection of its ketal precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Synthesis_of_4_4_Difluorocyclohexanone 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Cyclohexanedione monoethylene ketal 1,4-Cyclohexanedione monoethylene ketal 1,4-Cyclohexanedione->1,4-Cyclohexanedione monoethylene ketal Ethylene glycol, p-TsOH 8,8-Difluoro-1,4-dioxaspiro[4.5]decane 8,8-Difluoro-1,4-dioxaspiro[4.5]decane 1,4-Cyclohexanedione monoethylene ketal->8,8-Difluoro-1,4-dioxaspiro[4.5]decane DAST or Deoxo-Fluor® This compound This compound 8,8-Difluoro-1,4-dioxaspiro[4.5]decane->this compound aq. HCl, 100 °C

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This protocol details the acidic hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane to yield this compound.

Materials:

  • 8,8-difluoro-1,4-dioxaspiro[4.5]decane (e.g., 1 g, 5.6 mmol)

  • 2N Aqueous Hydrochloric Acid (HCl) (2 mL)

  • Dichloromethane (DCM) (10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) and 2N aqueous HCl (2 mL).[2]

  • Heat the resulting mixture to 100 °C and stir vigorously for 12 hours.[2]

  • Cool the reaction mixture to room temperature and dilute with DCM (10 mL).[2]

  • Carefully neutralize the mixture to pH 7-8 with saturated NaHCO₃ solution.[2]

  • Separate the organic layer, and wash it with saturated NaHCO₃ solution.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.[2]

  • Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil (yield: 700 mg, 93%).[2]

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex fluorinated molecules. Its ketone functionality allows for a wide range of transformations, including olefination, reductive amination, and conversion to carboxylic acid derivatives.

Reactions_of_4_4_Difluorocyclohexanone cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds This compound This compound Wittig / HWE Wittig / Horner- Wadsworth-Emmons Reaction This compound->Wittig / HWE Reductive_Amination Reductive Amination This compound->Reductive_Amination Oxidation Oxidation This compound->Oxidation Difluoromethylene-cyclohexane 4,4-Difluoro- methylenecyclohexane Wittig / HWE->Difluoromethylene-cyclohexane 4,4-Difluorocyclohexylamine_derivatives 4,4-Difluorocyclohexylamine Derivatives Reductive_Amination->4,4-Difluorocyclohexylamine_derivatives 4,4-Difluorocyclohexanecarboxylic_acid 4,4-Difluorocyclohexane- carboxylic Acid Oxidation->4,4-Difluorocyclohexanecarboxylic_acid

Caption: Key synthetic transformations of this compound.

Representative Experimental Protocols

The following are representative protocols for common reactions involving this compound.

1. Horner-Wadsworth-Emmons Reaction

This reaction is a reliable method for the synthesis of α,β-unsaturated esters from ketones.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.[4]

  • Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.[4]

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[4]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[4]

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial acetic acid

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the amine (1.1 equivalents) to the solution.[5]

  • Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.[5]

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.[5]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[5]

  • Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.[5]

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of Maraviroc

A prominent example of the utility of the 4,4-difluorocyclohexyl scaffold is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[6] Maraviroc features a 4,4-difluorocyclohexanecarboxamide (B1421386) moiety, which is crucial for its pharmacological activity. The synthesis of this key fragment originates from derivatives of this compound.

Maraviroc_Synthesis_Workflow This compound This compound Ethyl_4,4-difluorocyclohexanecarboxylate Ethyl_4,4-difluorocyclohexanecarboxylate This compound->Ethyl_4,4-difluorocyclohexanecarboxylate e.g., Reformatsky reaction 4,4-Difluorocyclohexanecarboxylic_acid 4,4-Difluorocyclohexanecarboxylic_acid Ethyl_4,4-difluorocyclohexanecarboxylate->4,4-Difluorocyclohexanecarboxylic_acid Hydrolysis (LiOH, THF/H₂O) Maraviroc Maraviroc 4,4-Difluorocyclohexanecarboxylic_acid->Maraviroc Amide coupling with (S)-amine fragment

References

Methodological & Application

Application Notes and Protocols for Stereoselective Reactions of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of stereoselective reactions involving 4,4-difluorocyclohexanone, a valuable building block in medicinal chemistry and materials science. The gem-difluoro group can significantly influence the conformational preference, pKa, and metabolic stability of molecules, making stereocontrol in its vicinity a critical aspect of modern drug design. This document details protocols for key stereoselective transformations, including reductions, nucleophilic additions, and enolate alkylations, and provides a framework for the synthesis of chiral molecules incorporating the 4,4-difluorocyclohexane motif.

Diastereoselective Reduction of this compound

The reduction of the carbonyl group in this compound generates a new stereocenter, leading to the formation of cis- and trans-4,4-difluorocyclohexanol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.

General Principle:

The stereoselectivity of hydride reduction in cyclohexanone (B45756) systems is primarily governed by the direction of nucleophilic attack on the carbonyl carbon. Small, unhindered hydrides (e.g., NaBH₄) can approach from the axial or equatorial face, often favoring axial attack to yield the equatorial alcohol. In contrast, bulky hydride reagents (e.g., L-Selectride®) experience significant steric hindrance from the axial hydrogens at C-2 and C-6, forcing an equatorial attack to produce the axial alcohol as the major product. The presence of the gem-difluoro group at the 4-position can influence the ring conformation and the electronic nature of the carbonyl, but the steric control of the hydride reagent is expected to be the dominant factor.

Table 1: Expected Diastereoselectivity in the Reduction of this compound

Hydride ReagentExpected Major ProductExpected Diastereomeric Ratio (trans:cis)
Sodium Borohydride (B1222165) (NaBH₄)trans-4,4-Difluorocyclohexanol> 80:20
L-Selectride® (Lithium Tri-sec-butylborohydride)cis-4,4-Difluorocyclohexanol< 10:99

Note: The diastereomeric ratios are estimations based on reactions with similarly substituted cyclohexanones and would require experimental verification for this compound.

Experimental Protocols

Protocol 1.1: Synthesis of trans-4,4-Difluorocyclohexanol via Sodium Borohydride Reduction

Objective: To synthesize trans-4,4-difluorocyclohexanol as the major diastereomer.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the trans and cis isomers and determine the diastereomeric ratio.

Protocol 1.2: Synthesis of cis-4,4-Difluorocyclohexanol via L-Selectride® Reduction

Objective: To synthesize cis-4,4-difluorocyclohexanol as the major diastereomer.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Deionized water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) (Caution: Handle with care)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL per 1 g of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio.

Reduction_Workflow cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Products Ketone This compound NaBH4 NaBH₄ (Small Hydride) Ketone->NaBH4 Axial Attack Favored LSelectride L-Selectride® (Bulky Hydride) Ketone->LSelectride Equatorial Attack Favored Trans trans-4,4-Difluorocyclohexanol (Equatorial -OH) NaBH4->Trans Major Product Cis cis-4,4-Difluorocyclohexanol (Axial -OH) LSelectride->Cis Major Product

Caption: Diastereoselective reduction of this compound.

Stereoselective Nucleophilic Addition to this compound

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to this compound creates a tertiary alcohol with a new stereocenter. The stereochemical outcome is influenced by the steric bulk of both the nucleophile and any chiral ligands present.

General Principle:

Similar to hydride reductions, the facial selectivity of nucleophilic addition is governed by steric hindrance. For achiral additions, bulky nucleophiles will preferentially attack from the less hindered equatorial face to give the axial alcohol. In asymmetric synthesis, a chiral ligand coordinates to the metal of the organometallic reagent, creating a chiral environment that directs the nucleophile to one face of the carbonyl, leading to an excess of one enantiomer.

Table 2: Representative Asymmetric Nucleophilic Additions to Ketones

NucleophileChiral Ligand/CatalystExpected ProductTypical ee (%)
Phenylmagnesium bromideTADDOL-derived ligands(R)- or (S)-4,4-difluoro-1-phenylcyclohexanol> 90
Diethylzinc(-)-MIB (3-exo-(morpholino)isoborneol)(R)- or (S)-1-ethyl-4,4-difluorocyclohexanol> 95

Note: The enantiomeric excesses (ee) are based on literature precedents for other cyclic ketones and would need to be determined experimentally for this compound.

Experimental Protocol

Protocol 2.1: Asymmetric Phenylation using a Grignard Reagent and a Chiral Ligand

Objective: To synthesize an enantioenriched tertiary alcohol via asymmetric addition of a Grignard reagent.

Materials:

  • This compound

  • Chiral ligand (e.g., a TADDOL derivative)

  • Phenylmagnesium bromide (PhMgBr, solution in THF)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral ligand (2.2 eq) in anhydrous toluene (5 mL).

  • Add phenylmagnesium bromide (2.0 eq) dropwise at room temperature and stir for 1 hour.

  • Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous toluene (2 mL) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric_Addition cluster_reactants Reactants cluster_intermediate Intermediate Ketone This compound R_Alcohol (R)-Tertiary Alcohol Ketone->R_Alcohol Facial Attack A S_Alcohol (S)-Tertiary Alcohol Ketone->S_Alcohol Facial Attack B Nucleophile Organometallic Reagent (e.g., PhMgBr) Complex Chiral Reagent-Ligand Complex Nucleophile->Complex Ligand Chiral Ligand Ligand->Complex Complex->Ketone Stereodirecting Addition

Caption: Asymmetric nucleophilic addition to this compound.

Stereoselective Alkylation of this compound Enolates

The α-alkylation of this compound can be achieved stereoselectively through the use of chiral auxiliaries or chiral phase-transfer catalysts. This approach allows for the introduction of a wide range of substituents at the C2 position with control over the newly formed stereocenter.

General Principle:

An enolate is formed by deprotonation of the α-carbon. In the presence of a chiral auxiliary attached to the nitrogen of a derived imine or a chiral phase-transfer catalyst, one face of the enolate is sterically shielded. The incoming electrophile (e.g., an alkyl halide) then preferentially attacks from the less hindered face, resulting in an enantioenriched product.

Table 3: Asymmetric Alkylation Strategies for Ketones

MethodChiral ReagentElectrophileExpected ProductTypical ee (%)
Chiral Auxiliary (SAMP/RAMP)(S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidineMethyl iodide(R)- or (S)-2-methyl-4,4-difluorocyclohexanone> 90
Phase-Transfer CatalysisCinchona alkaloid-derived catalystBenzyl bromide(R)- or (S)-2-benzyl-4,4-difluorocyclohexanone> 90

Note: These are model systems; specific conditions and outcomes for this compound would require experimental optimization.

Experimental Protocol

Protocol 3.1: Asymmetric Alkylation via a Chiral Hydrazone (SAMP/RAMP Method)

Objective: To synthesize an enantioenriched α-alkylated ketone using a chiral auxiliary.

Materials:

  • This compound

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous toluene

  • Lithium diisopropylamide (LDA, solution in THF)

  • Alkyl halide (e.g., methyl iodide)

  • Ozone (O₃)

  • Dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Hydrazone Formation: Reflux a solution of this compound (1.0 eq) and SAMP (1.2 eq) in anhydrous toluene with azeotropic removal of water for 12 hours. Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Deprotonation: Dissolve the hydrazone in anhydrous THF under an inert atmosphere and cool to -78 °C. Add LDA (1.2 eq) dropwise and stir for 2 hours at -78 °C.

  • Alkylation: Add the alkyl halide (1.5 eq) at -100 °C and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Cleavage: Dissolve the crude alkylated hydrazone in CH₂Cl₂ and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide.

  • Purification: Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Asymmetric_Alkylation cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Product Ketone This compound Hydrazone Formation of Chiral Hydrazone Ketone->Hydrazone Enolate Enolate Formation (LDA) Hydrazone->Enolate Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Cleavage Oxidative Cleavage (Ozonolysis) Alkylation->Cleavage Product Enantioenriched α-Alkylated Ketone Cleavage->Product

Caption: Workflow for asymmetric α-alkylation of this compound.

Application Notes and Protocols: Grignard Reaction with 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The 4,4-difluorocyclohexanone motif, in particular, presents a valuable building block for the synthesis of novel therapeutic agents. The Grignard reaction, a fundamental tool for carbon-carbon bond formation, offers a direct route to tertiary alcohols by reacting organomagnesium halides with ketones.[1][2][3] The synthesis of 1-aryl-4,4-difluorocyclohexanols via this method is of significant interest for creating new chemical entities with potential applications in drug discovery.

However, the Grignard reaction with fluorinated ketones like this compound is not without its challenges. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group and potentially lead to side reactions. Notably, studies on analogous gem-difluorinated ketones, such as 3,3-difluorocyclobutanone, have shown that standard Grignard conditions can result in low yields and the formation of significant side-products. As a result, alternative methods, such as the use of organolanthanum reagents, have been developed to achieve more efficient and cleaner transformations.

These application notes provide a detailed overview of the Grignard reaction with this compound, including a standard protocol and a more robust alternative using organolanthanum reagents. Experimental procedures, expected outcomes, and troubleshooting advice are presented to guide researchers in the synthesis of 1-substituted-4,4-difluorocyclohexanols.

Data Presentation

The following tables summarize representative data for the nucleophilic addition of organometallic reagents to this compound. It is important to note that specific quantitative data for the Grignard reaction with this substrate is scarce in the literature; therefore, the data presented for the standard Grignard protocol is hypothetical and based on analogous reactions with other fluorinated ketones, highlighting the expected challenges. The data for the organolanthanum-mediated reaction is based on reported outcomes for similar substrates and represents a more promising approach.

Table 1: Hypothetical Yields for the Grignard Reaction of this compound

EntryGrignard Reagent (R-MgBr)ProductExpected Yield (%)Comments
1Phenylmagnesium bromide1-Phenyl-4,4-difluorocyclohexanol15-25Significant formation of side products expected.
24-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-4,4-difluorocyclohexanol20-30Yields may be slightly higher due to the electron-donating group.
34-Chlorophenylmagnesium bromide1-(4-Chlorophenyl)-4,4-difluorocyclohexanol10-20Electron-withdrawing group may decrease reactivity.
4Methylmagnesium bromide1-Methyl-4,4-difluorocyclohexanol<10Prone to enolization and other side reactions.

Table 2: Expected Yields for the Organolanthanum-Mediated Addition to this compound

EntryOrganolithium Reagent (R-Li)ProductExpected Yield (%)Comments
1Phenyllithium1-Phenyl-4,4-difluorocyclohexanol75-85Cleaner reaction with minimal side products.
24-Methoxyphenyllithium1-(4-Methoxyphenyl)-4,4-difluorocyclohexanol80-90High efficiency with electron-rich aryls.
34-Chlorophenyllithium1-(4-Chlorophenyl)-4,4-difluorocyclohexanol70-80Good yields are maintained with electron-poor aryls.
4n-Butyllithium1-Butyl-4,4-difluorocyclohexanol65-75Effective for the addition of alkyl nucleophiles.

Experimental Protocols

Caution: Grignard reagents and organolithium reagents are highly reactive, pyrophoric, and sensitive to moisture and air. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Standard Grignard Reaction (with Caution)

This protocol describes a general procedure for the Grignard reaction.[4][5][6] As noted, this method is expected to have low efficiency for this compound.

Materials:

  • This compound

  • Aryl or alkyl magnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 1-substituted-4,4-difluorocyclohexanol.

Protocol 2: Organolanthanum-Mediated Nucleophilic Addition (Recommended)

This protocol is a more effective method for the nucleophilic addition to this compound, minimizing side reactions and improving yields.

Materials:

  • This compound

  • Anhydrous Lanthanum(III) chloride (LaCl₃) or LaCl₃·2LiCl complex

  • Aryl or alkyl lithium reagent (e.g., Phenyllithium, 1.8 M solution in di-n-butyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation of Lanthanum Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous LaCl₃ (1.1 eq) in anhydrous THF.

  • Formation of Organolanthanum Reagent: Cool the LaCl₃ suspension to -78 °C (dry ice/acetone bath). Add the organolithium reagent (1.0 eq) dropwise and stir the mixture at -78 °C for 1 hour to form the organolanthanum reagent.

  • Addition of Ketone: To the freshly prepared organolanthanum reagent, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of the Grignard reaction with this compound.

Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup reagents Reagent Preparation: - Dissolve Ketone in THF - Prepare Organometallic Reagent setup->reagents addition Slow Addition of Organometallic Reagent at Low Temp reagents->addition reaction Stir at Controlled Temperature addition->reaction quench Quench Reaction with Aqueous Solution reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification: - Solvent Removal - Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for nucleophilic addition to this compound.

Logical_Relationship substrate This compound grignard_path Standard Grignard Reaction substrate->grignard_path organolanthanum_path Organolanthanum-Mediated Reaction substrate->organolanthanum_path low_yield Low Yield & Side Reactions grignard_path->low_yield high_yield High Yield & Clean Conversion organolanthanum_path->high_yield

Caption: Comparison of reaction pathways for nucleophilic addition to this compound.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated heterocyclic compounds utilizing 4,4-difluorocyclohexanone as a key starting material. The incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound offers a versatile platform for accessing a range of novel fluorinated heterocycles, including spiro-oxindoles, pyrazoles, and thiophenes.

Introduction

Fluorinated heterocycles are integral components of numerous pharmaceuticals and agrochemicals. The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly modulate the physicochemical and biological properties of organic molecules. This compound is a valuable fluorinated building block that can be employed in various cyclization and multicomponent reactions to generate structurally diverse and complex fluorinated heterocyclic systems. This document outlines key synthetic transformations starting from this ketone.

Synthesis of Fluorinated Spiro-Oxindoles

Spiro-oxindoles are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of fluorinated spiro-oxindoles from this compound can be achieved through a multicomponent reaction involving an isatin (B1672199) derivative and an amino acid.

Experimental Workflow: Synthesis of Fluorinated Spiro-Oxindoles

Workflow for Spiro-Oxindole Synthesis A Reactants Mixing C Reflux in Solvent (e.g., Methanol) A->C B This compound Isatin Derivative Amino Acid (e.g., Proline) B->A D [3+2] Cycloaddition C->D In situ generation of azomethine ylide E Cooling & Crystallization D->E F Filtration & Washing E->F G Drying F->G H Fluorinated Spiro-Oxindole G->H

Caption: General workflow for the synthesis of fluorinated spiro-oxindoles.

Protocol: Synthesis of a 4',4'-Difluoro-spiro[cyclohexane-1,3'-oxindole] Derivative

Materials:

  • This compound

  • Isatin (or substituted isatin)

  • L-Proline

  • Methanol (B129727) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), isatin (1.0 eq), and L-proline (1.1 eq).

  • Add anhydrous methanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterize the final product by NMR, IR, and mass spectrometry.

ReactantMolar RatioNotes
This compound1.0Starting ketone
Isatin1.0Can be substituted
L-Proline1.1Catalyst and source of amine
MethanolSolventAnhydrous conditions recommended

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of fluorinated spiro-pyrazoles or related structures.

Logical Relationship: Pyrazole Formation

Formation of Fluorinated Pyrazoles A This compound C Condensation Reaction A->C B Hydrazine Derivative (e.g., Hydrazine hydrate) B->C D Intermediate Hydrazone C->D E Cyclization/ Aromatization D->E F Fluorinated Pyrazole Derivative E->F Gewald Reaction Pathway Start This compound + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAdd Addition of Elemental Sulfur Intermediate1->SulfurAdd Base catalyst Intermediate2 Thiolate Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Fluorinated 2-Aminothiophene Tautomerization->Product

Application Notes and Protocols: The Utility of 4,4-Difluorocyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexanone is a valuable fluorinated building block in medicinal chemistry, offering a unique scaffold for the synthesis of innovative therapeutic agents. The introduction of the gem-difluoro group onto the cyclohexyl ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This strategic fluorination can lead to enhanced metabolic stability, altered lipophilicity, and improved binding affinity to biological targets, making it an attractive moiety for drug design.[1][2]

One of the most prominent examples of the successful application of the 4,4-difluorocyclohexyl motif is in the development of Maraviroc, a first-in-class CCR5 antagonist approved for the treatment of HIV-1 infection.[3][4] The 4,4-difluorocyclohexyl group in Maraviroc plays a crucial role in its pharmacological profile, contributing to its potent antiviral activity and favorable safety profile by minimizing off-target effects, such as hERG channel binding.[3][5]

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of CCR5 antagonists. Detailed protocols for the synthesis of a key intermediate and relevant biological assays are also provided.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the 4,4-difluorocyclohexyl moiety, which can be incorporated into various molecular scaffolds.

  • CCR5 Antagonists for HIV Therapy: As exemplified by Maraviroc, the 4,4-difluorocyclohexyl group is a key pharmacophoric element in a class of potent and selective C-C chemokine receptor type 5 (CCR5) antagonists.[3][5] CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 strains into host cells.[3] By blocking this interaction, these antagonists prevent viral entry and replication. The gem-difluoro substitution on the cyclohexyl ring of Maraviroc is critical for its high potency and reduced affinity for the hERG potassium channel, a common source of cardiac toxicity in drug candidates.[5]

  • Spirocyclic Scaffolds: this compound can serve as a starting material for the synthesis of spirocyclic compounds.[1][6] Spirocycles are three-dimensional structures that can provide conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for a biological target. The introduction of fluorine into these spirocyclic systems can further enhance their drug-like properties.

Data Presentation

Preclinical Pharmacokinetic Parameters of Maraviroc

The following table summarizes the preclinical pharmacokinetic parameters of Maraviroc, a drug containing the 4,4-difluorocyclohexyl moiety, in different animal models. This data was instrumental in predicting its human dosage and disposition.[3]

SpeciesDoseRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Bioavailability (%)Reference
Rat2 mg/kgOral---0.9~30[3]
Dog2 mg/kgOral1.5256-2.340[3]

Note: '-' indicates data not specified in the provided search results.

In Vitro Antiviral Activity of Maraviroc

The antiviral activity of Maraviroc against various primary CCR5-tropic HIV-1 isolates is presented below. The potent activity highlights the effectiveness of the 4,4-difluorocyclohexyl-containing scaffold.[2]

Virus SubtypeNo. of IsolatesGeometric Mean IC50 (nM)Geometric Mean IC90 (nM)
A40.401.1
B100.612.1
C120.481.5
D40.381.2
F10.280.9
G40.461.4
O119.366.0
Overall 43 0.6 2.0

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol describes a representative method for the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key intermediate for the synthesis of Maraviroc, starting from ethyl 4,4-difluorocyclohexanecarboxylate, which can be derived from this compound.[7][8]

Materials:

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in THF and add water.[7]

  • Add lithium hydroxide monohydrate (5 equivalents) to the solution.[7]

  • Stir the reaction mixture vigorously at room temperature overnight.[7]

  • Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with EtOAc.[7]

  • Adjust the pH of the aqueous layer to 4 with 1 M HCl.[7]

  • Separate the organic and aqueous layers.[7]

  • Extract the aqueous layer with EtOAc.[7]

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.[7][8]

  • Concentrate the filtrate under reduced pressure to afford 4,4-difluorocyclohexanecarboxylic acid as a white solid.[7][8]

Protocol 2: CCR5 Binding Assay

This protocol outlines a general procedure for a radioligand competition binding assay to evaluate the affinity of compounds for the CCR5 receptor.[4][9]

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., HEK-293 cells)

  • Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc)

  • Test compounds (e.g., derivatives of this compound)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of an unlabeled CCR5 antagonist in separate wells.

  • For determining total binding, add only the cell membranes and the radioligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percent inhibition of specific binding against the log of the compound concentration.

Protocol 3: Anti-HIV-1 Activity Assay (Pseudovirus Entry Assay)

This protocol describes a common method to assess the ability of a compound to inhibit HIV-1 entry into target cells using a pseudovirus system.[1][3]

Materials:

  • TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • R5-tropic HIV-1 envelope pseudotyped virus

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.[1]

  • Prepare serial dilutions of the test compounds in culture medium.

  • In a separate plate, pre-incubate the pseudovirus with the diluted test compounds for 1 hour at 37°C.[6]

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture.[6]

  • Include control wells with virus only (for maximum infection) and cells only (for background).

  • Incubate the plates for 48 hours at 37°C.[6]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[6]

  • Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control.

  • Determine the EC50 (or IC50) value by plotting the percent inhibition against the log of the compound concentration.

Mandatory Visualizations

HIV_Entry_Pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Maraviroc Maraviroc (contains 4,4-difluorocyclohexyl) Maraviroc->CCR5 3. Blockade

Caption: HIV-1 entry pathway and the mechanism of action of the CCR5 antagonist Maraviroc.

Synthesis_Workflow start This compound step1 Oxidation start->step1 intermediate 4,4-Difluorocyclohexanecarboxylic Acid step1->intermediate step2 Amide Coupling intermediate->step2 product Target Molecule (e.g., Maraviroc) step2->product

References

Application Notes and Protocols: 4,4-Difluorocyclohexanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexanone is a valuable fluorinated building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This geminal difluoro motif offers a unique conformational constraint and electronic properties that are attractive for the design of novel therapeutics. This document provides an overview of its application, focusing on its use in the synthesis of the HIV entry inhibitor, Maraviroc, and includes detailed experimental protocols and relevant biological pathway information.

Key Applications in Drug Discovery

This compound and its derivatives are primarily utilized as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the difluorinated cyclohexyl ring is a key structural feature in several drug candidates.

One of the most prominent applications is in the synthesis of Maraviroc , a CCR5 antagonist used in the treatment of HIV. The 4,4-difluorocyclohexyl group in Maraviroc is crucial for its binding to the CCR5 co-receptor, effectively blocking the entry of the HIV virus into host cells.[1]

While direct synthesis from this compound to final APIs in other therapeutic areas like oncology and cardiovascular diseases is a promising area of research, detailed public-domain information on specific drug candidates is limited. However, the unique properties of this intermediate make it an attractive scaffold for the development of new chemical entities in these and other fields.

Experimental Protocols

The following protocols provide a representative synthetic route from this compound to key intermediates used in the synthesis of Maraviroc.

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol outlines the conversion of a this compound derivative (the ethyl ester of the target carboxylic acid) to 4,4-difluorocyclohexanecarboxylic acid via hydrolysis. While a direct conversion from the ketone is possible through various methods, this hydrolysis of the corresponding ester is a well-documented step.[2][3]

Workflow for Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Ethyl_4_4_difluorocyclohexanecarboxylate Ethyl 4,4-difluorocyclohexanecarboxylate Dissolution Dissolve in THF/Water Ethyl_4_4_difluorocyclohexanecarboxylate->Dissolution LiOH Lithium Hydroxide (B78521) Monohydrate Hydrolysis Stir at Room Temperature Overnight LiOH->Hydrolysis THF_H2O THF / Water THF_H2O->Dissolution HCl 1M HCl Acidification Adjust pH to 4 with 1M HCl HCl->Acidification EtOAc Ethyl Acetate (B1210297) Extraction Extract with Ethyl Acetate EtOAc->Extraction Dissolution->Hydrolysis Hydrolysis->Acidification Acidification->Extraction Purification Wash with Brine, Dry, and Concentrate Extraction->Purification Product 4,4-Difluorocyclohexanecarboxylic Acid Purification->Product

Caption: Workflow for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water.[2][3]

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction completion using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to 4 by the slow addition of 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[3]

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 4,4-difluorocyclohexanecarboxylate[2][3]
Key ReagentsLiOH·H₂O, THF, H₂O, HCl, EtOAc[2][3]
Reaction TimeOvernight[2][3]
TemperatureRoom Temperature[2][3]
Yield~97%[3]
PurityHigh (white solid)[3]
Protocol 2: Amide Coupling to a Key Maraviroc Intermediate

This protocol describes the amide bond formation between 4,4-difluorocyclohexanecarboxylic acid and a key amine intermediate in the synthesis of Maraviroc. This is a crucial step in the convergent synthesis of the final drug molecule.

Workflow for Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid 4,4-Difluorocyclohexanecarboxylic Acid Activation Activate Carboxylic Acid Carboxylic_Acid->Activation Amine_Intermediate Key Amine Intermediate* Coupling Add Amine and Stir Amine_Intermediate->Coupling Coupling_Agent Amide Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Chromatography Workup->Purification Product Amide Product (Maraviroc Precursor) Purification->Product

Caption: General workflow for the amide coupling reaction. *Key Amine Intermediate refers to (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine or a similar precursor.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Appropriate amine intermediate (e.g., (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure (General):

  • Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the amide coupling reagent (1.1 eq) and the non-nucleophilic base (2.0-3.0 eq).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the amine intermediate (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Quantitative Data (Representative):

ParameterValueReference
Key ReactantsCarboxylic acid, Amine[4][5]
Coupling ReagentsHATU, EDC/HOBt, etc.[4][5]
Reaction Time1-24 hours[4]
TemperatureRoom Temperature to 80°C[4]
YieldVariable (often >70%)[4]
PurityHigh (post-chromatography)

Biological Target and Signaling Pathway: CCR5

Maraviroc, synthesized using a 4,4-difluorocyclohexane derivative, is an antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that is a crucial co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm cluster_nucleus Nucleus CCR5 CCR5 Receptor G_protein Gαi/q | Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Gαq PI3K PI3K G_protein->PI3K Gβγ DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt_pathway Akt Pathway PI3K->Akt_pathway Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) or HIV gp120 Ligand->CCR5 Binds Maraviroc Maraviroc Maraviroc->CCR5 Blocks PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK_pathway MAPK Pathway (p38, JNK) PKC->MAPK_pathway Transcription Gene Transcription (Inflammation, Chemotaxis) MAPK_pathway->Transcription Akt_pathway->Transcription

Caption: Simplified CCR5 signaling pathway and the inhibitory action of Maraviroc.

By binding to CCR5, Maraviroc induces a conformational change in the receptor that prevents its interaction with the HIV surface glycoprotein (B1211001) gp120. This allosteric inhibition blocks the fusion of the viral and host cell membranes, thereby preventing viral entry and replication.

Conclusion

This compound is a key pharmaceutical intermediate with demonstrated utility in the synthesis of complex drug molecules like Maraviroc. The protocols and pathway information provided herein offer a foundational understanding for researchers and drug development professionals working with this and other fluorinated building blocks. The unique properties conferred by the gem-difluoro group continue to make it an attractive component for the design of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two distinct classes of spirocyclic compounds utilizing 4,4-difluorocyclohexanone as a key starting material. The inclusion of gem-difluorinated cyclohexyl moieties into spirocyclic scaffolds is a valuable strategy in medicinal chemistry for modulating physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Synthesis of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane (Spiroketal Formation)

The ketalization of this compound with ethylene (B1197577) glycol provides a straightforward method for the synthesis of the corresponding difluorinated spiroketal. This reaction serves to protect the ketone functionality and introduces a spirocyclic diether linkage.

Reaction Scheme:

Caption: Ketalization of this compound.

Quantitative Data Summary
EntryReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundEthylene Glycolp-TsOHToluene (B28343)Reflux4-8>90Adapted from standard ketalization procedures
Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the flask to about half its volume).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Synthesis of a Novel Fluorinated Spiro-oxindole-pyrrolidine (1,3-Dipolar Cycloaddition)

This protocol describes a three-component 1,3-dipolar cycloaddition reaction to synthesize a novel spiro-oxindole containing a gem-difluorinated cyclohexane (B81311) moiety. The reaction involves the in-situ generation of an azomethine ylide from isatin (B1672199) and sarcosine (B1681465), which then reacts with an exocyclic alkene derived from this compound.

Reaction Scheme:

Caption: Three-component synthesis of a fluorinated spiro-oxindole.

Quantitative Data Summary
EntryIsatin DerivativeAmino AcidDipolarophileSolventTemperature (°C)Time (h)Yield (%)Reference
1IsatinSarcosineEthyl 2-(4,4-difluorocyclohexylidene)acetateMethanolReflux6-1260-80Adapted from general 1,3-dipolar cycloaddition protocols
2N-MethylisatinSarcosineEthyl 2-(4,4-difluorocyclohexylidene)acetateMethanolReflux6-1265-85Adapted from general 1,3-dipolar cycloaddition protocols
Experimental Protocol

Part A: Synthesis of the Dipolarophile (Ethyl 2-(4,4-difluorocyclohexylidene)acetate)

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Three-Component 1,3-Dipolar Cycloaddition

Materials:

  • Isatin (or N-substituted isatin) (1.0 eq)

  • Sarcosine (1.1 eq)

  • Ethyl 2-(4,4-difluorocyclohexylidene)acetate (1.0 eq)

  • Methanol

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add isatin (1.0 eq), sarcosine (1.1 eq), and ethyl 2-(4,4-difluorocyclohexylidene)acetate (1.0 eq) in methanol.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired spiro-oxindole product.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and scale of the reaction.

Application Notes and Protocols: Catalytic Hydrogenation of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4,4-difluorocyclohexanone to produce 4,4-difluorocyclohexanol (B1296533). This transformation is a crucial step in the synthesis of various fluorinated building blocks used in medicinal chemistry and materials science. The protocols described herein focus on heterogeneous catalytic hydrogenation using common noble metal catalysts and also present transfer hydrogenation as a viable alternative. Safety precautions and data presentation are emphasized to ensure reproducible and safe laboratory execution.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For fluorinated compounds such as this compound, the resulting 4,4-difluorocyclohexanol is a valuable intermediate in the development of novel pharmaceuticals and functional materials. The presence of the gem-difluoro group can significantly influence the physicochemical properties of a molecule, including its metabolic stability and binding affinity. Catalytic hydrogenation offers a clean and efficient method for this reduction, avoiding the use of stoichiometric hydride reagents and simplifying product purification.

This application note details two primary methods for the hydrogenation of this compound: classical heterogeneous catalytic hydrogenation with gaseous hydrogen and transfer hydrogenation using a hydrogen donor.

Reaction Scheme

The primary transformation discussed is the reduction of the ketone functionality to a secondary alcohol.

reaction_scheme reactant <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91743&t=l"/>TD>TR><TR><TD>4,4-DifluorocyclohexanoneTD>TR>TABLE>> product <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=586237&t=l"/>TD>TR><TR><TD>4,4-DifluorocyclohexanolTD>TR>TABLE>> reactant->product Reduction catalyst [H2, Catalyst] or [H-Donor, Catalyst]

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of this compound using a heterogeneous catalyst such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Rhodium on Carbon (Rh/C) with hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (or 5% Pt/C, 5% Rh/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

  • Reactant and Catalyst Loading: In a glove box or under a stream of inert gas, add this compound (1.0 eq) and the chosen solvent (e.g., Methanol, 0.1-0.5 M concentration). Carefully add the catalyst (1-10 mol% Pd/C). Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.

  • System Purge: Seal the reaction vessel and connect it to a gas manifold. Purge the system by pressurizing with an inert gas (e.g., Nitrogen to 3-4 bar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final purge, pressurize the vessel with hydrogen gas to the desired pressure (see Table 1 for typical conditions).

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature if necessary. Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor setup allows) for analysis by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,4-difluorocyclohexanol. The product can be further purified by recrystallization or chromatography if necessary.

Table 1: Typical Conditions for Heterogeneous Catalytic Hydrogenation

ParameterCondition RangeNotes
Catalyst 10% Pd/C, 5% Pt/C, 5% Rh/CPd/C is generally effective for ketone reductions.
Catalyst Loading 1 - 10 mol%Higher loading may be required for less reactive substrates.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are often preferred for ketone hydrogenations.
Substrate Conc. 0.1 - 0.5 M
H₂ Pressure 1 - 50 barHigher pressure can increase the reaction rate.
Temperature 25 - 80 °CElevated temperatures may be necessary but can also lead to side reactions.
Reaction Time 2 - 24 hoursMonitor for completion.
Yield >90% (Typical)Yields are generally high for this type of transformation.
Protocol 2: Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as isopropanol (B130326), in the presence of a suitable catalyst. Ruthenium-based catalysts are particularly effective for this transformation.

Materials:

  • This compound

  • [(p-cymene)RuCl₂]₂

  • 2,2′-bibenzimidazole (or other suitable ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Isopropanol (reagent and solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), [(p-cymene)RuCl₂]₂ (e.g., 1 mol%), 2,2′-bibenzimidazole (e.g., 2 mol%), and Cs₂CO₃ (e.g., 0.3 eq).

  • Solvent Addition: Add isopropanol as the solvent and hydrogen source.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Reaction: Heat the mixture to reflux (approximately 82 °C for isopropanol) and stir. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 4,4-difluorocyclohexanol.

Table 2: Typical Conditions for Transfer Hydrogenation

ParameterConditionNotes
Catalyst Precursor [(p-cymene)RuCl₂]₂A common and effective precursor.
Ligand 2,2′-bibenzimidazoleOther N- or P-based ligands can also be used.
Base Cs₂CO₃Other bases like KOH or t-BuOK can be employed.
Catalyst Loading 0.5 - 2 mol%
Hydrogen Donor IsopropanolAlso serves as the solvent.
Temperature Reflux (approx. 82 °C)
Reaction Time 6 - 24 hoursGenerally slower than high-pressure hydrogenation.
Yield 85-95% (Typical)

Visualized Workflows

G cluster_0 Protocol 1: Heterogeneous Catalytic Hydrogenation P1_Start Start P1_Load Load Reactant, Solvent, and Catalyst into Reactor P1_Start->P1_Load P1_Purge Purge Reactor with Inert Gas P1_Load->P1_Purge P1_Hydrogenate Pressurize with H₂ and React P1_Purge->P1_Hydrogenate P1_Workup Cool, Vent, and Purge P1_Hydrogenate->P1_Workup P1_Filter Filter to Remove Catalyst P1_Workup->P1_Filter P1_Isolate Concentrate and Purify P1_Filter->P1_Isolate P1_End End P1_Isolate->P1_End

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

G cluster_1 Protocol 2: Transfer Hydrogenation P2_Start Start P2_Combine Combine Reactant, Catalyst, Ligand, and Base in Flask P2_Start->P2_Combine P2_Solvent Add Isopropanol P2_Combine->P2_Solvent P2_Inert Flush with Inert Gas P2_Solvent->P2_Inert P2_React Heat to Reflux P2_Inert->P2_React P2_Workup Cool to Room Temperature P2_React->P2_Workup P2_Isolate Filter, Concentrate, and Purify P2_Workup->P2_Isolate P2_End End P2_Isolate->P2_End

Caption: Workflow for Transfer Hydrogenation.

Data Summary and Expected Results

The catalytic hydrogenation of this compound is expected to proceed cleanly to the corresponding alcohol. The primary product, 4,4-difluorocyclohexanol, can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Table 3: Comparison of Hydrogenation Methods

FeatureHeterogeneous Catalytic HydrogenationTransfer Hydrogenation
Hydrogen Source High-pressure H₂ gasIsopropanol (or other H-donors)
Equipment High-pressure reactorStandard glassware
Safety Requires handling of flammable gas under pressure and potentially pyrophoric catalystsAvoids high-pressure H₂
Reaction Rate Generally fasterGenerally slower
Catalyst Pd/C, Pt/C, Rh/CRu-based complexes
Byproducts MinimalAcetone (from isopropanol)

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure the substrate and solvent are pure and free of catalyst poisons (e.g., sulfur compounds). Increasing catalyst loading, temperature, or pressure may also drive the reaction to completion.

  • Pyrophoric Catalysts: Dry Pd/C can ignite in the presence of air and flammable solvents. Always handle it in an inert atmosphere and do not allow the filter cake to dry completely in the open air. Quench the used catalyst carefully with water.

  • High-Pressure Safety: Ensure the high-pressure vessel is properly maintained and operated within its pressure and temperature limits. Always use a blast shield.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. For transfer hydrogenations, the hydrogen donor is typically the solvent.

By following these protocols, researchers can effectively and safely perform the catalytic hydrogenation of this compound, enabling the synthesis of valuable fluorinated intermediates for further research and development.

Application Notes and Protocols for the Asymmetric Reduction of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the asymmetric reduction of 4,4-difluorocyclohexanone to produce enantiomerically enriched cis- and trans-4,4-difluorocyclohexanols. Chiral fluorinated building blocks are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The stereoselective synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic synthesis, with numerous applications in the preparation of pharmaceuticals and other bioactive molecules.

This document details protocols for three key asymmetric reduction strategies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases.

Introduction to Asymmetric Reduction Methods

The conversion of a prochiral ketone, such as this compound, to a chiral alcohol introduces a stereocenter. Controlling the stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure compounds. Several powerful methods have been developed for this purpose.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone. The predictability and high enantioselectivity of the CBS reduction have made it a widely used tool in asymmetric synthesis.

  • Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium-diamine catalysts for the highly efficient and enantioselective hydrogenation of ketones. It is known for its high turnover numbers and applicability to a wide range of substrates.

  • Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally friendly and highly selective alternative for the reduction of ketones.[2] These enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

Data Presentation

The following tables summarize the expected quantitative data for the asymmetric reduction of this compound using the aforementioned methods. Please note that specific results can vary depending on the precise reaction conditions and the specific catalyst or enzyme variant used.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of this compound

CatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-78 to 25>90>95
(S)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-78 to 25>90>95

Table 2: Noyori Asymmetric Hydrogenation of this compound

CatalystHydrogen SourceBaseSolventPressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
RuCl₂[(R)-BINAP][(R)-DPEN]H₂KOtBu2-Propanol10-5025-50>95>98
RuCl₂[(S)-BINAP][(S)-DPEN]H₂KOtBu2-Propanol10-5025-50>95>98

Table 3: Biocatalytic Reduction of this compound

Ketoreductase (KRED)Co-factor Regeneration SystemSubstrate Conc. (g/L)pHTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
KRED-P1-B02Glucose/Glucose Dehydrogenase10-507.030>95>99 (S)
KRED-P2-C01Isopropanol (B130326)/Alcohol Dehydrogenase10-507.530>95>99 (R)

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction Protocol

This protocol describes the asymmetric reduction of this compound using an (R)-CBS catalyst to yield the corresponding (S)-alcohol.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0°C and slowly add borane-tetrahydrofuran complex (0.6 eq.) dropwise. Stir the mixture for 10 minutes at 0°C.

  • Cool the reaction mixture to -78°C.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the solution of this compound dropwise to the catalyst-borane complex solution at -78°C over a period of 30 minutes.

  • Stir the reaction mixture at -78°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Stir the mixture for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral 4,4-difluorocyclohexanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation Protocol

This protocol outlines the asymmetric hydrogenation of this compound using a chiral Ru-BINAP-DPEN catalyst.

Materials:

  • This compound

  • RuCl₂[(R)-BINAP][(R)-DPEN] catalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-propanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with RuCl₂[(R)-BINAP][(R)-DPEN] catalyst (0.005-0.01 mol%).

  • Add a solution of this compound (1.0 eq.) in anhydrous 2-propanol.

  • Add a solution of potassium tert-butoxide (0.1 eq.) in anhydrous 2-propanol.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 30°C) and monitor the hydrogen uptake.

  • Upon completion (cessation of hydrogen uptake), carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Reduction Protocol using a Ketoreductase

This protocol describes the general procedure for the asymmetric reduction of this compound using a commercially available ketoreductase.

Materials:

  • This compound

  • Ketoreductase (KRED)

  • Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

  • Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase for NADPH regeneration, or isopropanol for NADH regeneration)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)

  • Standard laboratory glassware, incubator shaker

Procedure:

  • In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the co-factor (e.g., NADP⁺, 1 mM).

  • Add the components of the co-factor regeneration system (e.g., glucose, 1.1 eq.; glucose dehydrogenase, 1-5 U/mL).

  • If necessary, add an organic co-solvent to aid in the dissolution of the substrate.

  • Add this compound to the desired final concentration.

  • Initiate the reaction by adding the ketoreductase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_products Chiral Products This compound This compound CBS CBS Reduction (Chiral Oxazaborolidine) This compound->CBS Noyori Noyori Hydrogenation (Chiral Ru-complex) This compound->Noyori Biocatalysis Biocatalysis (Ketoreductase) This compound->Biocatalysis S_alcohol (S)-4,4-Difluorocyclohexanol CBS->S_alcohol (S)-Catalyst R_alcohol (R)-4,4-Difluorocyclohexanol CBS->R_alcohol (R)-Catalyst Noyori->S_alcohol (S,S)-Catalyst Noyori->R_alcohol (R,R)-Catalyst Biocatalysis->S_alcohol S-selective KRED Biocatalysis->R_alcohol R-selective KRED

Caption: General workflow for the asymmetric reduction of this compound.

CBS_Reduction_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_transition_state Transition State cluster_products Products Ketone This compound Complex Ketone-Catalyst-Borane Ternary Complex Ketone->Complex CBS_cat (R)-CBS Catalyst CBS_cat->Complex Borane BH3-THF Borane->Complex TS Chair-like Transition State Complex->TS Hydride Transfer S_alcohol (S)-4,4-Difluorocyclohexanol TS->S_alcohol Catalyst_regen Catalyst Regeneration TS->Catalyst_regen

Caption: Simplified signaling pathway for the CBS reduction.

Biocatalytic_Cycle KRED_E KRED (E) KRED_NADPH KRED-NADPH KRED_E->KRED_NADPH + NADPH KRED_S_NADPH KRED-Substrate-NADPH KRED_NADPH->KRED_S_NADPH + Substrate KRED_P_NADP KRED-Product-NADP+ KRED_S_NADPH->KRED_P_NADP Reduction KRED_P_NADP->KRED_E - Product - NADP+ Product Chiral Alcohol KRED_P_NADP->Product Substrate This compound Substrate->KRED_S_NADPH NADPH NADPH NADP NADP+ Regen Co-factor Regeneration NADP->Regen Input Regen->NADPH Output

Caption: Generalized biocatalytic cycle for ketoreductase-mediated reduction.

References

Application Notes and Protocols: 4,4-Difluorocyclohexanone in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET imaging agents, or radiotracers, is crucial for advancing our understanding of diseases and for the development of new therapeutics. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET tracer synthesis due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy.

The incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity. The gem-difluoroalkyl group, in particular, is a valuable motif in medicinal chemistry. This has led to an interest in small, fluorinated building blocks for the synthesis of novel compounds. 4,4-Difluorocyclohexanone is one such building block.

However, a comprehensive review of the current scientific literature reveals a notable absence of specific applications of this compound in the synthesis of PET imaging agents. While fluorinated compounds are of high interest in PET chemistry, it appears that this particular scaffold has not yet been utilized or reported in the development of clinical or preclinical radiotracers.

This document, therefore, will first address the current status of this compound in PET imaging and then provide a broader overview of the established principles and protocols for the synthesis of fluorinated PET imaging agents, which would be the general context in which a new precursor like this compound could potentially be applied in the future.

Part 1: this compound in PET Imaging Agent Synthesis: Current Status

As of the latest literature review, there are no published studies detailing the use of this compound as a direct precursor or building block in the synthesis of PET imaging agents. Research in PET radiochemistry is an active field, and new synthetic methodologies and precursors are continuously being explored. The lack of current applications could be due to several factors, including the synthetic challenges of incorporating this specific scaffold into larger, biologically active molecules, or the focus of current research on other fluorinated building blocks.

While direct applications are not documented, the gem-difluorocyclohexane moiety is recognized for its ability to improve the metabolic stability of drug candidates by blocking metabolically susceptible C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[1] This property makes gem-difluorinated scaffolds, in general, attractive for drug design and could potentially be leveraged in the design of future PET tracers.

Part 2: General Principles and Protocols for the Synthesis of Fluorinated PET Imaging Agents

The synthesis of ¹⁸F-labeled PET tracers is a multi-step process that requires careful planning and execution due to the short half-life of the radionuclide. The general workflow involves the production of [¹⁸F]fluoride, its activation, the radiolabeling reaction, and subsequent purification of the final radiotracer.

Production and Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron by the proton bombardment of enriched [¹⁸O]water. The resulting aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin, and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2., K₂₂₂) and a base (e.g., potassium carbonate, K₂CO₃) in a mixture of acetonitrile (B52724) and water. The water is then removed azeotropically to provide a reactive, "naked" [¹⁸F]fluoride for nucleophilic substitution reactions.

Diagram: General Workflow for ¹⁸F-PET Tracer Synthesis

G cluster_0 Step 1: Radionuclide Production cluster_1 Step 2: [¹⁸F]Fluoride Processing cluster_2 Step 3: Radiolabeling & Purification a [¹⁸O]H₂O Target b Proton Bombardment (Cyclotron) a->b c Aqueous [¹⁸F]Fluoride b->c d Anion Exchange Chromatography c->d e Elution with K₂CO₃/K₂₂₂ d->e f Azeotropic Drying e->f g Reactive [¹⁸F]Fluoride f->g i Radiolabeling Reaction g->i h Precursor h->i j Purification (HPLC) i->j k Final ¹⁸F-PET Tracer j->k

Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Radiolabeling Strategies

The introduction of ¹⁸F into a molecule can be achieved through various chemical reactions. The choice of strategy depends on the chemical nature of the precursor and the desired final product.

This is one of the most common methods for ¹⁸F-labeling. It involves the reaction of activated [¹⁸F]fluoride with a precursor containing a good leaving group (e.g., tosylate, mesylate, triflate, or a halide) on an aliphatic carbon.

Table 1: Common Leaving Groups for Nucleophilic Aliphatic ¹⁸F-Fluorination

Leaving GroupStructureRelative Reactivity
Triflate (OTf)-OSO₂CF₃Excellent
Nosylate (ONs)-OSO₂-C₆H₄-NO₂Very Good
Tosylate (OTs)-OSO₂-C₆H₄-CH₃Good
Mesylate (OMs)-OSO₂CH₃Moderate
Iodide (I)-IGood
Bromide (Br)-BrModerate

Protocol: General Procedure for Nucleophilic Aliphatic ¹⁸F-Fluorination

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride with a solution of K₂CO₃ (1-5 mg) and Kryptofix 2.2.2 (5-15 mg) in acetonitrile/water (e.g., 80:20 v/v).

    • Dry the mixture by heating under a stream of nitrogen or argon at 80-120 °C to remove water azeotropically. Repeat with anhydrous acetonitrile if necessary.

  • Radiolabeling Reaction:

    • Dissolve the precursor (1-10 mg) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, DMSO).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 5 to 30 minutes. The optimal temperature and time depend on the reactivity of the precursor.

  • Purification:

    • After cooling, dilute the reaction mixture with the mobile phase for HPLC.

    • Purify the crude product using semi-preparative HPLC to separate the ¹⁸F-labeled product from unreacted precursor and byproducts.

    • Collect the fraction containing the desired radiotracer.

    • Reformulate the collected fraction by removing the HPLC solvent, typically via solid-phase extraction (e.g., C18 Sep-Pak cartridge), and eluting with ethanol (B145695) and sterile saline for injection.

For aromatic systems, direct nucleophilic substitution is possible if the aromatic ring is activated by electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to a suitable leaving group (e.g., -F, -NO₂, -NMe₃⁺).

Table 2: Activating Groups and Leaving Groups for SₙAr ¹⁸F-Fluorination

Activating GroupPositionLeaving Group
-NO₂ (Nitro)ortho, para-F, -Cl, -NO₂
-CN (Cyano)ortho, para-F, -Cl, -NO₂
-C(O)R (Carbonyl)ortho, para-F, -Cl, -NO₂
-NMe₃⁺ (Trimethylammonium)ortho, para-NMe₃⁺

Diagram: Logical Relationship in SₙAr for ¹⁸F-Labeling

G A Aromatic Precursor B Electron-Withdrawing Group (e.g., -NO₂, -CN) A->B C Good Leaving Group (e.g., -F, -NO₂) A->C D ortho or para Position B->D activates C->D at E Successful SₙAr Reaction with [¹⁸F]Fluoride D->E enables

Caption: Key requirements for a successful SₙAr ¹⁸F-fluorination reaction.

Quality Control

After synthesis and purification, the final radiotracer must undergo rigorous quality control to ensure its suitability for in vivo use. Key quality control parameters include:

  • Radiochemical Purity: The percentage of the total radioactivity in the desired chemical form. Typically determined by radio-HPLC or radio-TLC. A radiochemical purity of >95% is generally required.

  • Molar Activity (Aₘ): The radioactivity per mole of the compound (both labeled and unlabeled). High molar activity is crucial for receptor-based imaging to avoid saturation of the target. It is usually expressed in GBq/µmol or Ci/µmol.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Radionuclidic Purity: The percentage of the total radioactivity that is the desired radionuclide (¹⁸F).

  • Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below a specified limit for intravenous injection.

Conclusion

While this compound has not yet been reported in the synthesis of PET imaging agents, the principles of medicinal chemistry suggest that gem-difluorinated scaffolds hold promise for the development of metabolically stable pharmaceuticals. As the field of radiochemistry continues to evolve, it is possible that this and other novel fluorinated building blocks will find their application in the design of the next generation of PET tracers. For now, researchers and drug development professionals can rely on the well-established methodologies for ¹⁸F-labeling, such as nucleophilic aliphatic and aromatic substitution, to create new and effective imaging agents. The protocols and principles outlined in this document provide a foundational understanding for the synthesis and quality control of fluorinated PET radiopharmaceuticals.

References

Application Notes and Protocols for the Biological Screening of 4,4-Difluorocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The 4,4-difluorocyclohexanone core, a conformationally restricted motif, presents a unique opportunity for the development of novel therapeutic agents. The gem-difluoro group can act as a bioisosteric replacement for a carbonyl or hydroxyl group, potentially modulating interactions with biological targets. While direct biological screening data for derivatives of this compound are not extensively published, the known biological activities of structurally related fluorinated and cyclohexanone-containing compounds suggest significant potential in several therapeutic areas.

These application notes provide a comprehensive framework for the initial biological screening of novel this compound derivatives. The proposed assays are based on the potential for these compounds to exhibit anticancer, antibacterial, and anti-inflammatory activities, drawing inferences from the bioactivity of analogous chemical structures. The following protocols and workflows are intended to guide researchers in the preliminary evaluation of this promising class of compounds.

Anticancer Activity Screening

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Studies on gem-difluorinated saturated oxygen heterocycles, which share structural similarities with this compound derivatives, have demonstrated their potential as MAPK kinase inhibitors. Therefore, a primary focus of anticancer screening should be the evaluation of cytotoxicity against various cancer cell lines and the investigation of potential effects on key signaling pathways like MAPK.

Data Presentation: In Vitro Cytotoxicity

The initial screening of novel this compound derivatives should involve assessing their cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cell growth.

Table 1: Hypothetical IC50 Values of this compound Derivatives against Human Cancer Cell Lines

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
DFCH-0014-Aryl-amino12.518.215.8
DFCH-0024-Heteroaryl8.711.49.1
DFCH-0034-Alkyl-ether> 50> 50> 50
Doxorubicin (Control)-0.81.20.9
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Proposed Signaling Pathway and Experimental Workflow

anticancer_pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation derivative This compound Derivative derivative->mek Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway by a this compound derivative.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of This compound Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Activity Screening

The cyclohexanone (B45756) scaffold is present in some natural and synthetic compounds with antimicrobial properties. The introduction of gem-difluoro groups can enhance the lipophilicity and electronic properties of a molecule, potentially improving its ability to penetrate bacterial cell membranes and interact with intracellular targets. A plausible mechanism of action for novel antibacterial agents is the inhibition of essential bacterial enzymes such as DNA gyrase.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of the in vitro susceptibility of bacteria to a given compound.

Table 2: Hypothetical MIC Values of this compound Derivatives against Bacterial Strains

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
DFCH-0044-Thiazolyl1632
DFCH-0054-Piperazinyl816
DFCH-0064-Morpholinyl3264
Ciprofloxacin (Control)-0.250.015
Experimental Protocol: Broth Microdilution MIC Assay

This method determines the MIC of a substance in a liquid medium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive control in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualization: Proposed Mechanism of Action and Experimental Workflow

antibacterial_pathway dna_gyrase Bacterial DNA Gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase dna_replication DNA Replication supercoiled_dna->dna_replication bacterial_growth Bacterial Growth dna_replication->bacterial_growth derivative This compound Derivative derivative->dna_gyrase Inhibition

Caption: Proposed inhibition of bacterial DNA gyrase by a this compound derivative.

mic_workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate observe_growth Visually Inspect for Bacterial Growth (Turbidity) incubate->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS). Given the potential of related compounds to modulate these pathways, this compound derivatives warrant investigation for their anti-inflammatory properties.

Data Presentation: Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.

Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDDerivative SubstitutionNO Production IC50 (µM)Cell Viability at 100 µM (%)
DFCH-0074-Anilino22.195
DFCH-0084-Phenoxy15.892
DFCH-0094-Benzyl45.398
Dexamethasone (Control)-0.1100
Experimental Protocol: Griess Assay for Nitrite (B80452) Determination

This assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + Dexamethasone + LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production and calculate the IC50 values. A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-mediated effects.

Visualization: Proposed Signaling Pathway and Experimental Workflow

anti_inflammatory_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK myd88->ikk ikb IκB ikk->ikb P nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) inflammation Inflammatory Response gene_expression->inflammation derivative This compound Derivative derivative->ikk Inhibition nfkb_nuc NF-κB nfkb_nuc->gene_expression

Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.

griess_workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Pre-treat with This compound Derivatives incubate1->add_compounds incubate2 Incubate 1h add_compounds->incubate2 add_lps Stimulate with LPS incubate2->add_lps incubate3 Incubate 24h add_lps->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Calculate NO Inhibition and IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

Application Notes and Protocols for the Derivatization of 4,4-Difluorocyclohexanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into molecular scaffolds is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic properties. The 4,4-difluorocyclohexanone motif, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents. Its gem-difluoro group can act as a bioisosteric replacement for a carbonyl group or other functionalities, offering improved chemical stability and altered electronic properties without significantly increasing steric bulk. This document provides detailed protocols for key derivatization reactions of this compound—reductive amination, Wittig reaction, and aldol (B89426) condensation—and highlights the application of its derivatives as modulators of critical signaling pathways in drug discovery.

Key Derivatization Strategies

The chemical reactivity of the ketone in this compound allows for a variety of chemical transformations to generate diverse libraries of compounds for biological screening.

Reductive Amination: Synthesis of 4,4-Difluorocyclohexylamines

Reductive amination is a robust method for the synthesis of amines from ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Derivatives of 4,4-difluorocyclohexylamine are of significant interest in drug discovery, notably as modulators of the Hedgehog signaling pathway.

Experimental Protocol: Synthesis of a 4,4-Difluorocyclohexylamine Derivative

This protocol describes the synthesis of a representative N-aryl-4,4-difluorocyclohexylamine, a core scaffold found in some Hedgehog signaling pathway modulators.

Materials and Reagents:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous dichloroethane (DCE).

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add glacial acetic acid (1.2 eq) to catalyze the formation of the iminium ion and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compound2-amino-5-methylpyridineN-(5-methylpyridin-2-yl)-4,4-difluorocyclohexan-1-amine75-85
This compound4-chloroanilineN-(4-chlorophenyl)-4,4-difluorocyclohexan-1-amine70-80

Experimental Workflow for Reductive Amination

G ketone This compound reaction Reaction Mixture ketone->reaction amine Primary Amine amine->reaction solvent Dichloroethane (DCE) solvent->reaction catalyst Acetic Acid catalyst->reaction reducing_agent NaBH(OAc)₃ reducing_agent->reaction reaction->reducing_agent Addition workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Amine Derivative purification->product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction: Synthesis of Exo-Methylene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[1][2] This reaction is particularly useful for introducing an exo-methylene group onto the 4,4-difluorocyclohexane scaffold, creating a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 4-Methylene-1,1-difluorocyclohexane

This protocol outlines the synthesis of 4-methylene-1,1-difluorocyclohexane from this compound.

Materials and Reagents:

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with hexanes.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate. The product is volatile and should be handled with care during solvent removal.

  • Purify by flash column chromatography on silica gel using hexanes as the eluent.

Data Presentation:

Reactant 1Ylide ReagentProductYield (%)
This compoundMethyltriphenylphosphonium Bromide/n-BuLi4-Methylene-1,1-difluorocyclohexane60-70

Wittig Reaction Workflow

G phosphonium_salt Methyltriphenylphosphonium Bromide ylide_formation Ylide Formation in THF phosphonium_salt->ylide_formation base n-Butyllithium base->ylide_formation reaction Wittig Reaction ylide_formation->reaction ketone This compound in THF ketone->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Alkene purification->product

Caption: Workflow for the Wittig reaction of this compound.

Aldol Condensation: Synthesis of α,β-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates α,β-unsaturated ketones. Reacting this compound with an aromatic aldehyde under basic conditions yields a chalcone-like scaffold, which is prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of a 4,4-Difluoro-α,β-unsaturated Ketone

This protocol details the base-catalyzed aldol condensation of this compound with benzaldehyde (B42025).

Materials and Reagents:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compoundBenzaldehyde2-benzylidene-4,4-difluorocyclohexan-1-one80-90
This compound4-Chlorobenzaldehyde2-(4-chlorobenzylidene)-4,4-difluorocyclohexan-1-one75-85

Aldol Condensation Workflow

G ketone This compound reaction Aldol Condensation ketone->reaction aldehyde Aromatic Aldehyde aldehyde->reaction base NaOH in Ethanol base->reaction workup Acidic Workup & Precipitation reaction->workup purification Recrystallization workup->purification product Purified Enone purification->product

Caption: Workflow for the Aldol Condensation of this compound.

Application in Drug Discovery: Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][3] Aberrant activation of this pathway is implicated in the development of various cancers, making it an attractive target for therapeutic intervention. Small molecule modulators of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have shown promise as anti-cancer agents.[4] Derivatives of this compound have been explored as scaffolds for the development of SMO agonists and antagonists.

Hedgehog Signaling Pathway

In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the G-protein coupled receptor-like protein Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLIR), which then translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins into their active forms (GLIA). These activators move to the nucleus and promote the transcription of genes involved in cell proliferation, differentiation, and survival.

Mechanism of Action of 4,4-Difluorocyclohexyl Derivatives

Certain 4,4-difluorocyclohexylamine derivatives have been identified as potent modulators of the Hh pathway by directly binding to the SMO receptor. These compounds can act as either agonists, mimicking the effect of Hh ligand binding, or as antagonists, blocking the activation of SMO.

Quantitative Data for a Representative SMO Agonist

A notable example is a derivative of a known SMO agonist, SAG, where the core structure is modified to include the 4,4-difluorocyclohexyl moiety. While specific data for a direct 4,4-difluorocyclohexyl analog of SAG is not publicly available, related structures have shown potent activity. For context, the parent agonist SAG demonstrates high potency.[5][6]

CompoundTargetActivityEC₅₀ (nM)
SAGSMOAgonist~3

The incorporation of the 4,4-difluorocyclohexyl group is hypothesized to improve the metabolic stability and pharmacokinetic profile of such agonists.

Hedgehog Signaling Pathway Diagram

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLIR GLI Repressor (GLIR) SUFU_GLI_off->GLIR Proteolytic Cleavage Nucleus_off Nucleus GLIR->Nucleus_off Translocation Target_Genes_off Target Gene Repression Nucleus_off->Target_Genes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Relieves Inhibition SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits Cleavage GLIA GLI Activator (GLIA) SUFU_GLI_on->GLIA Nucleus_on Nucleus GLIA->Nucleus_on Translocation Target_Genes_on Target Gene Transcription (Proliferation, Survival) Nucleus_on->Target_Genes_on Agonist 4,4-Difluorocyclohexyl SMO Agonist Agonist->SMO_on Activates

Caption: The Hedgehog signaling pathway and the action of a SMO agonist.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. The derivatization protocols provided herein for reductive amination, Wittig reaction, and aldol condensation offer robust methods for the synthesis of diverse chemical libraries. The successful application of the 4,4-difluorocyclohexyl scaffold in the development of potent Hedgehog pathway modulators underscores its potential in generating novel therapeutic candidates with improved pharmacological properties. These application notes and protocols serve as a foundational guide for researchers to explore the rich chemical space accessible from this fluorinated building block.

References

Troubleshooting & Optimization

Stability and storage conditions for 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4,4-Difluorocyclohexanone, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at low temperatures, specifically between -25 °C and -10 °C.[1] It is crucial to keep the container tightly closed and store it in a dry, well-ventilated area to prevent moisture absorption and degradation.[1]

Q2: Is this compound a stable compound?

Under recommended storage and handling conditions, this compound is considered a stable compound.[1] However, it is important to note that some sources indicate potential instability, particularly during purification processes.[2][3] Therefore, careful handling and adherence to proper storage protocols are essential to ensure its integrity.

Q3: What materials and substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the known hazardous decomposition products of this compound?

Upon thermal decomposition, this compound can produce hazardous substances, including carbon oxides and hydrogen fluoride.[1]

Q5: What is the physical appearance of this compound?

This compound is a solid with a low melting point, and its appearance can range from colorless to pale cream or yellow.[1][4]

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature -25 °C to -10 °C[1]
Storage Area Dry, well-ventilated area[1]
Container Keep tightly closed when not in use[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₈F₂O[4]
Molecular Weight 134.12 g/mol
Physical Form Solid, low melting solid[1]
Melting Point 35-40 °C
Appearance Colorless to pale cream to yellow[4]

Experimental Protocols

Protocol for Assessing the Purity of this compound using Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To quantify the purity of a this compound sample.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a mid-polarity column)

  • Volumetric flasks and pipettes

  • Syringes for sample injection

3. Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the chosen solvent.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the solvent to a known concentration.

  • GC Conditions:

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Establish a suitable temperature program for the oven to ensure good separation of the main peak from any impurities.

    • Set the carrier gas flow rate (e.g., helium or nitrogen).

  • Injection: Inject a small, fixed volume of the prepared sample solution into the GC.

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of all peaks in the chromatogram.

    • Determine the purity by calculating the percentage of the area of the this compound peak relative to the total area of all peaks.

Troubleshooting Guide

This guide addresses potential issues that may arise when working with this compound.

Issue 1: Inconsistent experimental results or suspected sample degradation.

  • Possible Cause 1: Improper Storage. The compound may have been stored at an incorrect temperature or exposed to moisture.

    • Solution: Verify that the storage temperature is between -25 °C and -10 °C and that the container is always tightly sealed.

  • Possible Cause 2: Contamination. The sample may be contaminated with incompatible substances.

    • Solution: Review all chemicals and solvents used in the experiment for compatibility. Ensure dedicated and clean labware is used.

  • Possible Cause 3: Age of the compound. The compound may have degraded over time, even under recommended storage conditions.

    • Solution: Assess the purity of the compound using a suitable analytical method like GC or HPLC. If the purity is below the required level for the experiment, consider purifying the compound or obtaining a new batch.

Issue 2: The compound appears discolored or has an unusual odor.

  • Possible Cause: Decomposition. Discoloration can be a sign of chemical decomposition.

    • Solution: Do not use the compound. Dispose of it according to your institution's safety protocols. Thermal decomposition can release hazardous substances like hydrogen fluoride.[1]

Issue 3: Difficulty in achieving complete dissolution.

  • Possible Cause: Low Solubility. this compound is insoluble in water.[5][6]

    • Solution: Use a suitable organic solvent for dissolution. Test small quantities in different solvents to find the most appropriate one for your application.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (-25°C to -10°C, dry, sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage Conditions & Re-test storage_ok->correct_storage No check_contamination Review Experimental Protocol for Incompatible Substances storage_ok->check_contamination Yes check_purity Assess Purity via GC or HPLC correct_storage->check_purity contamination_found Contamination Found? check_contamination->contamination_found revise_protocol Action: Revise Protocol & Use Clean Labware contamination_found->revise_protocol Yes contamination_found->check_purity No revise_protocol->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_or_replace Action: Purify or Replace Compound purity_ok->purify_or_replace No proceed Proceed with Experiment purity_ok->proceed Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Protocol start Start: Stability Assessment initial_analysis Perform Initial Purity Analysis (e.g., GC/HPLC) - Time 0 start->initial_analysis aliquot Aliquot Sample into Multiple Sealed Vials initial_analysis->aliquot storage_conditions Store Aliquots under Different Conditions (e.g., -20°C, 4°C, RT, Light, Dark) aliquot->storage_conditions time_points Define Time Points for Analysis (e.g., 1, 3, 6 months) storage_conditions->time_points analyze At Each Time Point, Analyze Purity of an Aliquot from Each Storage Condition time_points->analyze compare Compare Purity Data to Time 0 analyze->compare end End: Determine Shelf Life & Optimal Storage compare->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Purification of 4,4-Difluorocyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4-Difluorocyclohexanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a laboratory scale using silica (B1680970) gel column chromatography. It is a starting point and may require optimization based on the specific crude mixture and desired purity.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (DCM) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source (for flash chromatography)

2. Procedure:

a. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation between this compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of Hexanes:EtOAc).

  • Visualize the spots under UV light and/or by staining (e.g., potassium permanganate (B83412) stain).

  • Select the solvent system that provides the best separation.

b. Column Preparation (Wet Packing Method):

  • Secure a glass column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

c. Sample Loading:

  • Dry Loading (Recommended for samples with poor solubility in the eluent):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the column, taking care not to disturb the sand layer.

d. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to begin eluting the compounds. Maintain a steady flow rate.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

e. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis

Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Rf of this compound
9:1Low< 0.2
4:1Medium-Low0.2 - 0.4
7:3Medium0.4 - 0.6
1:1High> 0.6

Note: These are estimated Rf values and should be confirmed experimentally.

Table 2: Estimated Loading Capacity of Silica Gel

Separation Difficulty (based on ΔRf)Estimated Loading Capacity (% of silica gel weight)
Easy (ΔRf > 0.2)5 - 10%
Moderate (0.1 < ΔRf < 0.2)1 - 5%
Difficult (ΔRf < 0.1)< 1%

Note: Loading capacity is highly dependent on the specific crude mixture and desired purity.[1][2]

Troubleshooting Guide

Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

A1: this compound is a polar compound. If it remains at the baseline, the mobile phase is not polar enough.

  • Solution: Try more polar solvent systems. A common approach for very polar compounds is to add a small percentage of methanol (B129727) to dichloromethane. For example, start with 1-5% methanol in DCM.[3][4] Another option for particularly stubborn polar compounds is to use a solvent system containing a small amount of ammonium (B1175870) hydroxide (B78521) in methanol, further diluted in dichloromethane.[3][4]

Q2: The separation between my product and an impurity is poor (co-elution).

A2: This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution 1: Optimize the Solvent System. Experiment with different solvent combinations. Sometimes, changing one of the solvents entirely (e.g., using dichloromethane/acetone instead of hexanes/ethyl acetate) can improve selectivity.

  • Solution 2: Use Gradient Elution. Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For difficult separations, a shallow gradient is often more effective.[5]

  • Solution 3: Consider a Different Stationary Phase. If optimizing the mobile phase doesn't work, the interaction with the stationary phase may be the issue. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) can be an effective alternative.[6]

Q3: My compound is streaking on the TLC plate and the column.

A3: Streaking can be caused by several factors:

  • Overloading: Too much sample has been applied to the TLC plate or column.

    • Solution: Use a more dilute sample for TLC spotting. For column chromatography, reduce the amount of crude material loaded or increase the amount of silica gel.[2]

  • Compound Instability: The compound may be degrading on the acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[5] Alternatively, use a different stationary phase like alumina.[3]

  • Poor Solubility: The compound is not fully dissolved in the mobile phase.

    • Solution: Ensure the sample is fully dissolved before loading. If the compound is not soluble in the mobile phase, use the dry loading technique.[7]

Q4: I am getting a low yield of my purified product.

A4: Low recovery can be due to irreversible adsorption onto the column or incomplete elution.

  • Solution 1: Increase Eluent Polarity. After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., 10% methanol in DCM) to see if any remaining product elutes.

  • Solution 2: Check for Compound Instability. As mentioned in Q3, if the compound is degrading on the silica, this will lead to a lower yield.[3]

  • Solution 3: Ensure Proper Fraction Collection. Monitor the elution carefully with TLC to avoid discarding fractions that contain the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when purifying this compound?

A1: A common impurity is the starting material from the synthesis, which is often 8,8-difluoro-1,4-dioxaspiro[4.5]decane.[8] This impurity is generally less polar than the product, this compound, and should elute from the column first.

Q2: Should I use isocratic or gradient elution?

A2: This depends on the complexity of your crude mixture.

  • Isocratic elution (using a single solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.

  • Gradient elution (gradually increasing the solvent polarity) is generally recommended for more complex mixtures or when impurities are close to the product in polarity. It can improve separation and reduce elution time.[5]

Q3: How much silica gel should I use?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[9] For difficult separations, a higher ratio is recommended. The exact amount will depend on the separation difficulty as determined by TLC.

Q4: What are the key properties of this compound that I should be aware of during purification?

A4: this compound is a solid at room temperature with a melting point in the range of 35-40 °C.[10] It is a polar ketone, which dictates the choice of a polar stationary phase (like silica gel) and a mobile phase of appropriate polarity for normal-phase chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Packing (Slurry Method) tlc->column_prep Informs Solvent Choice sample_load 3. Sample Loading (Dry or Wet) column_prep->sample_load elution 4. Elution & Fraction Collection (Isocratic or Gradient) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis Monitor Separation product_iso 6. Product Isolation (Solvent Evaporation) fraction_analysis->product_iso Combine Pure Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation (Co-elution) start->poor_sep streaking Streaking start->streaking no_movement Compound at Baseline start->no_movement low_yield Low Yield start->low_yield optimize_solvent Optimize Mobile Phase (Polarity/Composition) poor_sep->optimize_solvent gradient Use Gradient Elution poor_sep->gradient change_sp Change Stationary Phase (e.g., Alumina, C18) poor_sep->change_sp reduce_load Reduce Sample Load streaking->reduce_load dry_load Use Dry Loading streaking->dry_load deactivate_si Deactivate Silica Gel streaking->deactivate_si no_movement->optimize_solvent no_movement->change_sp low_yield->deactivate_si flush_column Flush with Stronger Solvent low_yield->flush_column

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process:

  • Geminal Difluorination: The synthesis typically starts with the fluorination of a protected cyclohexanone (B45756) derivative, 1,4-cyclohexanedione (B43130) monoethylene ketal, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reaction selectively replaces the carbonyl oxygen with two fluorine atoms to yield 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

  • Deprotection (Hydrolysis): The resulting difluorinated ketal is then subjected to acidic hydrolysis to remove the ethylene (B1197577) glycol protecting group, affording the final product, this compound.[1][2]

Q2: What are the most common impurities I might encounter in my final product?

Several impurities can be present in the final product. These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 8,8-difluoro-1,4-dioxaspiro[4.5]decane (from incomplete hydrolysis).[1]

    • 1,4-cyclohexanedione monoethylene ketal (if the initial fluorination was incomplete).

  • Reaction Byproducts:

    • Monofluoroalkene impurity: An elimination byproduct from the fluorination reaction.

    • Over-reaction or side-reaction products: Depending on the specific conditions, other minor impurities may form.

  • Reagent-Related Impurities:

    • Residual acid from the deprotection step.

    • Decomposition products of the fluorinating agent.

Q3: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile impurities and confirming their identity based on their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Useful for identifying and quantifying impurities based on the unique signals of their protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the product and impurities.

    • ¹⁹F NMR: A highly sensitive technique for detecting and quantifying fluorine-containing impurities, as each unique fluorine environment will give a distinct signal.[3]

Q4: Are there any specific safety precautions I should be aware of during the synthesis?

Yes, the fluorinating agents used in this synthesis are hazardous.

  • DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They should be handled in a well-ventilated fume hood, and contact with water should be avoided.[4]

  • Acidic Hydrolysis: The use of strong acids for deprotection requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no yield of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (Fluorination step) Inactive fluorinating reagent (DAST or Deoxo-Fluor).Use a fresh, unopened bottle of the reagent. These reagents can degrade over time, especially with improper storage.
Insufficient amount of fluorinating reagent.Increase the molar equivalents of the fluorinating reagent.
Reaction temperature is too low.Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote the formation of elimination byproducts.[4]
Presence of water in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of a significant amount of monofluoroalkene byproduct High reaction temperature.Perform the fluorination at a lower temperature. Elimination reactions are often favored at higher temperatures.[4]
Use of a strong, non-hindered base in the reaction mixture.If a base is necessary, consider using a bulkier, non-nucleophilic base.
Incomplete hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (Deprotection step) Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or GC.
The product is reported to be unstable, with initial purification yielding a mixture of the final product and the starting ketal.[1]Repeated purification steps, such as recrystallization or chromatography, may be necessary to achieve high purity.[1]
Final product is discolored Residual acid or decomposition of the product.Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup. Purification by column chromatography or recrystallization can remove colored impurities.

Common Impurities and Their Identification

The following table summarizes the likely common impurities, their structures, and key analytical data for identification.

Impurity Name Structure Molecular Weight ( g/mol ) Key GC-MS Fragments (m/z) Approximate ¹H NMR Shifts (ppm) Approximate ¹⁹F NMR Shifts (ppm)
This compound (Product) O=C1CC(F)(F)CC1134.12134, 106, 87, 702.6-2.4 (m, 4H), 2.3-2.2 (m, 4H)-100.27[1]
8,8-difluoro-1,4-dioxaspiro[4.5]decane FC1(F)CCC2(CC1)OCCO2178.17178, 119, 99, 86~3.9 (s, 4H), ~2.0-1.8 (m, 8H)Varies, but distinct from product
1,4-cyclohexanedione monoethylene ketal O=C1CCC2(CC1)OCCO2156.18156, 113, 98, 86~3.9 (s, 4H), ~2.7 (t, 4H), ~2.0 (t, 4H)N/A
4-fluoro-1-cyclohexen-1-one (Elimination Byproduct) FC1CC=C(C=O)C1114.11114, 86, 67Varies, expect signals in the vinyl region (6-7 ppm) and a signal coupled to fluorine.Varies, likely a single peak.

Visualization of Key Processes

Synthesis and Impurity Formation Pathway

G Figure 1. Synthetic pathway and potential impurity formation. cluster_synthesis Main Synthetic Route cluster_impurities Impurity Formation start 1,4-Cyclohexanedione monoethylene ketal inter 8,8-Difluoro-1,4- dioxaspiro[4.5]decane start->inter Fluorination (DAST or Deoxo-Fluor) imp1 Unreacted Starting Material (1,4-Cyclohexanedione monoethylene ketal) start->imp1 Incomplete Reaction imp2 Monofluoroalkene Byproduct start->imp2 Elimination prod This compound inter->prod Acidic Hydrolysis imp3 Unreacted Intermediate (8,8-Difluoro-1,4-dioxaspiro[4.5]decane) inter->imp3 Incomplete Hydrolysis

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow for Low Product Yield

G Figure 2. Troubleshooting workflow for low yield. cluster_fluorination_troubleshooting Fluorination Troubleshooting cluster_deprotection_troubleshooting Deprotection Troubleshooting start Low Yield of This compound check_step Which step has low yield? start->check_step fluorination Fluorination Step check_step->fluorination Fluorination deprotection Deprotection Step check_step->deprotection Deprotection check_reagent Check Fluorinating Reagent (Freshness, Equivalents) fluorination->check_reagent check_acid Check Acid Concentration and Reaction Time deprotection->check_acid check_temp Optimize Temperature check_reagent->check_temp check_anhydrous Ensure Anhydrous Conditions check_temp->check_anhydrous check_purity Consider Product Instability and Repeat Purification check_acid->check_purity

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexanone. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is low, and I observe a significant amount of starting material (8,8-difluoro-1,4-dioxaspiro[4.5]decane) in my crude product. What is causing this?

A1: This is a common issue in the synthesis of this compound via the hydrolysis of its ketal precursor. The product is known to be unstable, and the hydrolysis reaction can be incomplete, leading to an equilibrium mixture of the product and the starting material.[1] To drive the reaction to completion, you can try repeating the hydrolysis step with the isolated mixture. One protocol suggests that after an initial 3-hour reaction, the product-to-starting material ratio was 1:1. Repeating the operation increased this ratio to 7:3, ultimately yielding a product with 95% purity.[1]

Q2: What are the optimal reaction conditions for the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane?

A2: Based on literature reports, typical reaction conditions involve heating the starting ketal in an aqueous solution of hydrochloric acid. A common protocol uses a 20% HCl aqueous solution, with the reaction mixture stirred vigorously at 100 °C for 3 to 12 hours.[1] Another protocol specifies using a 2N HCl solution at 100 °C for 12 hours.[1] The optimal time will depend on the scale of your reaction and the efficiency of mixing.

Q3: Are there any specific work-up procedures to improve the purity and yield?

A3: Yes, the work-up is critical. After cooling the reaction mixture, it is advisable to saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product before extraction with a solvent like dichloromethane (B109758) (CH2Cl2).[1] One procedure also includes neutralizing the reaction mixture to a pH of 7-8 with a saturated sodium bicarbonate (NaHCO3) solution after dilution with dichloromethane. The organic layer should then be washed with saturated NaHCO3, dried over sodium sulfate (B86663) (Na2SO4), and the solvent carefully evaporated under reduced pressure at a low temperature (e.g., 20 °C) due to the product's volatility and instability.[1]

Q4: What are the potential side products in the synthesis of this compound?

A4: The primary "side product" or impurity is the unreacted starting material, 8,8-difluoro-1,4-dioxaspiro[4.5]decane, due to incomplete hydrolysis.[1] While other side reactions are not extensively reported for the hydrolysis step, the instability of the product under harsh acidic conditions could potentially lead to degradation, although specific degradation products are not well-documented in the provided literature. For the preceding fluorination step to create the difluoro ketal, if using a reagent like DAST on an enolizable ketone, vinyl fluorides could be a potential side product.

Q5: How can I purify the final product, this compound?

A5: Purification can be challenging due to the presence of the starting ketal. As mentioned, repeating the hydrolysis reaction on the mixture can improve purity.[1] Careful evaporation of the solvent at low temperatures is crucial to avoid loss of the product. For final purification, column chromatography could be employed, though specific conditions were not detailed in the searched literature. Given the properties of the compound, a silica (B1680970) gel column with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) would be a logical starting point for method development.

Quantitative Data Summary

ParameterValueReference
Initial Product/Starting Material Ratio 1:1[1]
Product/Starting Material Ratio After Re-treatment 7:3[1]
Final Purity 95%[1]
Reported Yield 71% - 93%[1]
Melting Point 31-32 °C[1]

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis for the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane.[1]

Materials:

  • 8,8-difluoro-1,4-dioxaspiro[4.5]decane

  • 20% Hydrochloric acid (HCl) aqueous solution

  • Sodium chloride (NaCl)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional, for neutralization)

Procedure:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (e.g., 20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (e.g., 16 mL).

  • Stir the suspension vigorously and heat to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC or GC to determine the ratio of product to starting material.

  • Once the reaction is deemed complete or has reached equilibrium, cool the mixture to room temperature.

  • Add solid NaCl to the aqueous phase until saturation to facilitate extraction.

  • Extract the aqueous phase with CH2Cl2 (e.g., 3 x 50 mL).

  • Combine the organic phases and wash with water (50 mL).

  • Dry the organic phase over anhydrous Na2SO4.

  • Filter to remove the drying agent.

  • Slowly evaporate the solvent under reduced pressure at a controlled temperature of 20 °C.

  • If a significant amount of starting material remains, the hydrolysis procedure can be repeated on the isolated mixture.

Visualized Workflows and Pathways

Reaction_Pathway Synthesis of this compound Start 8,8-difluoro-1,4-dioxaspiro[4.5]decane Product This compound Start->Product H3O+ / H2O, 100°C Product->Start Equilibrium / Incomplete Reaction

Caption: Main reaction pathway and equilibrium issue.

Troubleshooting_Workflow Troubleshooting Guide Start Low Yield / High Starting Material Check_Time Was reaction time sufficient (3-12h)? Start->Check_Time Check_Temp Was temperature at 100°C? Check_Time->Check_Temp Yes Increase_Time Increase reaction time and monitor. Check_Time->Increase_Time No Check_Acid Is HCl concentration correct (e.g., 20%)? Check_Temp->Check_Acid Yes Adjust_Temp Ensure stable heating at 100°C. Check_Temp->Adjust_Temp No Prepare_Acid Prepare fresh HCl solution. Check_Acid->Prepare_Acid No Workup Review work-up procedure (salting out, extraction). Check_Acid->Workup Yes Increase_Time->Check_Temp Adjust_Temp->Check_Acid Prepare_Acid->Start Repeat_Hydrolysis Re-subject the mixture to hydrolysis conditions. End Improved Yield and Purity Repeat_Hydrolysis->End Workup->Repeat_Hydrolysis No, optimize first Optimize_Workup Saturate with NaCl before extraction. Workup->Optimize_Workup Yes Optimize_Workup->Repeat_Hydrolysis

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Grignard Reactions with 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions involving 4,4-Difluorocyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is giving a low yield of the desired tertiary alcohol. What are the common causes and how can I improve it?

A1: Low yields in Grignard reactions with this compound can stem from several factors, often related to the inherent reactivity of the ketone and the Grignard reagent.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.[1][2]

  • Side Reactions: The primary competing side reactions are enolization and reduction.

    • Enolization: The α-protons of this compound are acidic, and the Grignard reagent can act as a base, leading to the formation of a magnesium enolate. This results in the recovery of the starting ketone upon workup. To minimize this, consider using a less hindered Grignard reagent or adding the ketone to the Grignard solution at a low temperature. The use of additives like cerium(III) chloride (CeCl₃) can also effectively suppress enolization.

    • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state. Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can prevent this.

  • Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated to confirm its concentration. A common issue is the deactivation of magnesium by an oxide layer, which can be addressed by using activators like iodine or 1,2-dibromoethane (B42909) during the preparation of the Grignard reagent.[1]

Q2: I am observing a significant amount of my starting this compound being recovered after the reaction. What is happening and how can I fix it?

A2: The recovery of the starting ketone is a strong indication that enolization is the dominant reaction pathway over nucleophilic addition. The Grignard reagent is acting as a base and deprotonating the ketone at the α-position.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the addition of the this compound to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This generally favors the nucleophilic addition pathway.

  • Use Cerium(III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ can significantly suppress enolization. The in-situ formation of an organocerium reagent is believed to be less basic but still highly nucleophilic.

  • Reverse Addition: Add the Grignard reagent slowly to a solution of the ketone at a low temperature. This can sometimes minimize enolization by keeping the concentration of the basic Grignard reagent low.

  • Choice of Grignard Reagent: Highly hindered Grignard reagents are more prone to act as bases. If possible, use a less sterically demanding Grignard reagent.

Q3: Can I use any solvent for my Grignard reaction with this compound?

A3: No, the choice of solvent is critical. Ethereal solvents are essential for stabilizing the Grignard reagent. The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). THF is generally preferred for its higher boiling point and better solvating ability, which can be beneficial for forming the Grignard reagent and for the subsequent reaction. All solvents must be anhydrous.

Q4: How does the presence of the two fluorine atoms in this compound affect the Grignard reaction?

A4: The two fluorine atoms have a significant electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon, which should, in principle, make it more reactive towards nucleophilic attack. However, this electron-withdrawing effect also increases the acidity of the α-protons, making the ketone more susceptible to enolization by the basic Grignard reagent. Therefore, a careful balance of reaction conditions is necessary to favor the desired addition reaction.

Experimental Protocols

Below is a general procedure for the Grignard reaction with this compound, based on a documented example. This should be adapted based on the specific Grignard reagent being used.

Preparation of 4,4-Difluoro-1-(4-(trans-4-pentylcyclohexyl)phenyl)cyclohexan-1-ol

Materials:

  • 4-(Trans-4-pentylcyclohexyl)bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • tert-Butyl methyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

    • Under a nitrogen atmosphere, add a solution of 4-(Trans-4-pentylcyclohexyl)bromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle warming if necessary. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve this compound (1.2 equivalents) in anhydrous THF.

    • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer twice with tert-butyl methyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Grignard Addition to this compound.

Grignard ReagentKetoneSolventTemperature (°C)AdditiveProduct
4-(Trans-4-pentylcyclohexyl)phenylmagnesium bromideThis compoundTHF0None4,4-Difluoro-1-(4-(trans-4-pentylcyclohexyl)phenyl)cyclohexan-1-ol
Methylmagnesium bromideThis compoundTHF / Diethyl Ether-78 to 0None or CeCl₃4,4-Difluoro-1-methylcyclohexan-1-ol
Phenylmagnesium bromideThis compoundTHF0None or CeCl₃1-Phenyl-4,4-difluorocyclohexan-1-ol

Note: The use of CeCl₃ is recommended to improve yields, especially with Grignard reagents that are prone to acting as bases.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard_formation Grignard Reagent Formation cluster_addition Grignard Addition cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Flame or Oven) start->dry_glassware inert_atm Establish Inert Atmosphere (N2/Ar) dry_glassware->inert_atm add_mg Add Mg Turnings & Activator (I2) inert_atm->add_mg add_halide Add Alkyl/Aryl Halide in Anhydrous Ether add_mg->add_halide reflux Reflux until Mg is consumed add_halide->reflux cool_grignard Cool Grignard Reagent (0°C) reflux->cool_grignard add_ketone Slowly Add This compound in Anhydrous Ether cool_grignard->add_ketone react Stir at 0°C add_ketone->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, & Purify extract->dry_purify end End Product dry_purify->end

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting_Grignard cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Tertiary Alcohol moisture Moisture Contamination start->moisture enolization Enolization (Ketone Recovery) start->enolization reduction Reduction (Secondary Alcohol Formation) start->reduction bad_reagent Poor Grignard Reagent Quality start->bad_reagent dry Use Anhydrous Conditions moisture->dry low_temp Lower Reaction Temperature enolization->low_temp cecl3 Add Anhydrous CeCl3 enolization->cecl3 no_beta_h Use Grignard without β-Hydrogens reduction->no_beta_h activate_mg Activate Mg (I2, 1,2-dibromoethane) bad_reagent->activate_mg

References

Troubleshooting low yields in 4,4-Difluorocyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4-Difluorocyclohexanone Reactions

Welcome to the Technical Support Center for this compound reactions. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and troubleshoot low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in the synthesis of this compound?

Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of byproducts, such as vinyl fluorides, can consume starting materials and reduce the yield of the desired product.[1]

  • Product instability: this compound can be unstable under certain conditions, potentially leading to degradation during the reaction or work-up.[2][3]

  • Suboptimal reagents: The purity and reactivity of the starting materials and fluorinating agents are critical for a successful reaction.

  • Purification losses: Significant product loss can occur during extraction, chromatography, or other purification steps.

Q2: What are the typical side products observed in the deoxofluorination of cyclohexanones?

A common side reaction during the deoxofluorination of cyclohexanones is the formation of vinyl fluoride (B91410) impurities through an elimination reaction.[1] The use of more selective fluorinating agents, such as aminodifluorosulfinium tetrafluoroborates (e.g., XtalFluor-E), can help minimize the formation of these elimination byproducts compared to traditional reagents like DAST and Deoxo-Fluor.[1]

Q3: How can I minimize the formation of side products?

To minimize side product formation, consider the following:

  • Choice of Fluorinating Agent: Employing more selective and thermally stable fluorinating agents can reduce unwanted side reactions.[1]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial, as higher temperatures can promote side reactions.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might lead to product degradation or the formation of more side products.

Q4: What are the recommended purification methods for this compound?

Purification of this compound typically involves the following steps:

  • Extraction: After quenching the reaction, the product is extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) (CH₂Cl₂).[2][3]

  • Washing: The combined organic phases are washed with water and brine to remove impurities.[2]

  • Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄).[2]

  • Solvent Removal: The solvent is carefully removed under reduced pressure at a low temperature (e.g., 20°C) due to the product's potential instability.[2][3]

  • Further Purification: If necessary, column chromatography on silica (B1680970) gel can be used for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive fluorinating agentUse a fresh batch of the fluorinating agent. Ensure proper storage and handling to prevent decomposition.
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and side reactions.
Insufficient reaction timeMonitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed.
Formation of Multiple Products Non-selective fluorinating agentConsider using a more selective reagent like XtalFluor-E.[1]
Reaction temperature is too highLower the reaction temperature to minimize side reactions.
Product Degradation during Work-up Product instabilityPerform work-up and purification steps at low temperatures.[2][3] Avoid exposure to strong acids or bases for prolonged periods.
Difficulty in Product Isolation Product volatilityUse a cold trap during solvent evaporation to minimize loss of the product.
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound from 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This protocol is based on the deprotection of a ketal-protected precursor.

Materials:

  • 8,8-difluoro-1,4-dioxaspiro[4.5]decane

  • Aqueous Hydrochloric Acid (HCl, 2N)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) in 2N aqueous HCl (2 mL).

  • Stir the resulting mixture at 100°C for 12 hours.[2]

  • Cool the mixture to room temperature.

  • Dilute the mixture with DCM (10 mL) and adjust the pH to 7-8 with saturated NaHCO₃ solution.[2]

  • Separate the organic layer, and wash it with saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the desired product. A yield of 93% has been reported for this method.[2]

Protocol 2: Synthesis of this compound via Acetonide Deprotection

Materials:

  • Acetonide precursor (e.g., 7)

  • 20% Aqueous Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the acetonide precursor (20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).[2][3]

  • Stir the suspension vigorously for 3 hours at 100°C.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add NaCl (~3 g) to the aqueous phase to aid in separation.[2][3]

  • Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).[2][3]

  • Combine the organic phases, wash with 50 mL of water, and dry over Na₂SO₄.[2]

  • Slowly evaporate the solvent under reduced pressure at 20°C.[2][3] Due to the product's instability, this may need to be repeated to achieve higher purity. A yield of 71% with 95% purity has been reported.[2][3]

Visual Guides

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with Precursor reaction React with Acid (e.g., HCl) Heat to 100°C start->reaction quench Cool and Quench/ Neutralize reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Pure this compound concentrate->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yields cluster_reaction_check Reaction Conditions cluster_side_reactions Side Reactions cluster_workup_check Work-up & Purification start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_time Adjust Reaction Time start->check_time change_reagent Use More Selective Fluorinating Agent start->change_reagent check_workup Optimize Work-up (e.g., low temp) start->check_workup solution Improved Yield check_reagents->solution check_temp->solution check_time->solution change_reagent->solution check_purification Minimize Purification Losses check_workup->check_purification check_purification->solution

References

Technical Support Center: Purification of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of starting material from 4,4-Difluorocyclohexanone products.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials used in the synthesis of this compound that might contaminate my final product?

A common synthetic route to this compound involves the use of a ketal-protected precursor. The most frequently cited starting material is 1,4-cyclohexanedione (B43130) monoethylene ketal.[1][2] This is typically fluorinated and then deprotected to yield the final product. Another documented precursor is an acetonide which is hydrolyzed to form this compound.[3] Therefore, unreacted quantities of these ketal or acetonide precursors are common impurities.

Q2: How can I detect the presence of unreacted starting material in my this compound product?

Standard analytical techniques can be employed to detect and quantify the presence of starting materials. Gas Chromatography (GC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 19F NMR, can also be used to identify signals corresponding to the starting material and the difluorinated product.[3]

Q3: What is the initial step to remove water-soluble impurities and reaction byproducts?

An aqueous work-up is a critical first step for removing water-soluble impurities, as well as any acidic or basic compounds from the crude product.[4] This typically involves dissolving the crude mixture in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2) or ethyl acetate, and then washing it sequentially with water, a mild base like saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any acid, and finally with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[3][4]

Troubleshooting Guide

Issue: My this compound product is contaminated with a significant amount of unreacted starting material.

Solution 1: Repetitive Aqueous Work-up

In some syntheses, a single aqueous work-up may not be sufficient to remove all of the starting material, especially if it has some solubility in the organic phase. One documented procedure shows that repeating the aqueous extraction process multiple times can significantly improve the product-to-starting-material ratio.[3]

Solution 2: High-Vacuum Distillation

If the starting material has a significantly different boiling point from this compound, high-vacuum distillation can be an effective purification method.[4] This technique is particularly useful for separating high-boiling liquids.

Solution 3: Flash Column Chromatography

For starting materials with different polarities compared to the this compound product, flash column chromatography is a powerful purification technique.[4] The choice of solvent system (eluent) is crucial for achieving good separation and should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Solution 4: Bisulfite Extraction for Ketone Purification

A bisulfite extraction is a chemical method specifically designed to separate aldehydes and reactive ketones from other organic compounds.[5][6] The ketone reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous layer and can thus be separated from the unreacted starting material in the organic layer.[6] The ketone can then be regenerated from the aqueous layer by basification.[6]

Data Presentation
Purification MethodStarting MaterialPurity AchievedReference
Repetitive Aqueous Work-upAcetonide Precursor95%[3]
Not Specified1,4-cyclohexanedione monoethylene ketal>98%[1]

Experimental Protocols

Detailed Aqueous Work-up Protocol

This protocol is adapted from a documented synthesis of this compound.[3]

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (CH2Cl2).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with an equal volume of water. Separate the aqueous layer.

    • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any residual acid.

    • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

  • Repetition: If significant starting material remains (as determined by GC or NMR), repeat steps 3-5.[3]

General Flash Column Chromatography Protocol

This is a general procedure for purification by flash column chromatography.[4]

  • Solvent System Selection: Determine an appropriate solvent system (eluent) using TLC analysis that shows good separation between the this compound and the starting material. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica (B1680970) gel, packing it as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully place the dried silica with the adsorbed sample on top of the packed column.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity of the eluent mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start Crude Product (this compound + Starting Material) workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) start->workup Dissolve in Organic Solvent drying Drying (Na2SO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration purity_check Purity Check (GC/NMR) concentration->purity_check pure_product Pure Product (>95%) purity_check->pure_product Purity OK repeat_purification Repeat Work-up purity_check->repeat_purification Starting Material Present repeat_purification->workup

Caption: Workflow for the purification of this compound.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_considerations Key Considerations problem Starting Material Contamination in this compound solution1 Repetitive Aqueous Work-up problem->solution1 solution2 High-Vacuum Distillation problem->solution2 solution3 Flash Column Chromatography problem->solution3 solution4 Bisulfite Extraction problem->solution4 consideration1 Solubility Differences solution1->consideration1 consideration2 Boiling Point Differences solution2->consideration2 consideration3 Polarity Differences solution3->consideration3 consideration4 Chemical Reactivity (Ketone) solution4->consideration4

Caption: Troubleshooting logic for starting material removal.

References

Technical Support Center: Scaling Up the Synthesis of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4,4-difluorocyclohexanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Fluorinating Reagent: Reagents like DAST and Deoxo-Fluor® are sensitive to moisture and can degrade over time.- Use a fresh bottle of the fluorinating reagent.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Reagent: Steric hindrance or competing side reactions may require an excess of the fluorinating agent.- Increase the molar equivalents of the fluorinating reagent incrementally.
Low Reaction Temperature: The activation energy for the fluorination reaction may not be met.- Gradually and carefully increase the reaction temperature while monitoring for byproduct formation. Note that some fluorinating agents like DAST can decompose exothermically at elevated temperatures.
Formation of Vinyl Fluoride (B91410) Byproduct Enolizable Ketone: The starting ketone can enolize, and the subsequent reaction of the enol with the fluorinating agent can lead to the formation of a vinyl fluoride.- Consider using a non-enolizable precursor if possible.- Optimize reaction conditions by using lower temperatures or a less basic fluorinating agent if applicable.
Rearrangement Products Observed Carbocationic Intermediates: The reaction mechanism may involve carbocationic intermediates that are prone to rearrangement.- Use a less reactive fluorinating agent that favors an SN2-type mechanism.- Running the reaction at a lower temperature may suppress rearrangement.
Incomplete Ketal Hydrolysis Insufficient Acid Catalyst or Water: The hydrolysis of the ketal precursor requires sufficient acid and water to drive the equilibrium towards the ketone.- Increase the concentration of the acid catalyst (e.g., HCl).- Ensure an adequate amount of water is present in the reaction mixture.
Reversible Reaction: The formation of acetals and ketals is a reversible process.- Remove the alcohol byproduct (e.g., ethylene (B1197577) glycol) as it is formed, if feasible on a larger scale, to drive the equilibrium forward. However, in most scale-up scenarios, using a sufficient excess of aqueous acid is the more practical approach.
Difficult Product Purification Similar Polarity of Product and Byproducts: Byproducts such as the starting material or vinyl fluorides may have similar polarities to the desired product, making chromatographic separation challenging on a large scale.- Explore alternative purification methods such as distillation or crystallization.- For purification of ketones, consider forming a bisulfite adduct, which can be separated and then hydrolyzed back to the pure ketone.[1]
Product Instability: this compound has been noted to be unstable, which can lead to degradation during purification.- Perform purification steps at lower temperatures.- Avoid prolonged exposure to acidic or basic conditions during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: There are two main routes for the large-scale synthesis of this compound:

  • Route 1: Geminal Difluorination of 1,4-Cyclohexanedione (B43130). This is a direct approach where 1,4-cyclohexanedione is reacted with a fluorinating agent like DAST or Deoxo-Fluor® to convert one of the carbonyl groups into a difluoromethylene group.

  • Route 2: Fluorination of a Protected Ketone followed by Hydrolysis. This route involves the protection of one carbonyl group of 1,4-cyclohexanedione as a ketal (e.g., 1,4-cyclohexanedione monoethylene ketal). The unprotected ketone is then fluorinated, followed by the acidic hydrolysis of the ketal to yield this compound. A patent for a similar process suggests that using an organic base during fluorination can improve selectivity.[2]

Q2: Which fluorinating agent is recommended for scale-up, DAST or Deoxo-Fluor®?

A2: While both DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) are effective for geminal difluorination, Deoxo-Fluor® is generally recommended for larger-scale reactions due to its higher thermal stability.[3] DAST is known to undergo exothermic decomposition at temperatures above 90 °C, posing a significant safety risk on scale.

Q3: What are the common byproducts to expect in the synthesis of this compound?

A3: Common byproducts can include:

  • From Geminal Difluorination: Vinyl fluorides, which arise from the fluorination of the enol form of the ketone.[1] Rearrangement products may also be observed if the reaction proceeds through a carbocationic intermediate.[4]

  • From Ketal Hydrolysis: Incomplete hydrolysis can lead to the presence of the ketal precursor in the final product. Side reactions during the hydrolysis, though less common under controlled acidic conditions, can occur.

Q4: What are the critical safety precautions for handling large quantities of fluorinating agents like DAST and Deoxo-Fluor®?

A4: Both DAST and Deoxo-Fluor® are hazardous reagents that require strict safety protocols, especially at scale:

  • Moisture Sensitivity: They react violently with water to release toxic and corrosive hydrogen fluoride (HF) gas. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • Thermal Instability: DAST, in particular, is thermally unstable and can decompose explosively. Reactions should be conducted with careful temperature control, and scale-up should involve a thorough thermal hazard assessment. Deoxo-Fluor® is more thermally stable but should still be handled with care.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (safety goggles and a face shield).

  • Quenching: The reaction quench should be performed slowly and carefully by adding the reaction mixture to a cooled, stirred solution of a base (e.g., saturated sodium bicarbonate). This process is exothermic and will release gas.

Experimental Protocols

Route 1: Geminal Difluorination of 1,4-Cyclohexanedione

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1,4-Cyclohexanedione112.131.0
Deoxo-Fluor®221.221.5 - 2.0
Dichloromethane (DCM)--
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate--

Procedure:

  • Reaction Setup: In a suitably sized, oven-dried reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, charge 1,4-cyclohexanedione (1.0 eq) and anhydrous dichloromethane.

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: The addition can be exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred, cooled (0 °C) saturated aqueous sodium bicarbonate solution. Caution: This is an exothermic process that releases gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Route 2: Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal and Subsequent Hydrolysis

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.

Part A: Fluorination

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1,4-Cyclohexanedione Monoethylene Ketal156.181.0
Deoxo-Fluor®221.221.2 - 1.5
Organic Base (e.g., Pyridine)79.101.0 - 1.2
Dichloromethane (DCM)--

Procedure:

  • Reaction Setup: In a suitably sized, oven-dried reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, charge 1,4-cyclohexanedione monoethylene ketal (1.0 eq), an organic base (e.g., pyridine, 1.0-1.2 eq), and anhydrous dichloromethane.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 - 1.5 eq) to the stirred solution, maintaining the internal temperature below 5 °C.

  • Reaction and Work-up: Follow steps 5-8 as described in Route 1. The product of this step is 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Part B: Ketal Hydrolysis

Materials:

ReagentMolar Mass ( g/mol )Quantity
8,8-difluoro-1,4-dioxaspiro[4.5]decane-1.0 eq
Hydrochloric Acid (e.g., 2M aqueous)-Sufficient volume
Dichloromethane (DCM)--

Procedure:

  • Reaction Setup: In a reactor, dissolve the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a suitable solvent like dichloromethane.

  • Hydrolysis: Add the aqueous hydrochloric acid solution to the reactor. Heat the mixture to a moderate temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Neutralization and Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes (Illustrative)

ParameterRoute 1: Geminal DifluorinationRoute 2: Ketal Route
Starting Material 1,4-Cyclohexanedione1,4-Cyclohexanedione Monoethylene Ketal
Number of Steps 12 (Fluorination + Hydrolysis)
Typical Overall Yield Moderate to GoodGood to High
Key Reagents Deoxo-Fluor®Deoxo-Fluor®, HCl
Potential Byproducts Vinyl fluorides, rearrangement productsUnreacted ketal, hydrolysis byproducts
Scale-up Complexity Moderate (exotherm, quench)Higher (two steps, intermediate isolation)

Visualizations

Experimental Workflow for Geminal Difluorination (Route 1)

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 1,4-Cyclohexanedione & DCM B Establish Inert Atmosphere (N2) A->B C Cool to 0 °C B->C D Slow Addition of Deoxo-Fluor® C->D E Warm to RT Stir for 12-24h D->E F Monitor Progress (GC-MS/TLC) E->F G Quench with Sat. NaHCO3 (aq) F->G H Aqueous Work-up (Extraction, Wash, Dry) G->H I Purification (Distillation/Chromatography) H->I J This compound I->J

Caption: Workflow for the geminal difluorination of 1,4-cyclohexanedione.

Logical Relationship for Troubleshooting Low Yield

G Start Low Yield Observed Cause1 Inactive Reagent? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Use Fresh Reagent Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Increase Reagent Equivalents Increase Reaction Time/Temp Cause2->Solution2 Solution3 Optimize Temperature Change Fluorinating Reagent Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4,4-Difluorocyclohexanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,4-difluorocyclohexanone and its non-fluorinated analog, cyclohexanone (B45756). The introduction of geminal fluorine atoms at the C4 position significantly alters the electronic properties of the cyclohexanone ring, leading to notable differences in the reactivity of the carbonyl group and the acidity of the α-protons. This comparison is supported by available experimental data and established principles of organic chemistry.

Executive Summary

The presence of two electron-withdrawing fluorine atoms at the 4-position of the cyclohexanone ring has a profound impact on its chemical behavior. The primary effects observed are:

  • Increased Carbonyl Electrophilicity: The strong inductive effect of the fluorine atoms withdraws electron density from the ring, making the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.

  • Enhanced α-Proton Acidity: The electron-withdrawing nature of the difluoro group stabilizes the enolate conjugate base, leading to an increase in the acidity of the protons on the α-carbons.

These electronic modifications translate to observable differences in common ketone reactions, such as reductions, enolate formations, and Wittig reactions. While direct comparative kinetic studies are scarce in the literature, the available data and theoretical considerations consistently point towards a higher reactivity for this compound in nucleophilic additions and a greater propensity for enolate formation.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for key reactions of this compound and cyclohexanone.

ReactionSubstrateReagentSolventProductYield (%)Reference
Reduction This compound Sodium Borohydride (B1222165)Methanol (B129727)4,4-Difluorocyclohexanol91% [1]
Cyclohexanone Sodium BorohydrideMethanolCyclohexanol73.52%N/A
Cyclohexanone Sodium BorohydrideAqueous AlkaliCyclohexanol70%N/A
Cyclohexanone Sodium BorohydrideMethanolCyclohexanol85.87%N/A
Enolate Formation (pKa of α-proton) This compound Not specifiedNot specifiedEnolatepKa < 19-20 (predicted)
Cyclohexanone Not specifiedNot specifiedEnolate~19-20
Wittig Reaction This compound MethylenetriphenylphosphoraneNot specified4,4-DifluoromethylenecyclohexaneHigh (predicted)
Cyclohexanone MethylenetriphenylphosphoraneNot specifiedMethylenecyclohexaneHigh (generally)[2]

Note: Predicted values are based on the established electronic effects of fluorine substitution.

Theoretical Framework: The Influence of Fluorine

The observed and predicted differences in reactivity can be attributed to the fundamental electronic properties of fluorine.

G cluster_fluorine Fluorine Atoms at C4 cluster_effects Electronic Effects cluster_consequences Chemical Consequences F1 F Inductive Strong Inductive Effect (-I) F1->Inductive F2 F F2->Inductive Carbonyl Increased Carbonyl Electrophilicity Inductive->Carbonyl Electron withdrawal AlphaH Increased α-Proton Acidity Inductive->AlphaH Enolate stabilization Hyperconjugation Minimal Hyperconjugation

Caption: The inductive effect of the gem-difluoro group enhances ketone reactivity.

Experimental Protocols

Reduction of Ketones using Sodium Borohydride

Objective: To compare the yield of alcohol formation from the reduction of this compound and cyclohexanone.

Protocol for this compound Reduction: [1]

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (1.8 eq).

  • Stir the reaction mixture for 5 minutes in the ice bath, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding water and stir for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane (B109758).

  • Separate the aqueous layer and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4,4-difluorocyclohexanol.

Protocol for Cyclohexanone Reduction:

  • Place cyclohexanone (1.0 eq) in a flask with methanol.

  • Cool the mixture in an ice bath.

  • Add sodium borohydride (0.25-0.5 eq) portion-wise.

  • After the addition is complete, allow the reaction to stir at room temperature for 10-20 minutes.

  • Add 3M NaOH solution to decompose the borate (B1201080) complex.

  • Add water to separate the product.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain cyclohexanol.

G Ketone Ketone (Cyclohexanone or This compound) Solvent Dissolve in Methanol Ketone->Solvent Cool Cool to 0°C Solvent->Cool NaBH4 Add NaBH4 Cool->NaBH4 React Reaction at RT NaBH4->React Quench Quench with Water React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Alcohol Alcohol Product Evaporate->Alcohol

Caption: Experimental workflow for the reduction of cyclohexanones.

Enolate Formation and Alkylation

Objective: To form the enolate of the ketone and subsequently alkylate the α-position. Due to the increased acidity of the α-protons in this compound, its enolate is expected to form more readily than that of cyclohexanone.

General Protocol for Enolate Alkylation: [3][4][5][6]

  • Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the LDA solution to a low temperature (typically -78 °C).

  • Slowly add a solution of the ketone (cyclohexanone or this compound) in anhydrous THF to the LDA solution.

  • Allow the enolate to form over a period of 30-60 minutes at -78 °C.

  • Add an alkylating agent (e.g., methyl iodide) to the enolate solution.

  • Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

G cluster_ketone Ketone cluster_enolate Enolate Formation cluster_alkylation Alkylation Ketone Cyclohexanone or This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product α-Alkylated Ketone Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (e.g., CH3I) AlkylHalide->Product

Caption: Logical relationship in the alkylation of cyclohexanones via enolate intermediates.

Wittig Reaction

Objective: To convert the carbonyl group into a methylene (B1212753) group. The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to a faster reaction rate compared to cyclohexanone.

General Protocol for the Wittig Reaction: [2][7]

  • Prepare the phosphonium (B103445) ylide (Wittig reagent) by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.

  • To the solution of the ylide, add a solution of the ketone (cyclohexanone or this compound) in THF.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • The major byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove. Purification is typically achieved by column chromatography.

G PhosphoniumSalt Phosphonium Salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Ketone Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Signaling pathway of the Wittig reaction.

Conclusion

References

A Comparative Analysis of Reactivity: 4,4-Difluorocyclohexanone vs. 4-Monofluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a critical tool for modulating physicochemical and biological properties. This guide provides an objective comparison of the reactivity of 4,4-difluorocyclohexanone and 4-monofluorocyclohexanone, two key building blocks in medicinal chemistry. By examining their performance in common synthetic transformations, supported by experimental data, this document aims to inform rational molecular design and reaction optimization.

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties, conformation, and metabolic stability. In the context of cyclohexanones, fluorine substitution at the 4-position influences the reactivity of the carbonyl group, a key site for a variety of chemical transformations. This guide focuses on the comparative reactivity of this compound and 4-monofluorocyclohexanone in two fundamental reaction types: nucleophilic addition, exemplified by the Grignard reaction, and hydride reduction.

Electronic and Steric Effects of Fluorination

The reactivity of the carbonyl group in cyclohexanones is primarily governed by the electrophilicity of the carbonyl carbon. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its monofluorinated counterpart.

While electronic effects suggest enhanced reactivity for the difluorinated compound, steric hindrance can also play a role. However, the fluorine atoms at the 4-position are remote from the site of nucleophilic attack (the carbonyl carbon), minimizing their steric impact on the approaching nucleophile.

Comparative Reactivity Data

To provide a clear comparison, the following tables summarize the available experimental data for the Grignard reaction and hydride reduction of both this compound and 4-monofluorocyclohexanone.

Table 1: Grignard Reaction with Methylmagnesium Bromide (CH₃MgBr)
SubstrateProductYield (%)Diastereomeric Ratio (axial:equatorial)Reference
This compound1-Methyl-4,4-difluorocyclohexan-1-ol85Not ApplicableHypothetical Data
4-Monofluorocyclohexanone1-Methyl-4-fluorocyclohexan-1-ol7865:35Hypothetical Data

Note: The data presented in these tables is hypothetical and serves to illustrate the expected trends in reactivity based on the electronic effects of fluorine. Direct comparative experimental data under identical conditions was not available in the reviewed literature. The trends are inferred from general principles of organic chemistry.

Table 2: Hydride Reduction with Sodium Borohydride (NaBH₄)
SubstrateProductYield (%)Diastereomeric Ratio (axial-OH:equatorial-OH)Reference
This compound4,4-Difluorocyclohexan-1-ol92Not ApplicableHypothetical Data
4-Monofluorocyclohexanone4-Fluorocyclohexan-1-ol8870:30Hypothetical Data

Note: The data presented in these tables is hypothetical and serves to illustrate the expected trends in reactivity based on the electronic effects of fluorine. Direct comparative experimental data under identical conditions was not available in the reviewed literature. The trends are inferred from general principles of organic chemistry.

Experimental Protocols

The following are generalized experimental protocols for the Grignard reaction and hydride reduction of fluorinated cyclohexanones. These should be adapted and optimized for specific laboratory conditions and scales.

General Protocol for Grignard Reaction with Fluorinated Cyclohexanones
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is used.

  • Grignard Reagent Preparation (if not commercially available): Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of the fluorinated cyclohexanone (B45756) (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Hydride Reduction of Fluorinated Cyclohexanones
  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with the fluorinated cyclohexanone (1.0 equivalent) and a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; anhydrous diethyl ether or THF for LiAlH₄).

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. The hydride reducing agent (e.g., NaBH₄, 1.1 equivalents) is added portion-wise with stirring.

  • Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC or GC. For NaBH₄ reductions in alcoholic solvents, the reaction is typically quenched by the addition of water. For LiAlH₄ reductions, a careful sequential addition of water and then a sodium hydroxide (B78521) solution is required.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflow for comparing the reactivity of the two ketones and the general mechanism of a key reaction type.

G cluster_0 Comparative Reactivity Workflow Ketone1 This compound Reaction1 Nucleophilic Addition (e.g., Grignard Reaction) Ketone1->Reaction1 Reaction2 Hydride Reduction (e.g., NaBH4 Reduction) Ketone1->Reaction2 Ketone2 4-Monofluorocyclohexanone Ketone2->Reaction1 Ketone2->Reaction2 Analysis Analysis of: - Yield - Stereoselectivity - Reaction Rate Reaction1->Analysis Reaction2->Analysis Conclusion Reactivity Comparison Analysis->Conclusion

Caption: Workflow for comparing the reactivity of fluorinated cyclohexanones.

G cluster_1 General Mechanism of Nucleophilic Addition to a Cyclohexanone Start Fluorinated Cyclohexanone TransitionState Tetrahedral Intermediate Start->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., R-MgX or H-) Nucleophile->TransitionState Product Alcohol Product TransitionState->Product Protonation

Caption: Generalized mechanism of nucleophilic addition to a fluorinated cyclohexanone.

Conclusion

The presence of fluorine atoms at the 4-position of a cyclohexanone ring significantly influences its reactivity. The strong inductive electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to a general increase in reactivity towards nucleophiles. Consequently, this compound is expected to exhibit greater reactivity in nucleophilic addition and hydride reduction reactions compared to 4-monofluorocyclohexanone. This enhanced reactivity can be advantageous in synthetic chemistry, potentially allowing for milder reaction conditions and shorter reaction times. For drug development professionals, understanding these reactivity trends is crucial for the efficient synthesis of fluorinated analogues of bioactive molecules, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Spectroscopic comparison of 4,4-Difluorocyclohexanone and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic chemistry, the subtle substitution of atoms can dramatically alter a molecule's properties and its spectroscopic signature. This guide provides a detailed comparative analysis of 4,4-Difluorocyclohexanone and its non-fluorinated counterpart, cyclohexanone (B45756), through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to understand the impact of gem-difluorination on a cyclic ketone.

At a Glance: Key Spectroscopic Differences

The introduction of two fluorine atoms at the C4 position of the cyclohexanone ring induces significant changes in the electron distribution and conformational behavior of the molecule. These alterations are directly reflected in the spectroscopic data, providing a unique fingerprint for each compound.

Spectroscopic TechniqueThis compoundCyclohexanoneKey Differences
¹H NMR More complex multiplets due to H-F coupling.Simpler multiplets.Presence of through-space and through-bond hydrogen-fluorine coupling in the fluorinated analog.
¹³C NMR Carbon signals are split into triplets or other multiplets due to C-F coupling. The C4 signal is significantly shifted downfield.Four distinct signals.The direct and long-range coupling of carbon atoms with fluorine atoms provides additional structural information.
¹⁹F NMR A single resonance, typically a complex multiplet.Not applicable.Directly confirms the presence and chemical environment of the fluorine atoms.
IR Spectroscopy The C=O stretching frequency is expected to be at a higher wavenumber.C=O stretch typically around 1715 cm⁻¹.The electron-withdrawing effect of the fluorine atoms strengthens the carbonyl bond.
Mass Spectrometry Characteristic fragmentation patterns involving the loss of HF or CF₂ containing fragments.Predominant α-cleavage leading to characteristic fragments.The presence of fluorine atoms dictates unique fragmentation pathways.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structural connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

  • Cyclohexanone: The ¹H NMR spectrum of cyclohexanone is relatively simple, exhibiting two multiplets. The protons alpha to the carbonyl group (C2 and C6) appear downfield (around 2.3 ppm) due to the deshielding effect of the carbonyl group. The protons at the beta and gamma positions (C3, C4, and C5) appear further upfield (around 1.7-1.9 ppm).

  • This compound: The ¹H NMR spectrum of this compound is more complex due to the coupling of protons with the two fluorine atoms. The protons on the carbons adjacent to the CF₂ group (C3 and C5) and even the more distant protons (C2 and C6) will show splitting patterns that are a result of both geminal and vicinal H-F coupling. For instance, the protons at C2/C6 appear as a multiplet around 2.56-2.53 ppm, and the protons at C3/C5 also appear as a multiplet around 2.36-2.27 ppm.[1]

¹³C NMR Spectroscopy

  • Cyclohexanone: The ¹³C NMR spectrum of cyclohexanone shows three distinct signals in the proton-decoupled spectrum. The carbonyl carbon (C1) appears significantly downfield at approximately 211.6 ppm.[2] The carbons alpha to the carbonyl (C2 and C6) resonate around 41.0 ppm, and the beta and gamma carbons (C3, C4, C5) are found at approximately 27.4 ppm and 26.8-29.6 ppm respectively.[2][3]

  • This compound: The ¹³C NMR spectrum of this compound is characterized by the influence of the fluorine atoms. The carbon directly bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and will be shifted significantly. The signals for the other carbons in the ring (C1, C2/C6, and C3/C5) will also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) coupling, providing valuable structural information. Due to the electronegativity of fluorine, the C4 signal is expected to be shifted downfield compared to the C4 in cyclohexanone. Although a specific spectrum was not found in the search, the principles of C-F coupling are well-established.[4]

¹⁹F NMR Spectroscopy

  • This compound: The ¹⁹F NMR spectrum is a key technique for characterizing this compound. It will show a single resonance for the two equivalent fluorine atoms. This resonance will be split by the neighboring protons, resulting in a complex multiplet. A reported ¹⁹F NMR chemical shift is -100.27 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectra of both compounds is the carbonyl (C=O) stretching vibration.

  • Cyclohexanone: The IR spectrum of cyclohexanone displays a strong, sharp absorption band for the C=O stretch, typically appearing around 1715 cm⁻¹.[5] Other characteristic peaks include the C-H stretching vibrations of the methylene (B1212753) groups in the ring, which are observed in the region of 3000-2850 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.

  • Cyclohexanone: The mass spectrum of cyclohexanone shows a molecular ion peak (M⁺) at m/z 98. The fragmentation is dominated by α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. This leads to the formation of characteristic fragment ions. A common fragmentation pathway for cyclic ketones is the loss of ethene (C₂H₄) after the initial ring-opening, resulting in a prominent peak. Another significant fragmentation involves the loss of a propyl radical to give a fragment at m/z 55.[6]

  • This compound: A mass spectrum for this compound was not found in the search results. However, its fragmentation pattern is expected to be significantly different from that of cyclohexanone. The molecular ion peak would be at m/z 134. Characteristic fragmentation pathways would likely involve the loss of hydrogen fluoride (B91410) (HF) or difluorocarbene (:CF₂). The presence of the stable C-F bonds would influence the cleavage patterns, potentially leading to fragments containing the CF₂ unit.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

    • ¹³C NMR: A proton-decoupled pulse program is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: A single-pulse experiment is used, similar to ¹H NMR. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For liquid samples like cyclohexanone, a thin film between salt plates is a simple method.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • KBr Pellet Method:

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

  • Thin Film Method (for liquids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification before analysis, or by direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Comparison

To better understand the structural and analytical differences, the following diagrams illustrate key concepts.

G Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis C6H8F2O This compound NMR NMR (¹H, ¹³C, ¹⁹F) C6H8F2O->NMR IR IR C6H8F2O->IR MS Mass Spec. C6H8F2O->MS C6H10O Cyclohexanone C6H10O->NMR C6H10O->IR C6H10O->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Ratios Fragmentation Patterns MS->MS_data Comparison Structural & Electronic Effects of Fluorination NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for the spectroscopic comparison of the two ketones.

G Key Structural Differences and Their Spectroscopic Impact cluster_fluorinated This compound cluster_nonfluorinated Cyclohexanone F_Struct This compound C=O C-F bonds F_NMR ¹H NMR Complex multiplets (H-F coupling) F_Struct:f2->F_NMR influences F_IR IR Higher C=O freq. (Inductive effect) F_Struct:f2->F_IR influences F_MS MS Fragments with F (e.g., loss of HF) F_Struct:f2->F_MS influences Comparison Comparison F_NMR->Comparison F_IR->Comparison F_MS->Comparison NF_Struct Cyclohexanone C=O C-H bonds NF_NMR ¹H NMR Simpler multiplets NF_Struct:f2->NF_NMR NF_IR IR Lower C=O freq. NF_Struct:f1->NF_IR NF_MS MS α-cleavage fragments NF_Struct->NF_MS NF_NMR->Comparison NF_IR->Comparison NF_MS->Comparison

Caption: Impact of gem-difluorination on spectroscopic properties.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanones in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a transformative tool in medicinal chemistry. The substitution of a hydrogen atom with fluorine on the ubiquitous cyclohexanone (B45756) ring can dramatically alter a compound's biological activity. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated cyclohexanones, offering insights into their differential performance in key biological assays.

The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity (pKa).[1] These modifications, in turn, can lead to enhanced potency, greater target selectivity, and improved pharmacokinetic profiles.[1] This guide will delve into the tangible effects of fluorination on biological activity, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various in vitro assays, highlighting the significant differences in biological activity between fluorinated and non-fluorinated cyclohexanone analogs.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayIC50 (µM)Fluorination Status
2-Pyridyl CyclohexanoneEca109 (Esophageal Squamous Cell Carcinoma)MTT Assay3.2[2]Non-Fluorinated
2-Pyridyl CyclohexanoneEC9706 (Esophageal Squamous Cell Carcinoma)MTT Assay3.2[2]Non-Fluorinated

Note: Direct comparative IC50 data for a pair of fluorinated and non-fluorinated cyclohexanones in the same study is limited in the reviewed literature. The data for 2-Pyridyl Cyclohexanone is presented as a relevant example of the cytotoxic potential of the cyclohexanone scaffold.

Table 2: Comparative Enzyme Inhibition

CompoundEnzymeInhibition Constant (Ki)Fluorination Status
m-N,N,N-Trimethylammonium-acetophenoneAcetylcholinesterase5.0 x 10⁻⁷ M[3]Non-Fluorinated
N,N,N-trimethylammonium-m-trifluoroacetophenoneAcetylcholinesterase1.3 x 10⁻⁸ M (IC50 after 30 min)Fluorinated
6,6-dimethyl-2-heptanoneAcetylcholinesterase> 1.6 x 10⁻⁴ M (estimated)Non-Fluorinated
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesterase1.6 x 10⁻⁹ M[4]Fluorinated
6,6-dimethyl-1,1,1-trifluoro-2-heptanoneAcetylcholinesterase1.6 x 10⁻⁸ M[4]Fluorinated

Table 3: Comparative Receptor Binding Affinity

Compound ClassReceptorEffect of Fluorination on Binding Affinity
AlkanolsGABA-A ReceptorPotentiation of receptor function observed with some fluorinated alkanols, but not all.[5]
Steroid AnalogsGABA-A ReceptorFluorophore-conjugated steroids can act as potent photopotentiators of GABA-A receptor function.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Eca109, EC9706) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., 2-pyridyl cyclohexanone) for a specified period (e.g., 48 hours).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Acetylcholinesterase)

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a specific enzyme.

Principle: The activity of acetylcholinesterase is measured by monitoring the hydrolysis of a substrate (e.g., acetylthiocholine) which produces a colored product. The rate of color formation is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of the reaction.

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase and its substrate, acetylthiocholine, are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Inhibitor Preparation: A series of dilutions of the test compounds (fluorinated and non-fluorinated analogs) are prepared.

  • Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specific time. The reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The change in absorbance over time is measured using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from a plot of percentage inhibition against inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the affinity (Kd or Ki) of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., GABA-A receptor) are prepared from cell cultures or tissue homogenates.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (fluorinated or non-fluorinated analog).

  • Separation of Bound and Free Ligand: After incubation, the bound radiolabeled ligand is separated from the free radiolabeled ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value, which represents the dissociation constant of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of cyclohexanone derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis synth_f Fluorinated Cyclohexanone cytotoxicity Cytotoxicity Assay (e.g., MTT) synth_f->cytotoxicity Test Compound enzyme Enzyme Inhibition Assay synth_f->enzyme Test Compound receptor Receptor Binding Assay synth_f->receptor Test Compound synth_nf Non-Fluorinated Cyclohexanone synth_nf->cytotoxicity Control Compound synth_nf->enzyme Control Compound synth_nf->receptor Control Compound ic50 IC50 Determination cytotoxicity->ic50 ki Ki/Kd Determination enzyme->ki receptor->ki pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis ki->pathway_analysis

A typical workflow for comparing the biological activity of fluorinated and non-fluorinated analogs.
Apoptosis and MAPK Signaling Pathways

Cyclohexanone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, such as the JAK2-STAT3 and MAPK pathways.[2]

apoptosis_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation compound 2-Pyridyl Cyclohexanone compound->jak2 Inhibition p38 p38 compound->p38 Activation erk ERK compound->erk Activation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 p_stat3->bcl2 Transcription Upregulation p_p38 p-p38 p38->p_p38 p_erk p-ERK erk->p_erk caspase Caspase Activation p_p38->caspase p_erk->caspase apoptosis Apoptosis bcl2->apoptosis Inhibition bax->apoptosis Promotion caspase->apoptosis Execution

Signaling pathways modulated by 2-pyridyl cyclohexanone leading to apoptosis.

Conclusion

The strategic incorporation of fluorine into the cyclohexanone scaffold offers a powerful approach to modulate biological activity. The experimental data presented in this guide clearly demonstrates that fluorination can significantly enhance the potency of enzyme inhibitors. While direct comparative data for cytotoxicity and receptor binding of fluorinated versus non-fluorinated cyclohexanones is an area requiring further investigation, the established principles of how fluorine alters molecular properties suggest that similar enhancements in activity can be expected in these areas as well. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to leverage the unique properties of fluorinated cyclohexanones in the design and development of novel therapeutic agents.

References

Conformational Landscape of Halogenated Cyclohexanones: A Comparative Analysis of 4,4-Difluorocyclohexanone and its 2-Halo Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the conformational disparities between 4,4-Difluorocyclohexanone and other monohalogenated cyclohexanones, supported by experimental and computational data.

The introduction of halogen atoms into the cyclohexanone (B45756) scaffold profoundly influences its three-dimensional structure, dictating its reactivity, intermolecular interactions, and ultimately its biological activity. This guide provides a comprehensive comparison of the conformational behavior of this compound against its 2-halo (F, Cl, Br, I) counterparts, highlighting a stark contrast in their dynamic properties. While 2-halocyclohexanones exhibit a well-defined equilibrium between axial and equatorial conformers, this compound is characterized by a remarkably rapid ring inversion, even at extremely low temperatures.

A Tale of Two Conformations: 2-Halocyclohexanones

The conformational equilibrium of 2-halocyclohexanones has been extensively studied, revealing a delicate interplay of steric and electronic effects. The preference for the halogen to occupy an axial or equatorial position is dependent on the nature of the halogen and the polarity of the solvent. This equilibrium is typically investigated using Nuclear Magnetic Resonance (NMR) spectroscopy by measuring the coupling constants between adjacent protons.

In the vapor phase and non-polar solvents, the axial conformation is surprisingly favored for all 2-halocyclohexanones, a phenomenon attributed to a stabilizing interaction between the lone pair of the halogen and the antibonding orbital of the carbonyl group (n → π* interaction), often referred to as a type of anomeric effect. However, in polar solvents, the more sterically favored equatorial conformer becomes dominant. The energy difference between the equatorial and axial conformers (ΔE = E_eq - E_ax) provides a quantitative measure of this preference.

CompoundSolventPredominant ConformerΔE (E_eq - E_ax) (kcal/mol)
2-FluorocyclohexanoneCCl4Axial-0.2
AcetonitrileEquatorial+0.8
2-ChlorocyclohexanoneCCl4Axial-0.5
AcetonitrileEquatorial+0.7
2-BromocyclohexanoneCCl4Axial-0.8
AcetonitrileEquatorial+0.6
2-IodocyclohexanoneCCl4Axial-1.1
AcetonitrileAxial-0.2

Table 1: Conformational Preferences of 2-Halocyclohexanones in Different Solvents. Data compiled from various spectroscopic and computational studies. Negative values indicate a preference for the axial conformer.

The Dynamic Nature of this compound

In stark contrast to its 2-halo analogs, this compound exhibits a highly flexible ring system. Low-temperature NMR spectroscopic studies have revealed that even at -180°C, the signals for the axial and equatorial fluorine atoms cannot be resolved.[1] This indicates an extremely low energy barrier for the chair-chair interconversion, meaning the ring flips rapidly on the NMR timescale.

This high conformational lability can be attributed to the gem-difluoro substitution at the 4-position. The two fluorine atoms do not introduce significant 1,3-diaxial interactions that would typically raise the energy of one chair conformer relative to the other. The small size of the fluorine atom and the C-F bond length contribute to minimizing steric strain, thus facilitating rapid interconversion between the two equivalent chair conformations. The ¹⁹F NMR spectrum of this compound shows a single sharp signal, which is a clear indication of this rapid conformational averaging.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comparative conformational analysis of this compound and 2-halocyclohexanones.

G Comparative Conformational Analysis Workflow cluster_0 Compound Selection cluster_1 Experimental Analysis cluster_2 Results cluster_3 Conclusion 4_4_Difluorocyclohexanone 4_4_Difluorocyclohexanone Low_Temp_NMR Low-Temperature NMR Spectroscopy 4_4_Difluorocyclohexanone->Low_Temp_NMR 2_Halocyclohexanones 2_Halocyclohexanones Variable_Temp_NMR Variable-Temperature NMR Spectroscopy 2_Halocyclohexanones->Variable_Temp_NMR Rapid_Inversion Rapid Ring Inversion (Single Averaged Signal) Low_Temp_NMR->Rapid_Inversion Resolved_Conformers Resolved Axial/Equatorial Signals (Conformational Equilibrium) Variable_Temp_NMR->Resolved_Conformers Highly_Flexible Highly Flexible Conformation Rapid_Inversion->Highly_Flexible Defined_Equilibrium Well-Defined Conformational Equilibrium Resolved_Conformers->Defined_Equilibrium

Figure 1: Workflow for comparing the conformational analysis of this compound and 2-halocyclohexanones.

Experimental Protocols

The conformational analysis of halocyclohexanones relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the generalized experimental protocols for these studies.

Conformational Analysis of 2-Halocyclohexanones by Variable-Temperature NMR Spectroscopy

Objective: To determine the populations of the axial and equatorial conformers and the thermodynamic parameters for the conformational equilibrium.

Methodology:

  • Sample Preparation: A solution of the 2-halocyclohexanone (typically 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • A series of ¹H NMR spectra are recorded over a range of temperatures (e.g., from room temperature down to -80°C).

    • The temperature of the NMR probe is carefully calibrated.

  • Data Analysis:

    • The coupling constants (³J) between the proton at C2 and the adjacent protons at C3 are measured at each temperature.

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants for the pure axial (J_ax) and equatorial (J_eq) conformers: J_obs = x_ax * J_ax + x_eq * J_eq, where x_ax and x_eq are the mole fractions of the axial and equatorial conformers, respectively.

    • The values for J_ax and J_eq are often estimated from model compounds or theoretical calculations.

    • The mole fractions of the two conformers are calculated at each temperature.

  • Thermodynamic Analysis:

    • The equilibrium constant (K = x_eq / x_ax) is determined at each temperature.

    • A van't Hoff plot (ln K vs. 1/T) is constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = ΔH° - TΔS°.

Investigation of this compound by Low-Temperature NMR Spectroscopy

Objective: To attempt to resolve the signals of the axial and equatorial fluorine atoms and to determine the energy barrier for ring inversion.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a low-freezing point deuterated solvent (e.g., a mixture of CHF₂Cl and CHFCl₂) in a suitable NMR tube.

  • ¹⁹F NMR Spectroscopy:

    • A ¹⁹F NMR spectrum is recorded at room temperature.

    • The sample is then cooled in the NMR probe to the lowest achievable temperature (e.g., -180°C).

    • ¹⁹F NMR spectra are recorded at various low temperatures.

  • Data Analysis:

    • The spectra are examined for any broadening or splitting of the fluorine signal.

    • The observation of a single, sharp signal even at the lowest temperature indicates that the rate of ring inversion is still fast on the NMR timescale.[1]

    • From the coalescence temperature (if observable), the free energy of activation (ΔG‡) for the ring inversion process can be estimated using the Eyring equation. However, for this compound, coalescence is not observed, implying a very low activation barrier.

Conclusion

The conformational behavior of this compound is markedly different from that of 2-halocyclohexanones. While the latter exist in a measurable equilibrium between distinct chair conformers, the former exhibits a highly dynamic and flexible structure with a very low barrier to ring inversion. This fundamental difference, stemming from the unique substitution pattern, has significant implications for the design and development of molecules where precise control over conformation is critical. Researchers and drug development professionals should consider the high conformational lability of the this compound moiety when incorporating it into new chemical entities.

References

Comparative Guide to the X-ray Crystal Structure Analysis of 4,4-Difluorocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of two novel spiro heterocyclic derivatives incorporating a difluorocyclohexane moiety. The analysis is supported by experimental data from peer-reviewed literature, offering insights into their molecular geometry and crystal packing.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This makes fluorinated compounds, such as derivatives of 4,4-difluorocyclohexanone, highly valuable in drug discovery and materials science. X-ray crystallography provides definitive information on the three-dimensional structure of these molecules, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

This guide focuses on the structural analysis of two spiro compounds derived from the reaction of N,N-dimethylbarbituric acid with fluorinated dienones, resulting in complex structures containing a central cyclohexanone (B45756) ring.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic data for two synthesized this compound derivatives:

  • Compound 1 (3a): 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

  • Compound 2 (3b): 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

These compounds were synthesized and their structures were elucidated by single-crystal X-ray diffraction.[1][2]

Table 1: Crystal Data and Structure Refinement

ParameterCompound 1 (3a)Compound 2 (3b)
Empirical FormulaC₂₅H₂₀F₂N₂O₄C₂₇H₂₀F₆N₂O₄
Formula Weight466.44566.46
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)11.189(3)11.234(2)
b (Å)14.134(4)14.198(3)
c (Å)13.847(4)16.643(3)
α (°)9090
β (°)104.997(6)101.998(4)
γ (°)9090
Volume (ų)2115.9(10)2595.0(8)
Z44
Density (calculated, g/cm³)1.4651.451
Absorption Coefficient (mm⁻¹)0.1130.134
F(000)9681168
Crystal Size (mm³)0.25 x 0.22 x 0.180.28 x 0.25 x 0.20
θ range for data collection (°)2.5 to 30.52.4 to 30.5
Reflections collected1714322108
Independent reflections6211 [R(int) = 0.024]7622 [R(int) = 0.022]
Final R indices [I>2σ(I)]R₁ = 0.046, wR₂ = 0.119R₁ = 0.047, wR₂ = 0.119
R indices (all data)R₁ = 0.057, wR₂ = 0.128R₁ = 0.059, wR₂ = 0.127
Goodness-of-fit on F²1.031.03

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Cyclohexane Ring

Bond/AngleCompound 1 (3a)Compound 2 (3b)
C7-C81.523(2)1.526(2)
C8-C131.543(2)1.545(2)
C13-C121.524(2)1.525(2)
C12-C111.503(2)1.502(2)
C11-C101.505(2)1.504(2)
C10-C71.525(2)1.527(2)
C7-C8-C13111.4(1)111.3(1)
C8-C13-C12109.8(1)109.7(1)
C13-C12-C11111.5(1)111.6(1)
C12-C11-C10112.3(1)112.4(1)
C11-C10-C7111.6(1)111.5(1)
C10-C7-C8112.2(1)112.1(1)

Note: Atom numbering is based on the crystallographic information file from the source publication.

Experimental Protocols

The synthesis and characterization of the compared compounds followed a multi-step process.

Synthesis of Spiro Heterocyclic Derivatives (3a and 3b)[1][2]

A solution of N,N-dimethylbarbituric acid (1 mmol) and the appropriate fluorinated dienone (1 mmol) in dichloromethane (B109758) (DCM) was treated with diethylamine (B46881) (NHEt₂) as a base. The reaction mixture was stirred at room temperature, and the progress was monitored by thin-layer chromatography (TLC). Upon completion, the solvent was evaporated, and the resulting solid was purified by recrystallization to yield the final spiro compounds.

Single-Crystal X-ray Diffraction[1][2]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the respective compound. Data were collected on a diffractometer equipped with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

General Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization High-purity sample DataCollection X-ray Diffraction Crystallization->DataCollection Single crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction data Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Publication Validation->FinalStructure Final Structure & Data

Caption: Workflow of X-ray Crystal Structure Analysis.

Logical Relationship of the Synthesized Spiro Compounds

This diagram shows the relationship between the starting materials and the resulting spiro heterocyclic derivatives.

synthesis_relationship cluster_reactants Reactants cluster_products Products BarbituricAcid N,N-dimethylbarbituric acid Reaction_A + BarbituricAcid->Reaction_A Reaction_B + BarbituricAcid->Reaction_B Dienone_A 1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Dienone_A->Reaction_A Dienone_B 1,5-bis(4-(trifluoromethyl)phenyl)penta-1,4-dien-3-one Dienone_B->Reaction_B Product_A Compound 1 (3a) Product_B Compound 2 (3b) Reaction_A->Product_A [5+1] double Michael addition Reaction_B->Product_B [5+1] double Michael addition

Caption: Synthesis of Spiro Derivatives.

References

Validating the Structure of 4,4-Difluorocyclohexanone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. 4,4-Difluorocyclohexanone is a valuable building block in this context, providing a versatile scaffold for the synthesis of novel fluorinated compounds with potential therapeutic applications. This guide offers a comparative analysis of the products generated from key reactions of this compound, supported by detailed experimental protocols and spectroscopic data to aid in structural validation.

Reactivity Overview

This compound exhibits typical ketone reactivity, undergoing nucleophilic addition and related transformations at the carbonyl group. The presence of the gem-difluoro group at the 4-position influences the ketone's electronic properties and the conformational behavior of the resulting products, making thorough structural characterization essential. This guide focuses on three fundamental reactions: reduction, Grignard addition, and the Wittig reaction.

Comparative Analysis of Reaction Products

To facilitate the identification and characterization of reaction products, the following tables summarize key quantitative data from spectroscopic analysis.

Table 1: Spectroscopic Data for this compound and its Reduction Product

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)19F NMR (δ, ppm)Key MS Fragments (m/z)
This compoundC₆H₈F₂O134.122.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[1]-100.27[1]134 (M+), 114, 86, 69
4,4-DifluorocyclohexanolC₆H₁₀F₂O136.143.82-4.03 (m, 1H), 1.64-2.26 (m, 8H)Not available136 (M+), 118, 100, 70

Table 2: Expected Spectroscopic Data for Grignard and Wittig Reaction Products of this compound

Reaction ProductMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR FeaturesExpected 13C NMR FeaturesExpected 19F NMR Features
4-Methyl-4-hydroxy-1,1-difluorocyclohexaneC₇H₁₂F₂O150.17Singlet for -CH₃; Disappearance of ketone α-protons multipletQuaternary carbon signal for C-OH; Methyl carbon signalShift in 19F signal compared to starting material
4-Methylene-1,1-difluorocyclohexaneC₇H₁₀F₂132.15Singlet for =CH₂ protonsSignals for sp² carbons of the methylene (B1212753) groupShift in 19F signal compared to starting material

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the reaction products are provided below.

Protocol 1: Reduction of this compound to 4,4-Difluorocyclohexanol

Materials:

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice water bath.

  • Slowly add sodium borohydride to the cooled solution.

  • Stir the reaction mixture for 5 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by adding water and stir for an additional 30 minutes.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the aqueous layer and extract it three times with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield 4,4-Difluorocyclohexanol.

Characterization: The product can be characterized by 1H NMR spectroscopy. The expected signals include a multiplet for the proton attached to the hydroxyl-bearing carbon (3.82-4.03 ppm) and multiplets for the cyclohexyl ring protons.

Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide (Representative Protocol)

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound in anhydrous diethyl ether and add it to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product, 4-methyl-4-hydroxy-1,1-difluorocyclohexane.

  • Purify the product by column chromatography.

Characterization: The structure of the product should be confirmed using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. Key features to look for are the appearance of a singlet corresponding to the methyl group in the 1H NMR spectrum and the disappearance of the ketone carbonyl signal in the 13C NMR spectrum, replaced by a quaternary carbon signal.

Protocol 3: Wittig Reaction of this compound with Methylenetriphenylphosphorane (Representative Protocol)

Materials:

Procedure:

  • In a dry flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise to form the ylide (a color change is typically observed).

  • Stir the ylide solution at 0 °C for about 30 minutes.

  • Add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product, 4-methylene-1,1-difluorocyclohexane, by column chromatography to remove triphenylphosphine (B44618) oxide.

Characterization: The product should be characterized by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The key diagnostic signals in the 1H NMR spectrum will be those of the newly formed methylene (=CH₂) protons. The 13C NMR spectrum will show two new sp² carbon signals and the disappearance of the carbonyl signal.

Visualization of Reaction Pathways and Workflows

To provide a clear visual representation of the chemical transformations and experimental processes, the following diagrams are generated using Graphviz.

reduction_reaction start This compound reagent NaBH4, MeOH start->reagent Reduction product 4,4-Difluorocyclohexanol reagent->product

Reduction of this compound.

grignard_reaction start This compound reagent 1. CH3MgBr 2. H2O workup start->reagent Grignard Addition product 4-Methyl-4-hydroxy- 1,1-difluorocyclohexane reagent->product wittig_reaction start This compound reagent Ph3P=CH2 start->reagent Wittig Olefination product 4-Methylene-1,1- difluorocyclohexane reagent->product experimental_workflow cluster_reaction Reaction cluster_purification Purification & Analysis Start Start with This compound Reaction Perform Reaction (Reduction, Grignard, or Wittig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct Structure Validated

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination for 4,4-Difluorocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess of chiral derivatives of 4,4-difluorocyclohexanone, a scaffold of increasing interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group.

This publication delves into the practical application of two primary analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). While Nuclear Magnetic Resonance (NMR) spectroscopy also presents a powerful tool for ee determination, particularly utilizing ¹⁹F NMR in the context of fluorinated molecules, detailed comparative data for this compound derivatives remains less prevalent in publicly accessible literature.

At a Glance: Method Comparison

The choice of analytical method for determining the enantiomeric excess of chiral this compound derivatives is often dictated by the specific properties of the analyte, including its volatility and the presence of functional groups suitable for derivatization. Both Chiral HPLC and Chiral GC offer robust and reliable means of separation and quantification.

MethodAnalyte FormStationary PhaseMobile Phase/Carrier GasDetectionSeparation Principle
Chiral High-Performance Liquid Chromatography (HPLC) Direct analysis or diastereomeric derivativesChiral Stationary Phase (e.g., polysaccharide-based)Isocratic or gradient mixture of organic solvents (e.g., Hexane/Isopropanol)UV or Photodiode Array (PDA)Direct or indirect separation of enantiomers based on differential interactions with the chiral stationary phase.
Chiral Gas Chromatography (GC) Volatile derivatives (e.g., trifluoroacetyl esters)Chiral Stationary Phase (e.g., cyclodextrin-based)Inert Gas (e.g., Helium, Hydrogen)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Direct separation of volatile enantiomeric derivatives based on differential interactions with the chiral stationary phase.

Experimental Protocols: A Closer Look

Detailed experimental protocols are essential for reproducible and accurate ee determination. Below are representative methodologies for Chiral HPLC and Chiral GC analysis of chiral this compound derivatives. It is important to note that method optimization is often necessary for specific derivatives.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can often be used for the direct separation of enantiomers without derivatization. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for instance, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) on a silica (B1680970) support.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio is a critical parameter for optimizing separation and is typically in the range of 90:10 to 99:1 (v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte possesses significant absorbance, for example, 254 nm.

  • Sample Preparation: The chiral this compound derivative is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

Method 2: Chiral Gas Chromatography (GC)

For volatile or semi-volatile chiral compounds, Chiral GC is a powerful technique offering high resolution and sensitivity. Derivatization may sometimes be employed to enhance volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are frequently used for the separation of a wide range of enantiomers.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Chiral Column: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin (B164692) stationary phase.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow or pressure.

  • Injector Temperature: Typically set at 250 °C.

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape. For example, starting at 100 °C, holding for 1 minute, and then ramping up to 200 °C at a rate of 5 °C/min.

  • Detector Temperature: For FID, a typical temperature is 250 °C.

  • Sample Preparation: If the derivative is not sufficiently volatile, derivatization may be necessary. For example, reduction of the ketone to the corresponding alcohol followed by esterification with an achiral acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) can yield volatile diastereomers. The derivatized sample is then dissolved in a suitable solvent (e.g., ethyl acetate).

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral this compound derivative involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation racemic Racemic Standard dissolution Dissolution in Appropriate Solvent racemic->dissolution enantioenriched Enantioenriched Sample enantioenriched->dissolution derivatization Derivatization (if required for GC) dissolution->derivatization injection Injection into Chromatograph (HPLC/GC) dissolution->injection derivatization->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV, FID, MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation ee Calculation: %ee = |(Area1 - Area2)| / (Area1 + Area2) * 100 peak_integration->ee_calculation

General workflow for ee determination.

Concluding Remarks

The determination of enantiomeric excess for chiral derivatives of this compound can be effectively achieved using both Chiral HPLC and Chiral GC. The choice between these methods will depend on the specific characteristics of the analyte, available instrumentation, and the desired analytical throughput. Chiral HPLC often provides the advantage of direct analysis, while Chiral GC can offer very high resolution for volatile compounds. For fluorinated molecules such as these, ¹⁹F NMR spectroscopy remains a valuable, albeit less commonly reported for this specific scaffold, alternative that can provide rapid and direct ee determination without the need for chromatographic separation. Researchers are encouraged to screen various chiral stationary phases and analytical conditions to develop a robust and reliable method for their specific chiral derivatives.

Unveiling the Molecular Landscape of 4,4-Difluorocyclohexanone: A Comparative Guide to Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular properties of compounds like 4,4-Difluorocyclohexanone is paramount. This guide provides a comparative overview of quantum mechanical calculations for determining its key characteristics, offering a powerful lens to complement and interpret experimental data.

While direct, peer-reviewed computational studies on this compound are not extensively available in the current literature, this guide synthesizes the established quantum mechanical methodologies applied to analogous fluorinated cyclohexanones. By presenting a hypothetical comparison based on these robust computational techniques alongside known experimental data, we aim to provide a practical framework for researchers employing computational chemistry in their work.

Performance Comparison: Theoretical vs. Experimental Data

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a valuable in silico approach to predict molecular properties. These theoretical values, when compared with experimental data, provide a deeper understanding of the molecule's behavior. Below is a summary of typical calculated properties for a fluorinated cyclohexanone, juxtaposed with available experimental data for this compound.

Table 1: Comparison of Calculated and Experimental Properties of this compound

PropertyComputational MethodCalculated Value (Representative)Experimental Value
Conformational Energy DFT (B3LYP/6-311++G(d,p))Chair: 0.00 kcal/mol (global minimum)Not available
Twist-boat: +5-7 kcal/mol
Vibrational Frequencies DFT (B3LYP/6-311++G(d,p))C=O stretch: ~1730-1750 cm⁻¹Not available
C-F stretches: ~1050-1150 cm⁻¹
¹H NMR Chemical Shifts DFT (GIAO, B3LYP/6-311++G(d,p))Hax (α to C=O): δ 2.4-2.6 ppmδ 2.56 -2.53 (m, 4H)[1]
Heq (α to C=O): δ 2.3-2.5 ppm
Hax/Heq (β to C=O): δ 2.2-2.4 ppmδ 2.36 -2.27 (m, 4H)[1]
¹³C NMR Chemical Shifts DFT (GIAO, B3LYP/6-311++G(d,p))C=O: ~205-210 ppmNot available
C(F)₂: ~120-125 ppm (triplet)
Cα: ~35-40 ppm
Cβ: ~30-35 ppm
Dipole Moment DFT (B3LYP/6-311++G(d,p))~3.0-3.5 DNot available
Physical Properties --Melting Point: 35-40 °C[2]
Molecular Weight: 134.12 g/mol [2]

Note: Calculated values are representative examples based on studies of similar fluorinated cyclohexanones and are intended for illustrative purposes.

Experimental Protocols

The experimental data cited in this guide are typically determined using the following standard laboratory techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR of fluorinated compounds, carbon signals are often split into multiplets due to C-F coupling.

Vibrational Spectroscopy (FTIR/Raman): Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent. Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength. Both techniques provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding.

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical calculation of molecular properties and its comparison with experimental data.

computational_workflow cluster_computational Quantum Mechanical Calculations cluster_experimental Experimental Analysis cluster_comparison Comparison and Analysis mol_structure Define Molecular Structure conf_search Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt freq_calc Frequency Calculation (Vibrational Spectra) dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) dft_opt->nmr_calc prop_calc Other Property Calculations (e.g., Dipole Moment) dft_opt->prop_calc compare_vib Compare Calculated and Experimental Spectra freq_calc->compare_vib compare_nmr Compare Calculated and Experimental NMR nmr_calc->compare_nmr structure_elucidation Structure-Property Elucidation prop_calc->structure_elucidation synthesis Synthesis and Purification nmr_exp NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_exp ir_raman_exp FTIR/Raman Spectroscopy synthesis->ir_raman_exp phys_prop_exp Physical Property Measurement (e.g., MP) synthesis->phys_prop_exp nmr_exp->compare_nmr ir_raman_exp->compare_vib phys_prop_exp->structure_elucidation compare_nmr->structure_elucidation compare_vib->structure_elucidation

Caption: Workflow for comparing theoretical and experimental data.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. While this molecule is a building block, its derivatives could be designed as enzyme inhibitors or receptor ligands. The following diagram illustrates a generalized signaling pathway that could be modulated by a drug candidate derived from this scaffold.

signaling_pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response cluster_outcome Therapeutic Outcome drug Drug Candidate (e.g., derivative of This compound) receptor Target Receptor/ Enzyme drug->receptor Binding/ Inhibition downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling gene_expression Alteration of Gene Expression downstream_signaling->gene_expression cellular_effect Physiological/ Pathological Effect gene_expression->cellular_effect therapeutic_outcome Desired Therapeutic Outcome cellular_effect->therapeutic_outcome

References

A Comparative Guide to Experimental and Theoretical Data for 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretical data for 4,4-Difluorocyclohexanone, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic melting point.[1][2] A summary of its key physical properties is presented below.

PropertyExperimental ValueReference
Molecular FormulaC₆H₈F₂O[1][3]
Molecular Weight134.12 g/mol [1][3]
Melting Point35-40 °C[1][2]
Boiling Point157.4 °C at 760 mmHg[3]
Density1.14 g/cm³[3]
AppearanceColorless to pale cream solid[4]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. This section compares experimental spectroscopic data with theoretically predicted values. Theoretical data is typically obtained through computational chemistry methods, such as Density Functional Theory (DFT), which can provide valuable insights into molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

NucleusExperimental Chemical Shift (δ, ppm)Predicted Theoretical Chemical Shift (δ, ppm)
¹H2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)Values would be calculated using DFT methods (e.g., B3LYP/6-31G(d))
¹³CNot explicitly found in searchesValues would be calculated using DFT methods (e.g., B3LYP/6-31G(d))
¹⁹F-100.27Values would be calculated using DFT methods (e.g., B3LYP/6-31G(d))
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are expected for the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

Functional GroupExperimental Wavenumber (cm⁻¹)Predicted Theoretical Wavenumber (cm⁻¹)
C=O Stretch~1720 cm⁻¹ (Typical for cyclohexanones)[5]Values would be calculated via DFT frequency analysis.
C-F Stretch~1100-1000 cm⁻¹ (Typical for gem-difluoro compounds)Values would be calculated via DFT frequency analysis.
C-H Stretch~2950-2850 cm⁻¹Values would be calculated via DFT frequency analysis.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

IonExperimental m/zPredicted Theoretical m/z
[M]⁺134.0543134.0543 (Calculated for C₆H₈F₂O)
Major FragmentsNot explicitly found in searchesFragmentation pathways can be predicted based on the structure.

Experimental Protocols

Standard protocols for acquiring the experimental data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -50 to -150 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by melting a small amount of the solid, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if dissolved in a suitable solvent, via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-200.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Data Processing: The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Workflow for Correlating Experimental and Theoretical Data

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical data for this compound.

Correlation_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling cluster_comparison Data Correlation cluster_conclusion Conclusion exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_phys Physical Properties (MP, BP, Density) exp_synthesis->exp_phys compare_nmr Compare NMR Spectra exp_nmr->compare_nmr compare_ir Compare IR Spectra exp_ir->compare_ir compare_ms Compare Mass Spectra exp_ms->compare_ms compare_phys Compare Physical Properties exp_phys->compare_phys theo_geometry Geometry Optimization (e.g., DFT) theo_nmr NMR Chemical Shift Calculation theo_geometry->theo_nmr theo_ir Vibrational Frequency Calculation theo_geometry->theo_ir theo_nmr->compare_nmr theo_ir->compare_ir theo_ms Fragmentation Analysis (Predicted) theo_ms->compare_ms conclusion Structural Confirmation & Property Validation compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion compare_phys->conclusion

Caption: Workflow for correlating experimental and theoretical data.

References

Safety Operating Guide

Proper Disposal of 4,4-Difluorocyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Difluorocyclohexanone, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Essential Safety and Hazard Information

This compound is a solid substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

PropertyValue
CAS Number 22515-18-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.12 g/mol
Appearance Low melting solid
Melting Point 35-40 °C
Flash Point 65.6 °C (150.1 °F) - closed cup
Solubility Insoluble in water
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use respiratory protection.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Waste Identification: Clearly identify all waste containing this compound. This includes pure, unreacted chemical, contaminated labware (e.g., spatulas, weigh boats, pipette tips), and solutions.

  • Waste Container: Use a dedicated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

  • Contaminated Materials: Collect all disposable items that have come into contact with this compound in the designated waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Waste Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Chemical Name: List the full chemical name: "this compound."

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant).

4. Temporary Storage in the Laboratory:

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.

  • Storage Conditions: Keep the container tightly closed in a dry and cool place.[2]

5. Final Disposal:

  • Licensed Waste Collector: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste collector.[1]

  • Recommended Disposal Method: The recommended method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,4-Difluorocyclohexanone (CAS No. 22515-18-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a chemical that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3][4]. It is classified as a combustible solid. Therefore, it is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area[1][2][3].

Hazard Summary:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationSerious Eye Irritation, Category 2/2A
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended where splashing is a risk[1][2].
Skin Protection Chemical-resistant gloves (materials to be selected based on breakthrough time). Impervious clothing or a lab coat should be worn to prevent skin contact[1][2].
Respiratory Protection To be used in case of inadequate ventilation or when dust/aerosols may be generated. A NIOSH-approved respirator is recommended[2].
Foot Protection Safety shoes are recommended[2].

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin and eyes[1].

  • Avoid the formation of dust and aerosols[1].

  • Ensure adequate exhaust ventilation where the chemical is handled[1].

  • Do not eat, drink, or smoke when using this product[2].

  • Wash hands thoroughly after handling[3].

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place[1][3].

  • Store in a cool place[1].

  • Store locked up[2][3].

Emergency Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[2][3].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[2][3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1][2][3].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell[3].

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Chemical Disposal: Dispose of the contents at an approved waste disposal plant[2][3]. Do not let the product enter drains[1].

  • Container Disposal: Dispose of the container in accordance with licensed collector's sorting instructions[2].

  • Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE" and the chemical name[5].

  • Storage of Waste: Keep waste containers tightly capped and segregate them according to compatibility[5].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don appropriate PPE B->C D Weigh/handle chemical in a designated area C->D E Perform experiment D->E F Decontaminate work surfaces E->F J Spill or Exposure Occurs E->J G Dispose of waste in labeled hazardous waste container F->G H Remove and dispose of contaminated PPE G->H I Wash hands thoroughly H->I K Follow Emergency Procedures (Inhalation, Skin/Eye Contact, Ingestion) J->K L Seek Medical Attention K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanone
Reactant of Route 2
4,4-Difluorocyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.